Product packaging for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane(Cat. No.:CAS No. 70851-25-1)

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Cat. No.: B3416283
CAS No.: 70851-25-1
M. Wt: 222.43 g/mol
InChI Key: NPOYZXWZANURMM-UHFFFAOYSA-N
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Description

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a useful research compound. Its molecular formula is C8H22O3Si2 and its molecular weight is 222.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.11074763 g/mol and the complexity rating of the compound is 132. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H22O3Si2 B3416283 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane CAS No. 70851-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethoxy-[ethoxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
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InChI

InChI=1S/C8H22O3Si2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOYZXWZANURMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)O[Si](C)(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066372
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Molecular Weight

222.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18420-09-2, 70851-25-1
Record name 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-
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Record name 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane
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Record name Polydimethylsiloxane, ethoxy terminated
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Foundational & Exploratory

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a member of the organosilicon compound family, is a versatile chemical intermediate with significant applications across various scientific and industrial domains.[1][2] Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a desirable combination of properties including thermal stability, low surface tension, and controlled hydrolytic reactivity.[2][3] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a focus on the underlying chemical principles that govern its utility.

Core Chemical and Physical Properties

This compound is a colorless liquid with a low viscosity.[2] Its fundamental properties are summarized in the table below, providing a quantitative foundation for its handling and application. The presence of the siloxane (Si-O-Si) bond is central to its thermal stability, while the ethoxy groups are key to its reactivity, particularly in hydrolysis and condensation reactions.[2][3]

PropertyValueSource(s)
Molecular Formula C8H22O3Si2[2][4][5]
Molecular Weight 222.43 g/mol [1][4][6][7]
CAS Number 18420-09-2[2][4][6]
Appearance Colorless liquid[2]
Density 0.883 g/mL at 25 °C[4]
Boiling Point 161 °C
Melting Point -134 °C[4]
Flash Point 43 °C (109.4 °F) - closed cup[4]
Refractive Index n20/D 1.389[4]
Vapor Pressure 1.06 mmHg at 25°C[4]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound can be achieved through several routes, with the choice of method often dictated by the desired purity, yield, and scalability.[1][3]

Synthesis Methodologies

A prevalent industrial synthesis involves the controlled alkoxylation of a dichlorodisiloxane precursor with ethanol in the presence of a base to neutralize the HCl byproduct.[1] This method is favored for its high yield and cost-effectiveness.[1]

An alternative approach is the direct alkylation of 1,1,3,3-tetramethyldisiloxane with ethanol, typically catalyzed by an acid.[3] While conceptually straightforward, this reaction requires careful control to prevent side reactions.

The following diagram illustrates a generalized workflow for the alkoxylation synthesis route:

G cluster_0 Precursor Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product precursor Dichlorodisiloxane reactor Alkoxylation Reactor (Ethanol + Base in THF) precursor->reactor neutralization Neutralization & Filtration reactor->neutralization distillation Vacuum Distillation neutralization->distillation product 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane distillation->product G reactant 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane water H₂O intermediate Silanol Intermediate + Ethanol reactant->intermediate Nucleophilic Attack water->intermediate product Siloxane Network intermediate->product Condensation

References

An In-Depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No: 18420-09-2) is an organosilicon compound belonging to the disiloxane family.[1][2] Its structure, featuring a flexible siloxane backbone (Si-O-Si) functionalized with reactive ethoxy groups, makes it a highly versatile chemical intermediate and precursor.[1][3] This guide provides a comprehensive overview of its molecular characteristics, chemical behavior, synthesis, and applications, tailored for professionals in research and development. The compound's unique combination of a stable siloxane core with hydrolyzable side groups allows for its use in a wide array of applications, from the synthesis of advanced silicone polymers to the formulation of specialized coatings and biocompatible materials.[1][4]

Molecular Structure and Physicochemical Properties

Molecular Structure

The fundamental structure of this compound consists of two silicon atoms bridged by an oxygen atom.[1] Each silicon atom is covalently bonded to two methyl (-CH₃) groups and one ethoxy (-OCH₂CH₃) group.[1] This arrangement, with the molecular formula C₈H₂₂O₃Si₂, results in a molecule with distinct regions of reactivity.[1][2][4][5][6] The Si-O-Si backbone provides thermal stability and flexibility, while the terminal ethoxy groups are susceptible to hydrolysis, serving as reactive sites for polymerization and cross-linking reactions.[1][3]

Caption: Molecular structure of this compound.

Physicochemical Data

The molecular weight and other key physical properties of this compound are critical for stoichiometric calculations in synthesis and for predicting its behavior in various formulations. The accepted molecular weight is approximately 222.43 g/mol .[1][4][6]

PropertyValueSource(s)
Molecular Weight 222.43 g/mol [1][4][6]
Alternate MW Values 222.4295 g/mol ; 222.432 g/mol [2][5]
Molecular Formula C₈H₂₂O₃Si₂[1][2][4][5][6]
CAS Number 18420-09-2[1][2][4][5][6]
Appearance Colorless Liquid[3][7]
Density 0.883 g/mL at 25 °C[2][8]
Boiling Point 161 °C; 183.3 °C at 760 mmHg[2][8]
Flash Point 43 °C (109.4 °F) - closed cup[8]
Refractive Index n20/D 1.389[2][8]
Vapor Pressure 1.06 mmHg at 25°C[2]

Chemical Reactivity and Synthesis

Core Reactivity: The Role of Ethoxy Groups

The chemical utility of this compound is dominated by the reactivity of its silicon-ethoxy (Si-OEt) bonds.

  • Hydrolysis: The most fundamental reaction is hydrolysis, which occurs in the presence of water.[3][4] This reaction cleaves the Si-OEt bond to form ethanol and a reactive silanol (Si-OH) group. The reaction is a primary degradation pathway but is also harnessed for controlled condensation.[4] The rate of hydrolysis is highly dependent on pH; it can be accelerated under acidic or basic conditions.[1] This controlled reactivity is crucial for its use in forming siloxane networks in coatings and sealants.[4]

  • Condensation: The silanol intermediates formed during hydrolysis can subsequently react with other silanols or unreacted ethoxy groups to form new, stable Si-O-Si linkages. This condensation process is the basis for its function as a crosslinker in the curing of silicone polymers.

  • Nucleophilic Substitution: The ethoxy groups can be displaced by other nucleophiles, allowing for the synthesis of derivatives with tailored organic functionalities.[1]

Synthesis Protocol: Condensation of Chlorosilanes

A common and established method for synthesizing this compound involves the controlled condensation reaction between a chlorosilane precursor and ethanol.[4] This method allows for high purity and yield.

cluster_reactants Reactants cluster_process Process cluster_product Final Product Reactant1 Dimethyldichlorosilane Step1 Step 1: Hydrolysis React silane with water to form silanol intermediates. Reactant1->Step1 Reactant2 Ethanol Step2 Step 2: Condensation React intermediates with ethanol to form ethoxy groups. Reactant2->Step2 Reactant3 Water (for hydrolysis) Reactant3->Step1 Step1->Step2 Step3 Step 3: Neutralization Wash with base (e.g., NaHCO₃) to remove HCl byproduct. Step2->Step3 Step4 Step 4: Purification Fractional distillation under reduced pressure. Step3->Step4 Product 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane Step4->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Hydrolysis: A stoichiometric amount of dimethyldichlorosilane is slowly added to a mixture of water and a non-polar solvent (e.g., toluene) under vigorous stirring and cooling. This step is highly exothermic and produces HCl, requiring careful control. The primary product is a mixture of cyclic and linear silanol-terminated oligomers.

  • Condensation/Alkoxylation: An excess of absolute ethanol is added to the reaction mixture. The mixture is heated to reflux to drive the condensation reaction, where the silanol groups react with ethanol to form the desired ethoxy-terminated disiloxane.

  • Neutralization & Workup: After cooling, the organic phase is washed sequentially with a dilute sodium bicarbonate solution to neutralize the HCl byproduct, followed by washing with deionized water until the aqueous layer is neutral.

  • Drying & Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final high-purity compound.

Applications in Research and Industry

The unique properties of this disiloxane make it a valuable component in several advanced applications.

  • Polymer Chemistry: It serves as a key monomer or chain extender in the synthesis of silicone polymers and resins.[1] Its bifunctional nature allows for the precise control of polymer chain length and cross-link density.

  • Coatings, Adhesives, and Sealants: In formulations, it acts as a crosslinking agent, curing in the presence of atmospheric moisture to form a durable and flexible siloxane network.[1][4] This provides excellent adhesion, thermal stability, and low surface energy to the final product.[4]

  • Biomedical and Pharmaceutical Development: The biocompatibility of silicones makes this precursor valuable in the development of materials for medical devices, implants, and advanced drug delivery systems.[1][4]

  • Electronics: Its insulating properties are utilized in the formulation of dielectric materials for electronic components.[4]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

  • GHS Hazards: The compound is a flammable liquid and vapor (H226).[8][9] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • Handling Precautions: Always handle this chemical in a well-ventilated area, preferably within a fume hood.[10][11] Personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat, is mandatory.[10] Contact lenses should not be worn when handling this substance.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10][11] Containers and transfer lines should be grounded to prevent static discharge.[10]

  • In case of Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[10]

    • Inhalation: Move the individual to fresh air. If respiratory symptoms develop, seek medical attention.[10]

References

"1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

CAS Number: 18420-09-2[1][2][3][4]

Executive Summary

This guide provides a comprehensive technical overview of this compound, an organosilicon compound with significant utility in materials science, chemical synthesis, and the development of advanced biomedical applications. Identified by the CAS Number 18420-09-2, this versatile siloxane is primarily utilized as a precursor and monomer in the synthesis of silicone polymers, resins, and biocompatible materials.[1][5] Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, imparts a valuable combination of thermal stability, low surface tension, and controlled hydrolytic reactivity.[1][4] This document will explore its physicochemical properties, synthesis methodologies, core applications, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

This compound is a colorless liquid characterized by a unique combination of organic and inorganic features. Its structure consists of a central disiloxane (Si-O-Si) bond, which provides flexibility and thermal stability, while the terminal ethoxy groups serve as reactive sites for hydrolysis and condensation reactions.[1][5]

Key Physicochemical Data

The fundamental properties of this compound are summarized below, providing a critical baseline for its application in experimental design.

PropertyValueSource
CAS Number 18420-09-2[1][3]
Molecular Formula C₈H₂₂O₃Si₂[1][2][3]
Molecular Weight 222.43 g/mol [1][3]
Appearance Colorless Liquid / White to Off-White Powder[2][4]
Density 0.883 g/mL at 25 °C[2]
Boiling Point 161 °C
Flash Point 43 °C (109.4 °F) - closed cup
Refractive Index n20/D 1.389[2]
InChI Key NPOYZXWZANURMM-UHFFFAOYSA-N[1]
Canonical SMILES CCO--INVALID-LINK--(C)O--INVALID-LINK--(C)OCC[1]
Molecular Structure Visualization

The molecular structure is fundamental to its reactivity. The central Si-O-Si linkage provides a low rotational energy barrier, while the Si-O-C bonds of the ethoxy groups are susceptible to hydrolysis.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the controlled ethanolysis of a corresponding dichlorodisiloxane precursor. This choice of pathway is dictated by the high yield and purity achievable under optimized conditions.

Primary Synthesis Protocol: Ethanolysis of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

This method relies on the nucleophilic substitution of the chlorine atoms with ethoxy groups from ethanol. A tertiary amine, such as triethylamine, is used as a base to scavenge the HCl byproduct, driving the reaction to completion.

Methodology:

  • Inert Atmosphere: The reaction vessel is charged with anhydrous toluene and purged with an inert gas (e.g., nitrogen or argon) to prevent premature hydrolysis of the reactants and products.

  • Reactant Charging: 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane (CAS 2401-73-2) and triethylamine are dissolved in the solvent.

  • Temperature Control: The mixture is cooled to 0–5 °C. This is a critical step to manage the exothermicity of the reaction and minimize the formation of side products.

  • Ethanol Addition: Anhydrous ethanol is added dropwise to the cooled solution with vigorous stirring. The slow addition rate ensures the reaction remains under thermal control.

  • Reaction & Filtration: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours. The resulting triethylamine hydrochloride salt precipitates and is removed by filtration.

  • Purification: The product is isolated from the filtrate by fractional distillation under reduced pressure (e.g., 80–100 °C at 10 mmHg), yielding the pure disiloxane.

G cluster_synthesis Synthesis Workflow start Start: Anhydrous Toluene in Inert Atmosphere reactants Add 1,3-Dichlorotetramethyldisiloxane & Triethylamine start->reactants cool Cool to 0-5 °C reactants->cool ethanol Slowly Add Anhydrous Ethanol cool->ethanol react Stir and Warm to Room Temp. ethanol->react filter Filter to Remove Et₃N·HCl Salt react->filter distill Fractional Distillation (Reduced Pressure) filter->distill end Product: Pure 1,3-Diethoxytetramethyldisiloxane distill->end

Caption: Optimized workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its ethoxy groups, which can be controllably hydrolyzed to form silanol (Si-OH) intermediates. These silanols readily undergo condensation to form stable siloxane (Si-O-Si) networks, a foundational reaction in silicone polymer chemistry.

Hydrolysis and Condensation

In the presence of water (and often an acid or base catalyst), the ethoxy groups hydrolyze to release ethanol. This reaction is a cornerstone of sol-gel processes and is used to create silicone resins, coatings, and cross-linked elastomers.[1][4] The enhanced solubility in organic solvents, compared to methoxy analogs, allows for milder reaction conditions.

Core Applications
  • Silicone Polymer Synthesis: It serves as a monomer or a chain extender in the production of silicone polymers and resins.[1][5]

  • Biocompatible Materials: Its role as a precursor is crucial in developing materials for medical devices, implants, and drug delivery systems, where biocompatibility and stability are paramount.[5]

  • Surface Modification and Coatings: The ability to form siloxane networks makes it an effective component in hydrophobic and protective coatings and adhesives.[5]

  • Cross-linking Agent: In silicone elastomer formulations, it can function as a cross-linker, imparting specific mechanical properties to the final material.

Spectroscopic Characterization

Unambiguous identification and purity assessment are critical. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

  • ¹H NMR: Proton NMR is used to confirm the presence and ratio of the ethoxy and methyl protons. Key signals include a quartet around δ 1.2–1.4 ppm (-OCH₂CH₃ ) and a triplet at δ 3.5–3.8 ppm (-OCH₂ CH₃). The silicon-bound methyl groups appear as a sharp singlet at approximately δ 0.1–0.3 ppm.

  • ²⁹Si NMR: This technique directly probes the silicon environment. For this disiloxane, a characteristic signal is expected in the range of δ –15 to –25 ppm.

  • FT-IR Spectroscopy: Infrared spectroscopy confirms the presence of key functional groups. A strong, broad absorption band between 1050–1100 cm⁻¹ is characteristic of the Si-O-Si stretching vibration, while C-O stretches from the ethoxy groups are observed at 950–1050 cm⁻¹.

Comparative Analysis with Structural Analogs

Understanding the properties of this compound is enhanced by comparing it with closely related siloxanes. The choice of substituent (alkoxy vs. hydrogen) dramatically alters reactivity and applications.

CompoundKey Structural DifferencePrimary ReactivityKey Applications
This compound Contains Si-O-C₂H₅ groups.Hydrolysis and condensation.Precursor for silicone polymers, chain extender, cross-linker.[5]
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane Contains Si-O-CH₃ groups.Faster hydrolysis than the diethoxy analog.Reactive diluent in silicone resins, precursor for functionalized siloxanes.
1,1,3,3-Tetramethyldisiloxane (TMDSO) Contains reactive Si-H bonds instead of alkoxy groups.Hydrosilylation with unsaturated compounds.[6]Reducing agent in organic synthesis, precursor for hydrosilylation reactions.[5][6]

Safety, Handling, and Storage

As a flammable and irritant chemical, proper handling procedures are mandatory to ensure laboratory safety.

GHS Hazard Classification
  • Flammability: Flammable liquid and vapor (H226).[1][7]

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

Recommended Handling Protocols
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to prevent vapor accumulation.[8][9]

  • Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a lab coat.[8] In case of potential inhalation, a NIOSH-certified organic vapor respirator is recommended.[8]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Use Class B fire extinguishing media such as foam, carbon dioxide, or dry chemical.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[9] Containers should be properly grounded to prevent static discharge.[8][9]

Conclusion

This compound is a foundational building block in organosilicon chemistry. Its well-defined reactivity, centered on the hydrolysis of its ethoxy groups, provides a reliable platform for the synthesis of a wide array of silicone-based materials. For researchers in drug development and material science, its utility as a precursor for creating biocompatible and structurally versatile polymers makes it a compound of significant and ongoing interest. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in advanced applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the organosilicon compound 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, with a specific focus on its boiling point. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, properties, and experimental determination of this key physicochemical parameter.

Introduction to this compound

This compound, identified by the CAS number 18420-09-2, is a siloxane compound with the molecular formula C₈H₂₂O₃Si₂.[1][2] Its structure features a central disiloxane backbone (Si-O-Si) with two ethoxy (–OCH₂CH₃) groups and four methyl (–CH₃) substituents.[3] This unique arrangement of a tetramethyl disiloxane backbone combined with two ethoxy groups imparts favorable properties such as thermal stability and low surface tension, making it a versatile precursor in silicone chemistry.[4]

The compound is primarily utilized as a monomer in the synthesis of various silicone polymers and resins.[3] Its applications are wide-ranging, from being a component in silicone sealants and coatings to its use in the development of biocompatible materials and drug delivery systems.[3][4] Understanding its physical properties, particularly its boiling point, is crucial for its purification, handling, and application in various synthetic and formulation processes.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in different chemical environments and for designing experimental procedures.

PropertyValueSource(s)
Molecular Formula C₈H₂₂O₃Si₂[1][2]
Molecular Weight 222.43 g/mol [2][5]
Boiling Point 161 °C (lit.)[2][6]
183.3 °C at 760 mmHg[1]
161 °C[7]
Density 0.883 g/mL at 25 °C (lit.)[1][2]
Refractive Index n20/D 1.389 (lit.)[1][2]
Flash Point 53.6 °C[1]
43 °C[7]
Melting Point -134 °C[1]
Vapor Pressure 1.06 mmHg at 25°C[1]

Discussion on Boiling Point Discrepancies:

The noted variation in the reported boiling point (161 °C vs. 183.3 °C) is not uncommon in chemical literature and can be attributed to several factors. The term "(lit.)" suggests that 161 °C is a value cited from literature, which may have been determined under conditions different from standard atmospheric pressure (760 mmHg). Purity of the sample can also significantly influence the boiling point. The presence of impurities can either elevate or depress the boiling point, depending on their nature and concentration. It is therefore imperative for researchers to purify the compound, for instance by distillation, and to record the atmospheric pressure at which the boiling point is determined.

Experimental Determination of Boiling Point

Accurate determination of the boiling point is essential for compound characterization and process optimization. Several methods can be employed, ranging from simple distillation to more specialized techniques for small sample sizes.

Distillation Method

For quantities of 5 mL or more, a simple distillation is a straightforward method to determine the boiling point.[8]

Protocol:

  • Place at least 5 mL of this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask.

  • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature represents the boiling point.

  • Record the ambient atmospheric pressure.

Reflux Method

The reflux method is another viable option for determining the boiling point and is particularly useful when conserving the sample is a priority.[8]

Protocol:

  • Place approximately 5 mL of the liquid and a boiling chip in a round-bottom flask.

  • Attach a condenser vertically to the flask.

  • Insert a thermometer through the condenser, positioning the bulb in the vapor phase above the boiling liquid.

  • Heat the flask to establish a steady reflux.

  • The stable temperature reading on the thermometer corresponds to the boiling point at the recorded atmospheric pressure.

Thiele Tube Method

For very small sample sizes (less than 0.5 mL), the Thiele tube method is highly effective.[8]

Protocol:

  • Place a small amount of the sample into a small test tube.

  • Invert a sealed capillary tube and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer.

  • Heat the apparatus in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observe for a continuous stream of bubbles emerging from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Remove the heat and allow the apparatus to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

Boiling_Point_Determination_Workflow cluster_preparation Sample Preparation cluster_method_selection Method Selection cluster_execution Experimental Execution cluster_results Results Sample 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane Purification Purification (e.g., Distillation) Sample->Purification Distillation Distillation (>5 mL) Purification->Distillation Reflux Reflux (~5 mL) Purification->Reflux Thiele_Tube Thiele Tube (<0.5 mL) Purification->Thiele_Tube Heating Controlled Heating Distillation->Heating Reflux->Heating Thiele_Tube->Heating Observation Observe Phase Change (Boiling/Condensation) Heating->Observation Temp_Measurement Record Temperature Observation->Temp_Measurement Boiling_Point Boiling Point Data Temp_Measurement->Boiling_Point Pressure_Measurement Record Pressure Pressure_Measurement->Boiling_Point Analysis Data Analysis & Comparison Boiling_Point->Analysis

Caption: Workflow for the experimental determination of the boiling point.

Synthesis and Reactivity

This compound can be synthesized through methods such as the direct alkylation of 1,1,3,3-tetramethyldisiloxane with ethanol in the presence of a catalyst.[4] The ethoxy groups can undergo hydrolysis in the presence of water or moisture, leading to the formation of ethanol and silanol groups, which can further condense.[4][7] This reactivity is fundamental to its role in the formation of silicone polymers.

Conclusion

The boiling point of this compound is a critical parameter for its handling, purification, and application in various scientific and industrial fields. While literature values provide a good reference, experimental verification under controlled conditions is paramount for achieving reproducible and reliable results in research and development. The methodologies outlined in this guide provide a robust framework for the accurate determination of this essential physicochemical property.

References

An In-depth Technical Guide to the Density of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the density of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a key physical property influencing its application in materials science and synthetic chemistry. We will delve into the established density of this compound, the methodologies for its precise measurement, and the scientific principles that underpin these techniques.

Introduction: The Significance of Density in Siloxane Chemistry

This compound (CAS No. 18420-09-2) is an organosilicon compound with a central disiloxane backbone, featuring two ethoxy groups and four methyl groups.[1] This structure imparts a unique combination of properties, making it a valuable precursor in the synthesis of various silicone polymers and as a component in sealant and coating formulations.[2]

The density of a liquid is a fundamental physical property, defined as its mass per unit volume.[3] For a compound like this compound, an accurate understanding of its density is critical for several reasons:

  • Quality Control: Deviations from the expected density can indicate the presence of impurities or variations in the manufacturing process.

  • Process Design and Engineering: In industrial applications, density is a crucial parameter for the design of storage vessels, pipelines, and reactors, as well as for fluid dynamics calculations.

  • Formulation Development: When used as a component in multi-part systems such as coatings or sealants, knowing the precise density is essential for accurate formulation by mass or volume.

  • Characterization: Density, in conjunction with other physical properties like refractive index and viscosity, serves as a key identifier for the compound.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Density 0.883 g/mL at 25 °C [1][4][5][6]
Molecular Formula C₈H₂₂O₃Si₂[4][7][8]
Molecular Weight 222.43 g/mol [4][7][8]
Boiling Point 161 °C[1][5][6]
Refractive Index n20/D 1.389[1][4][5][6]
Flash Point 43 °C (closed cup)[1]

Experimental Determination of Density

The density of a liquid can be determined with high precision using several established methods. For a low-viscosity liquid like this compound, the two most common and reliable methods are the Pycnometer Method and the Vibrating Tube Method.

The Pycnometer Method: A Gravimetric Approach

The pycnometer method is a highly accurate gravimetric technique that relies on determining the mass of a precisely known volume of the liquid. A pycnometer is a glass flask with a specific, calibrated volume.

This method is chosen for its high precision and the directness of the measurement, which is based on the fundamental definition of density. The use of a reference liquid with a well-known density (typically deionized water) allows for the accurate calibration of the pycnometer's volume at a specific temperature. Temperature control is critical as the volume of both the pycnometer and the liquid will change with temperature.

The protocol is inherently self-validating. By first determining the volume of the pycnometer with a standard (water), the accuracy of the glassware is confirmed before measuring the sample. Repeating the measurement and ensuring consistency in the results further validates the data.

  • Preparation: Thoroughly clean and dry the pycnometer and its stopper.

  • Tare Mass: Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass as m₀.

  • Calibration with Deionized Water:

    • Fill the pycnometer with deionized water, ensuring no air bubbles are present.

    • Insert the stopper, allowing excess water to exit through the capillary.

    • Equilibrate the pycnometer and its contents to a constant temperature (e.g., 25 °C) in a water bath.

    • Carefully dry the exterior of the pycnometer and weigh it. Record this mass as m₁.

  • Sample Measurement:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound.

    • Repeat the process of inserting the stopper, equilibrating to the same temperature, drying the exterior, and weighing. Record this mass as m₂.

  • Calculation:

    • The mass of the water is m_water = m₁ - m₀.

    • The volume of the pycnometer at the measurement temperature is V = m_water / ρ_water, where ρ_water is the known density of water at that temperature.

    • The mass of the sample is m_sample = m₂ - m₀.

    • The density of the sample is ρ_sample = m_sample / V.

G cluster_prep Preparation & Calibration cluster_sample Sample Measurement cluster_calc Calculation prep1 Clean & Dry Pycnometer prep2 Weigh Empty Pycnometer (m₀) prep1->prep2 prep3 Fill with Deionized Water prep2->prep3 prep4 Equilibrate Temperature prep3->prep4 prep5 Weigh Pycnometer + Water (m₁) prep4->prep5 prep6 Calculate Pycnometer Volume (V) prep5->prep6 sample1 Dry Pycnometer prep6->sample1 Use Calibrated Volume sample2 Fill with Siloxane sample1->sample2 sample3 Equilibrate Temperature sample2->sample3 sample4 Weigh Pycnometer + Siloxane (m₂) sample3->sample4 calc1 Calculate Siloxane Mass (m_sample = m₂ - m₀) sample4->calc1 Input Masses calc2 Calculate Density (ρ = m_sample / V) calc1->calc2 G start Start calibration Calibration Dry Air Deionized Water start->calibration inject Inject Siloxane (No Bubbles) calibration->inject equilibrate Temperature Equilibration (Peltier Control) inject->equilibrate measure Measure Oscillation Frequency Calculate Density equilibrate->measure result Density Value measure->result clean Clean U-Tube result->clean end End clean->end

References

An In-Depth Technical Guide to the Synthesis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Disiloxane Building Block

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) is a key organosilicon compound characterized by a central siloxane (Si-O-Si) bond, with two methyl and one ethoxy group attached to each silicon atom.[1] Its molecular formula is C8H22O3Si2, and it has a molecular weight of approximately 222.43 g/mol . This structure imparts a unique combination of properties, making it a valuable precursor and intermediate in materials science. The ethoxy groups provide a site for controlled hydrolysis and condensation reactions, while the methyl groups contribute to the compound's organo-soluble nature.[2] Consequently, it finds extensive application as a monomer in the synthesis of silicone polymers, a crosslinker in silicone resins, and in the formulation of coatings, adhesives, and biocompatible materials for medical devices.[2]

This guide provides a comprehensive overview of the primary synthesis pathway for this compound, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Primary Synthesis Pathway: Nucleophilic Substitution of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

The most industrially relevant and scientifically straightforward method for preparing this compound is through the ethanolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane. This reaction is a classic example of nucleophilic substitution at a silicon center.

Reaction Principle and Causality

The core of this synthesis is the displacement of the chloride leaving groups on the silicon atoms by ethoxide nucleophiles derived from ethanol. The silicon-chlorine bond is highly polarized, rendering the silicon atom electrophilic and susceptible to nucleophilic attack. Ethanol, being a weak nucleophile, requires the presence of a base to deprotonate it, forming the much more reactive ethoxide ion. A tertiary amine, such as triethylamine or pyridine, is commonly employed for this purpose. It acts as a proton scavenger, reacting with the liberated hydrochloric acid (HCl) to form a salt (e.g., triethylammonium chloride), which typically precipitates from the reaction mixture, driving the reaction to completion.

The choice of an anhydrous organic solvent, such as toluene or tetrahydrofuran (THF), is critical to prevent the competitive hydrolysis of the starting material and the product by any ambient moisture.[3]

Reaction Mechanism

The reaction is believed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism at the silicon atom. The ethoxide ion attacks the electrophilic silicon center, leading to a trigonal bipyramidal transition state. The chloride ion is subsequently expelled, resulting in the formation of the silicon-ethoxy bond. This process occurs at both silicon centers of the disiloxane.

Diagram of the Synthesis Workflow

SynthesisWorkflow Figure 1: Overall Synthesis Workflow reagents Ethanol & Triethylamine in Anhydrous Toluene reactor Reaction Vessel (0-5 °C) reagents->reactor start 1,3-Dichloro-1,1,3,3- tetramethyldisiloxane start->reactor filtration Filtration reactor->filtration distillation Fractional Distillation (Reduced Pressure) filtration->distillation Filtrate byproduct Triethylammonium Chloride (Salt) filtration->byproduct Remove product 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane distillation->product

Caption: Figure 1: Overall Synthesis Workflow

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of organosilicon chemistry.

Materials and Equipment:

Reagent/EquipmentFormula/SpecificationCAS Number
1,3-Dichloro-1,1,3,3-tetramethyldisiloxaneC4H12Cl2OSi22401-73-2
Anhydrous EthanolC2H5OH64-17-5
Triethylamine (or Pyridine)(C2H5)3N121-69-7
Anhydrous TolueneC7H8108-88-3
Round-bottom flask with magnetic stirrer--
Dropping funnel--
Condenser and inert gas inlet (N2 or Ar)--
Filtration apparatus--
Fractional distillation apparatus--

Procedure:

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas (nitrogen or argon) inlet. The entire apparatus must be thoroughly dried to prevent unwanted hydrolysis.

  • Charging the Reactor: The flask is charged with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and anhydrous toluene. The solution is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of anhydrous ethanol and triethylamine (a slight molar excess of each relative to the chloro groups on the disiloxane) in anhydrous toluene is prepared and placed in the dropping funnel. This solution is then added dropwise to the stirred, cooled solution of the dichlorodisiloxane over a period of 1-2 hours. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side reactions.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is then stirred for an additional 2-4 hours to ensure the reaction goes to completion. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Workup and Purification:

    • The precipitated triethylammonium chloride is removed by filtration.

    • The filter cake is washed with a small amount of anhydrous toluene to recover any entrained product.

    • The combined filtrate is then subjected to fractional distillation under reduced pressure to remove the solvent and isolate the pure this compound. The product typically distills at 161 °C at atmospheric pressure, so vacuum distillation is preferred to lower the boiling point and prevent thermal degradation.

Alternative Synthesis Pathways

While the ethanolysis of the corresponding dichloro-disiloxane is the most common route, other methods have been explored for the synthesis of related alkoxy- and tetramethyl-disiloxanes.

  • Controlled Hydrolysis of Dimethyldiethoxysilane: In principle, the controlled partial hydrolysis of dimethyldiethoxysilane could lead to the formation of the target disiloxane. This would involve the reaction of two molecules of the starting silane with one molecule of water to form the Si-O-Si linkage and release two molecules of ethanol. However, this reaction can be difficult to control and may lead to the formation of longer polysiloxane chains.

  • Grignard Reagent-based Synthesis: Grignard reagents are powerful tools in organosilicon chemistry. A potential, though less direct, route could involve the synthesis of an intermediate like allyl(cellosolvoxy)dimethylsilane from a Grignard reagent, followed by a condensation step.[4] For the target molecule, this might involve reacting a suitable organohydrogen polysiloxane with an ethyl Grignard reagent followed by hydrolysis.[5]

  • Hydrosilylation: This method involves the addition of a Si-H bond across an unsaturated bond, typically catalyzed by a transition metal complex like Karstedt's catalyst.[2] To synthesize the target molecule, one could envision the reaction of 1,1,3,3-tetramethyldisiloxane (which contains Si-H bonds) with a source of ethoxy groups, such as ethylene oxide or potentially ethanol under specific catalytic conditions. However, this is a less common route for this specific product.

Diagram of the Reaction Mechanism

ReactionMechanism Figure 2: Proposed SN2 Mechanism at Silicon cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure EtO- EtO⁻ Si ---Si(Me)₂-O--- EtO-->Si transition1 [EtO---Si(Me)₂---Cl]⁻-O--- Cl Cl Si->Cl transition1_2 [EtO---Si(Me)₂---Cl]⁻-O--- product_half EtO-Si(Me)₂-O--- Cl- Cl⁻ transition1_2->product_half transition1_2->Cl-

Caption: Figure 2: Proposed SN2 Mechanism at Silicon

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃) and a singlet for the methyl protons on the silicon atoms.[3]

    • ²⁹Si NMR can confirm the disiloxane structure, with a characteristic chemical shift for the silicon atoms in the Si-O-Si environment.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show strong absorption bands corresponding to the Si-O-Si stretching vibrations (typically around 1050-1100 cm⁻¹) and C-O stretches of the ethoxy groups.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the final product and confirm its molecular weight.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C8H22O3Si2
Molecular Weight 222.43 g/mol
Boiling Point 161 °C (lit.)
Density 0.883 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.389 (lit.)
Appearance Colorless liquid

(Data sourced from Sigma-Aldrich)

Conclusion

The synthesis of this compound via the ethanolysis of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane is a robust and well-understood process, making it the preferred method for both laboratory and industrial-scale production. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is paramount to achieving high yields of the pure product. The versatility of this disiloxane as a building block in silicone chemistry underscores the importance of a reliable and efficient synthetic pathway.

References

Spectroscopic Profile of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with significant applications in materials science and synthetic chemistry.[1] Its utility as a precursor for silicone polymers, a crosslinking agent, and a component in the formulation of biocompatible materials necessitates a thorough understanding of its molecular structure and purity.[1][2] Spectroscopic techniques are indispensable tools for the comprehensive characterization of this compound, providing detailed insights into its chemical identity and integrity. This in-depth technical guide provides a multi-faceted spectroscopic analysis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the underlying scientific rationale for experimental choices and data interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure of this compound is paramount for the interpretation of its spectroscopic data. The molecule consists of a central disiloxane (Si-O-Si) core, with each silicon atom bonded to two methyl groups and one ethoxy group. This symmetrical structure gives rise to distinct and predictable spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H NMR spectrum is characterized by three distinct signals corresponding to the chemically non-equivalent protons in the molecule.

Data Presentation: ¹H NMR

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
Si-CH0.1 - 0.3Singlet12H
-OCH ₂CH₃3.5 - 3.8Quartet4H
-OCH₂CH1.2 - 1.4Triplet6H

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound.[1]

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The predicted chemical shifts are consistent with the known effects of electronegativity and magnetic anisotropy in organosilicon compounds.

  • Si-CH₃ Protons (δ 0.1 - 0.3 ppm): The protons of the four methyl groups attached to the silicon atoms are highly shielded due to the lower electronegativity of silicon compared to carbon. This results in an upfield chemical shift, appearing as a sharp singlet due to the absence of adjacent protons for coupling. The integration value of 12H confirms the presence of all four equivalent methyl groups.

  • -OCH₂CH₃ Protons (δ 3.5 - 3.8 ppm): The methylene (-CH₂-) protons of the ethoxy groups are deshielded by the adjacent electronegative oxygen atom, causing their signal to appear downfield. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4). The integration of 4H corresponds to the two equivalent methylene groups.

  • -OCH₂CH₃ Protons (δ 1.2 - 1.4 ppm): The methyl (-CH₃) protons of the ethoxy groups are further from the electronegative oxygen and thus experience less deshielding, resulting in a more upfield signal compared to the methylene protons. This signal appears as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The integration of 6H confirms the presence of the two equivalent terminal methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

A standard and reliable protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent signals that could obscure the analyte's peaks.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is generally adequate for quantitative analysis.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Figure 2: ¹H NMR Experimental Workflow.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the symmetry of this compound, the ¹³C NMR spectrum is expected to show three distinct signals.

Data Presentation: ¹³C NMR

CarbonChemical Shift (δ) ppm
Si-C H₃~ -2
-OC H₂CH₃~ 58
-OCH₂C H₃~ 18

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum is analogous to that of the ¹H NMR, with chemical shifts influenced by the local electronic environment.

  • Si-CH₃ Carbon (δ ~ -2 ppm): The methyl carbons attached to silicon are significantly shielded, resulting in a characteristic upfield chemical shift, often appearing at or below 0 ppm.

  • -OCH₂CH₃ Carbon (δ ~ 58 ppm): The methylene carbon of the ethoxy group is directly bonded to an electronegative oxygen atom, leading to a substantial downfield shift.

  • -OCH₂CH₃ Carbon (δ ~ 18 ppm): The terminal methyl carbon of the ethoxy group is in a more typical aliphatic environment and therefore resonates at a much higher field than the methylene carbon.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters.

  • Sample Preparation: A more concentrated sample (50-100 mg in 0.5-0.7 mL of deuterated solvent) is often required due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup: As with ¹H NMR, a high-field spectrometer is advantageous.

  • Data Acquisition:

    • A standard proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise by collapsing multiplets into singlets and through the Nuclear Overhauser Effect (NOE).

    • A wider spectral width (e.g., 0-220 ppm) is necessary to encompass the full range of carbon chemical shifts.

    • A significantly larger number of scans (e.g., 128 or more) is required to achieve an adequate signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be needed for quantitative analysis, especially for quaternary carbons, although none are present in this molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is dominated by characteristic absorptions of the Si-O-Si and C-O bonds.

Data Presentation: FT-IR

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2970Strong
Si-O-Si stretch (asymmetric)1050 - 1100Very Strong, Broad
C-O stretch950 - 1050Strong
Si-CH₃ rock~840Strong
Si-C stretch~780Medium

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound.[1][2]

Expertise & Experience: Interpreting the FT-IR Spectrum

The key to interpreting the FT-IR spectrum of this compound lies in recognizing the highly characteristic and intense absorption of the siloxane bond.

  • C-H stretch (2970 cm⁻¹): This strong absorption is characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups.[2]

  • Si-O-Si asymmetric stretch (1050 - 1100 cm⁻¹): This is the most prominent feature in the spectrum of siloxanes.[1] The high intensity and broadness of this band are due to the large change in dipole moment during the asymmetric stretching of the Si-O-Si linkage and the presence of multiple conformational isomers.

  • C-O stretch (950 - 1050 cm⁻¹): The stretching vibration of the C-O bond in the ethoxy groups gives rise to a strong absorption in this region.[1]

  • Si-CH₃ rock (~840 cm⁻¹) and Si-C stretch (~780 cm⁻¹): These absorptions are characteristic of the methyl groups attached to the silicon atoms.

Experimental Protocol: FT-IR Spectroscopy (Liquid Film)

As this compound is a liquid at room temperature, the simplest and most common method for obtaining its FT-IR spectrum is the neat liquid film technique.

  • Sample Preparation:

    • Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Setup:

    • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

    • Acquire a background spectrum of the empty sample compartment to subtract any atmospheric (CO₂, H₂O) absorptions.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Figure 3: FT-IR (Liquid Film) Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical approach.

Data Presentation: Mass Spectrometry (GC-MS)

m/zProposed FragmentRelative Abundance
222[M]⁺Low
207[M - CH₃]⁺High
177[M - OC₂H₅]⁺Medium
163[(CH₃)₂SiOSi(CH₃)(OC₂H₅)]⁺High
135[(CH₃)₂SiOSi(CH₃)₂]⁺Medium
133[(CH₃)Si(OC₂H₅)₂]⁺High
103[(CH₃)Si(OC₂H₅)]⁺Medium
75[(CH₃)₂SiOH]⁺Medium
73[(CH₃)₃Si]⁺Low

Table 4: Major Fragment Ions in the Electron Ionization Mass Spectrum of this compound.[3]

Expertise & Experience: Interpreting the Mass Spectrum

The fragmentation of organosilicon compounds under electron ionization is often characterized by rearrangements and the formation of stable silicon-containing cations.

  • Molecular Ion ([M]⁺, m/z 222): The molecular ion peak is expected to be of low abundance due to the facile fragmentation of the molecule.

  • [M - CH₃]⁺ (m/z 207): Loss of a methyl group is a very common fragmentation pathway for compounds containing Si-CH₃ moieties, leading to a stable silylium ion. This is often the base peak or a very abundant ion.

  • [M - OC₂H₅]⁺ (m/z 177): Cleavage of the Si-O bond of the ethoxy group results in the loss of an ethoxy radical.

  • Rearrangement Ions: The presence of ions such as m/z 163, 135, 133, and 103 suggests complex rearrangement processes involving the migration of methyl and ethoxy groups, which are characteristic of siloxane fragmentation.

  • m/z 75 and 73: These ions correspond to smaller, stable silicon-containing fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as hexane or ethyl acetate.

  • GC Separation:

    • Use a GC system equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Employ a temperature program to ensure good separation from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection (Electron Ionization):

    • The column outlet is interfaced with the ion source of the mass spectrometer.

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

    • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.

fragmentation_pathway M [C₈H₂₂O₃Si₂]⁺˙ m/z 222 M_minus_CH3 [M - CH₃]⁺ m/z 207 M->M_minus_CH3 - •CH₃ M_minus_OC2H5 [M - OC₂H₅]⁺ m/z 177 M->M_minus_OC2H5 - •OC₂H₅ frag_163 [(CH₃)₂SiOSi(CH₃)(OC₂H₅)]⁺ m/z 163 M_minus_CH3->frag_163 - C₂H₄ (rearrangement) frag_133 [(CH₃)Si(OC₂H₅)₂]⁺ m/z 133 M_minus_OC2H5->frag_133 - (CH₃)₂SiO

Figure 4: Simplified Mass Spectrometry Fragmentation Pathway.

Conclusion

The spectroscopic characterization of this compound through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating system for its identification and purity assessment. Each technique offers unique and complementary information, from the detailed proton and carbon environments revealed by NMR, to the characteristic functional group vibrations identified by FT-IR, and the molecular weight and fragmentation pattern determined by MS. By understanding the principles behind these techniques and the specific spectral features of the molecule, researchers can confidently verify the identity and quality of this important organosilicon compound, ensuring its suitability for their specific applications.

References

A Comprehensive Guide to the NMR Spectral Analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a versatile organosilicon compound with significant applications in materials science and as a precursor in organic synthesis. Its unique structure, featuring a flexible siloxane backbone and reactive ethoxy groups, makes it a valuable building block for the synthesis of various polymers and functionalized materials. A thorough understanding of its molecular structure and purity is paramount for its effective application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose.

This in-depth technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ²⁹Si NMR spectra of this compound. As a senior application scientist, this document is designed to go beyond a simple recitation of spectral data, offering insights into the causal relationships between molecular structure and spectral features, practical guidance on experimental protocols, and a discussion of potential impurities and advanced analytical techniques.

Core Principles of NMR Spectroscopy in the Context of Organosilicon Compounds

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H, ¹³C, and ²⁹Si, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.

For organosilicon compounds like this compound, NMR offers several key advantages:

  • Structural Elucidation: The chemical shift, peak multiplicity (splitting), and integration of signals in ¹H and ¹³C NMR spectra allow for the unambiguous assignment of each proton and carbon in the molecule.

  • Silicon Environment Analysis: ²⁹Si NMR provides direct insight into the silicon atoms' coordination and bonding environment, which is crucial for characterizing siloxanes.[1]

  • Purity Assessment: NMR is an excellent tool for detecting and quantifying impurities, which can be critical for applications in sensitive fields like drug development.

Molecular Structure and Expected NMR Resonances

The structure of this compound, C₈H₂₂O₃Si₂, dictates the number and type of signals expected in its NMR spectra. The molecule possesses a plane of symmetry through the central oxygen atom, which simplifies the spectra.

Figure 1: Molecular structure of this compound.

Due to the molecule's symmetry, we anticipate:

  • ¹H NMR: Three distinct signals corresponding to the methyl protons on the silicon atoms (Si-CH₃), the methylene protons of the ethoxy groups (O-CH₂-CH₃), and the methyl protons of the ethoxy groups (O-CH₂-CH₃).

  • ¹³C NMR: Three distinct signals for the corresponding carbon atoms.

  • ²⁹Si NMR: A single signal, as both silicon atoms are in identical chemical environments.

Detailed NMR Spectral Analysis

The following sections provide a detailed breakdown of the expected ¹H, ¹³C, and ²⁹Si NMR spectra of this compound. The predicted chemical shifts are based on established ranges for similar organosilicon compounds.[2]

¹H NMR Spectrum

The proton NMR spectrum is the most informative for initial structural confirmation and purity assessment.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz)
Si-CH0.1 - 0.3Singlet12HN/A
O-CH ₂-CH₃3.5 - 3.8Quartet4H~7
O-CH₂-CH1.2 - 1.4Triplet6H~7

Causality Behind the Chemical Shifts and Multiplicities:

  • Si-CH₃ (0.1 - 0.3 ppm): The protons of the methyl groups attached to silicon are highly shielded due to the lower electronegativity of silicon compared to carbon. This results in a characteristic upfield chemical shift, typically very close to the tetramethylsilane (TMS) reference at 0 ppm. The signal appears as a singlet because there are no adjacent protons to couple with.

  • O-CH₂-CH₃ (3.5 - 3.8 ppm): The methylene protons are deshielded by the adjacent electronegative oxygen atom, causing their signal to appear downfield. This signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, 3+1=4).

  • O-CH₂-CH₃ (1.2 - 1.4 ppm): The terminal methyl protons of the ethoxy group are further from the electronegative oxygen and are therefore more shielded than the methylene protons. Their signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
Si-C H₃-2 to 2
O-C H₂-CH₃58 to 62
O-CH₂-C H₃18 to 22

Causality Behind the Chemical Shifts:

  • Si-CH₃ (-2 to 2 ppm): Similar to the protons, the carbon atoms of the methyl groups attached to silicon are shielded and appear at a very upfield chemical shift.

  • O-CH₂-CH₃ (58 to 62 ppm): The methylene carbon is directly bonded to the electronegative oxygen, leading to a significant downfield shift.

  • O-CH₂-CH₃ (18 to 22 ppm): The terminal methyl carbon is in a more typical aliphatic region, being further from the influence of the oxygen atom.

²⁹Si NMR Spectrum

²⁹Si NMR is a powerful tool for probing the silicon environment directly.

Assignment Predicted Chemical Shift (δ, ppm)
Si -O-Si-15 to -25

Causality Behind the Chemical Shift:

The chemical shift of ²⁹Si nuclei is highly sensitive to the nature and number of substituents attached to the silicon atom. For disiloxanes, the silicon signal typically resonates in the range of -15 to -25 ppm.[2] This specific range helps to confirm the presence of the Si-O-Si linkage.

Synthesis, Potential Impurities, and Their NMR Signatures

A common synthetic route to this compound involves the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with ethanol in the presence of a base to neutralize the HCl byproduct.

reactant1 1,3-dichloro-1,1,3,3- tetramethyldisiloxane product 1,3-diethoxy-1,1,3,3- tetramethyldisiloxane reactant1->product reactant2 Ethanol (2 eq.) reactant2->product base Base (e.g., Triethylamine) byproduct Triethylammonium chloride base->byproduct

Figure 2: Synthetic pathway for this compound.

Potential impurities arising from this synthesis include:

  • Unreacted 1,3-dichloro-1,1,3,3-tetramethyldisiloxane: The ¹H NMR would show a singlet for the methyl protons, but at a slightly different chemical shift than the product. The ²⁹Si NMR would show a distinct signal.

  • 1-chloro-3-ethoxy-1,1,3,3-tetramethyldisiloxane (partially reacted intermediate): This impurity would exhibit a more complex NMR spectrum due to the loss of symmetry. Two distinct Si-CH₃ signals in both ¹H and ¹³C NMR would be expected, as well as two separate signals in the ²⁹Si NMR spectrum.

  • Ethanol: Residual ethanol would show its characteristic triplet and quartet in the ¹H NMR spectrum, along with a broad hydroxyl proton signal.

  • Triethylamine/Triethylammonium chloride: These would introduce additional signals in the ethyl region of the ¹H NMR spectrum.

  • Hydrolysis products: Exposure to moisture can lead to the hydrolysis of the ethoxy groups to form silanols (Si-OH), which can then condense to form longer polysiloxane chains. The presence of Si-OH groups can be detected by a broad signal in the ¹H NMR spectrum and a shift in the ²⁹Si NMR signal.

Advanced NMR Techniques for In-depth Characterization

For a more comprehensive analysis, especially for complex mixtures or for confirming structural assignments, several advanced NMR techniques can be employed:

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, which would clearly show the connectivity between the methylene and methyl protons of the ethoxy group.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing unambiguous assignment of the ¹³C spectrum.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which can be used to confirm the overall molecular structure.

  • Quantitative NMR (qNMR): This technique allows for the precise determination of the purity of the compound without the need for a specific reference standard of the analyte itself.[3][4][5] By using a certified internal standard with a known concentration, the absolute amount of this compound in a sample can be accurately calculated.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Workflow for NMR Sample Preparation:

start Start weigh Weigh ~10-20 mg of This compound start->weigh dissolve Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a clean, dry 5 mm NMR tube dissolve->transfer cap Cap the NMR tube transfer->cap end Ready for NMR analysis cap->end

Figure 3: Standard workflow for preparing an NMR sample.

Key Considerations:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity and dry to avoid extraneous signals.

  • Concentration: For ¹H NMR, a concentration of 10-20 mg/mL is typically sufficient. For ¹³C and ²⁹Si NMR, which are less sensitive, a higher concentration may be required.

  • Internal Standard: For accurate chemical shift referencing, tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. For quantitative analysis, a certified internal standard should be used.

  • Moisture Sensitivity: Although more stable than their chloro-analogs, alkoxysiloxanes can be sensitive to moisture. It is good practice to handle the sample and solvent in a dry environment (e.g., a glove box or under an inert atmosphere) to prevent hydrolysis.

NMR Data Acquisition

The following are general guidelines for acquiring high-quality NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

  • ¹H NMR:

    • A standard single-pulse experiment is usually sufficient.

    • Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled experiment is typically used to simplify the spectrum and improve sensitivity.

    • Longer acquisition times and a greater number of scans are necessary due to the low natural abundance of ¹³C.

  • ²⁹Si NMR:

    • Due to the low natural abundance and negative gyromagnetic ratio of ²⁹Si, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are often used to enhance the signal.

    • Long relaxation delays may be required for quantitative analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. A thorough understanding of its ¹H, ¹³C, and ²⁹Si NMR spectra provides not only unambiguous structural confirmation but also a detailed assessment of its purity. By employing the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently utilize this valuable organosilicon compound in their applications, ensuring the integrity and reproducibility of their work. The ability to identify potential impurities and apply advanced NMR techniques further empowers the user to gain a deeper understanding of their material and its behavior in various chemical processes.

References

"1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" handling and storage precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Storage of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and storage of this compound (CAS No: 18420-09-2). The protocols and recommendations herein are synthesized from authoritative safety data sheets and chemical literature to ensure the highest standards of laboratory safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound widely utilized as a chemical intermediate and a precursor in the synthesis of silicone polymers.[1] Its unique structure, featuring a disiloxane backbone with ethoxy and methyl functional groups, dictates its specific reactivity and handling requirements.[1] The ethoxy groups are susceptible to hydrolysis, a key consideration for its handling and storage.[2]

A summary of its essential physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Formula C₈H₂₂O₃Si₂[3][4]
Molecular Weight 222.43 g/mol [3]
CAS Number 18420-09-2[3]
Appearance Colorless liquid[5]
Boiling Point 161 °C
Density 0.883 g/mL at 25 °C[3]
Flash Point 43 °C (109.4 °F) - Closed Cup
Vapor Pressure 1.06 mmHg at 25 °C[3]
Refractive Index n20/D 1.389[3]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[6] Understanding these hazards is the foundation of safe laboratory practice. The primary risks are associated with its flammability and its irritant properties.[5] Furthermore, a critical, yet indirect, hazard is its reaction with water or moisture, which liberates ethanol, a flammable substance that can contribute to a hazardous atmosphere.[5]

GHS ClassificationHazard Class & CategoryHazard StatementSignal Word
Flammable Liquid Flammable Liquid, Category 3H226: Flammable liquid and vaporWarning
Eye Irritation Serious Eye Irritation, Category 2AH319: Causes serious eye irritationWarning
Skin Irritation Skin Irritation, Category 2H315: Causes skin irritationWarning
Respiratory Irritation STOT SE, Category 3H335: May cause respiratory irritationWarning

Source(s):[5][6]

PPE_Workflow cluster_donning PPE Donning Sequence (Putting On) cluster_doffing PPE Doffing Sequence (Taking Off) D1 1. Lab Coat / Apron D2 2. Respirator (if needed) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 End Wash Hands D4->End After Task Completion F1 1. Gloves F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Apron F2->F3 F4 4. Respirator (if needed) F3->F4 Start Handling Task Start->D1 End->F1 Spill_Response Spill Spill Occurs Size Is the spill large or in a confined space? Spill->Size Evacuate Evacuate the area. Contact emergency services. Size->Evacuate Yes SmallSpill Small, manageable spill Size->SmallSpill No PPE Ensure proper PPE is worn. SmallSpill->PPE Ventilate Ventilate the area. Eliminate ignition sources. PPE->Ventilate Absorb Contain and absorb spill with inert material (e.g., sand, vermiculite). Ventilate->Absorb Collect Collect absorbed material using non-sparking tools into a sealed container for disposal. Absorb->Collect Decon Decontaminate the spill area. Collect->Decon

References

A Toxicological Deep Dive into 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical guide provides an in-depth toxicological overview of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2), a member of the organosilicon family. This document is intended for researchers, scientists, and professionals in drug development and materials science who handle or are investigating the applications of this and structurally related compounds. Given the absence of a complete, publicly available toxicological dossier for this specific substance, this guide employs a scientifically rigorous approach, integrating available data with the principles of chemical reactivity, toxicokinetics, and read-across from structurally similar alkoxysilanes.

Introduction and Core Toxicological Principle: The Primacy of Hydrolysis

This compound is an organoethoxysilane primarily used as a chemical intermediate in the synthesis of silicone polymers.[1][2] Its toxicological profile cannot be understood without first considering its principal chemical reactivity: hydrolysis. In the presence of water or moisture, the ethoxy groups readily cleave from the silicon backbone.[3][4]

This hydrolysis is the pivotal event in its biological interaction. The toxicological effects observed are therefore a composite of the parent compound and its hydrolysis products: ethanol and a corresponding silanol, which can further condense. The rapid nature of this breakdown means that any systemic exposure will likely be to these products, making their individual toxicities of paramount importance in the overall hazard assessment.[3]

cluster_products Hydrolysis Products parent 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane products parent->products water + 2 H₂O (Moisture) water->products silanol Tetramethyldisiloxane-1,3-diol (Unstable Silanol) products->silanol ethanol 2x Ethanol products->ethanol cluster_acute Acute Toxicity (Low) cluster_local Local Effects cluster_chronic Chronic/Systemic Effects (Primarily via Ethanol Hydrolysis) substance This compound oral Oral (Read-across: LD50 >2000 mg/kg) substance->oral dermal Dermal (Read-across: LD50 >2000 mg/kg) substance->dermal inhalation Inhalation (Respiratory Irritation) substance->inhalation skin Skin Irritation (Classified) substance->skin eye Serious Eye Irritation (Classified) substance->eye sensitization Sensitization (Not Classified) substance->sensitization repeated_dose Repeated Dose (CNS Effects) substance->repeated_dose carcinogenicity Carcinogenicity (IARC Group 1 for Ethanol) substance->carcinogenicity genotoxicity Genotoxicity (Not Classified) substance->genotoxicity

References

An In-Depth Technical Guide to the Physical Hazards of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2, EC No. 242-298-7) is an organosilicon compound with the linear formula [C₂H₅OSi(CH₃)₂]₂O. It is characterized by a flexible siloxane (Si-O-Si) backbone with two terminal ethoxy groups and four methyl substituents.[1][2] This structure imparts a combination of useful properties, including thermal stability, low surface tension, and controlled reactivity, making it a versatile precursor and intermediate in materials science.[1][3] Its primary applications include the synthesis of advanced silicone polymers, its use as a crosslinker in sealant and coating formulations, and potential roles in the development of biocompatible materials for medical devices.[1][2]

While its utility is significant, a thorough understanding of its physical hazards is paramount for ensuring safety in research and development environments. This guide provides a detailed examination of the flammability, reactivity, and thermal stability of this compound, offering field-proven insights and methodologies for its safe handling and application.

Section 2: Analysis of Primary Physical Hazards

The principal physical hazards associated with this compound are its flammability and its specific reactivity profile, particularly with water. These hazards are officially recognized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Flammability

This compound is classified as a Flammable Liquid, Category 3 (H226), indicating that it is a flammable liquid and vapor.[4][5] The critical parameter defining this hazard is its flash point, which has been consistently reported at approximately 43 °C (109.4 °F) in a closed-cup system.

Causality and Implications: The flash point is the lowest temperature at which the liquid produces enough vapor to form an ignitable mixture with air. A flash point of 43 °C is only moderately above typical ambient laboratory temperatures. This implies that under slightly elevated temperatures, or if stored near heat-generating equipment, the compound can release sufficient vapors to create a fire or explosion hazard if an ignition source is present.[4] Consequently, rigorous control of ignition sources—including sparks from electrical equipment, static discharge, and open flames—is mandatory in any area where this chemical is handled or stored.[4][6] Handling procedures must include grounding and bonding for containers and transfer lines to prevent the buildup of static electricity.[4]

Reactivity and Chemical Stability

Water Reactivity: The most significant reactivity hazard of this compound is its reaction with water and moisture.[4] The ethoxy groups (-OCH₂CH₃) are susceptible to hydrolysis, a reaction that cleaves the Si-O bond and liberates ethanol (C₂H₅OH).[1][4]

  • Reaction: [C₂H₅OSi(CH₃)₂]₂O + H₂O → 2 C₂H₅OH + Silanol Intermediates

Causality and Implications: This reaction has two primary safety implications. First, the generation of ethanol, a flammable and volatile substance, can increase the fire hazard in a given area. Second, if the compound is stored in a sealed container and becomes contaminated with water or moisture from the air, the production of ethanol vapor can lead to a dangerous buildup of pressure, potentially causing container failure. Therefore, the compound must be stored in tightly sealed containers under a dry, inert atmosphere (e.g., nitrogen or argon) to maintain its stability.[4]

Thermal Stability and Hazardous Decomposition: Under anhydrous conditions and in sealed containers, the compound is stable.[4] However, when exposed to elevated temperatures or open flames, it can decompose.[4] The thermal decomposition products include irritating fumes and organic acid vapors, which pose a significant inhalation hazard.[4]

Incompatible Materials: The primary materials to avoid are:

  • Water and moisture[4]

  • Strong oxidizing agents

Section 3: Quantitative Hazard Data Summary

The following table summarizes the key quantitative physical and hazard properties of this compound for quick reference.

PropertyValueSource(s)
GHS Hazard Class Flammable Liquid, Category 3[4][5]
GHS Hazard Statements H226, H315, H319, H335[1][5]
Flash Point 43 °C / 109.4 °F (closed cup)
Boiling Point 161 °C (lit.)
Density 0.883 g/mL at 25 °C (lit.)[7]
Vapor Pressure 1.06 mmHg at 25 °C[7]
Autoignition Temperature Data not available
Explosive Limits Data not available

Section 4: Hazard Relationship Visualization

The following diagram illustrates the logical connections between the compound's properties and the resulting physical hazards and safety requirements.

G substance 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane flam_prop Volatile Liquid Vapor Pressure: 1.06 mmHg @ 25°C substance->flam_prop Inherent Property react_prop Hydrolytically Sensitive Ethoxy Groups substance->react_prop Chemical Structure thermal_hazard Thermal Decomposition (High Heat/Flame) substance->thermal_hazard When Exposed to flam_hazard Flammable Liquid (Cat. 3) Flash Point: 43°C flam_prop->flam_hazard Leads to flam_control Ignition Source Control - No sparks/flames - Grounding/bonding - Explosion-proof equipment flam_hazard->flam_control Requires react_hazard Reactivity with Water/Moisture react_prop->react_hazard Enables react_product Liberates Flammable Ethanol react_hazard->react_product Results in react_control Safe Storage & Handling - Tightly sealed containers - Inert atmosphere (dry) - Avoid moisture contamination react_hazard->react_control Requires pressure_risk Container Pressurization Risk react_hazard->pressure_risk Creates thermal_product Forms Irritating Fumes & Organic Acid Vapors thermal_hazard->thermal_product Produces thermal_control Engineering Controls - Ventilation - Appropriate Fire Extinguisher (Foam, CO₂, Dry Chemical) thermal_hazard->thermal_control Requires

Caption: Logical flow from compound properties to physical hazards and required controls.

Section 5: Experimental Protocols for Hazard Validation

To ensure the highest level of safety, laboratory-specific validation of key hazard parameters is often warranted. The following protocols describe self-validating systems for assessing the primary physical hazards.

Protocol 1: Flash Point Determination via Pensky-Martens Closed Cup Tester
  • Expertise & Rationale: The closed-cup method is chosen over an open-cup method because it provides a more conservative and safer measurement. By containing the vapors, it more accurately simulates the conditions inside a partially filled storage container, where a flammable atmosphere is most likely to develop. This method is standardized under ASTM D93 and provides a reliable, reproducible value for GHS classification.

  • Methodology:

    • Apparatus Setup: Calibrate and prepare a Pensky-Martens Closed Cup Tester according to the manufacturer's instructions.

    • Sample Preparation: Fill the test cup with this compound to the specified filling mark. Ensure the sample is free of water contamination.

    • Heating: Close the lid and begin heating the sample at a slow, constant, and specified rate (e.g., 5-6 °C per minute). The stirrer should be operating.

    • Test Flame Application: At prescribed temperature intervals, apply the test flame by operating the shutter mechanism.

    • Observation: The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

    • Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The results should be within the tolerance specified by the standard method.

Protocol 2: Qualitative Assessment of Water Reactivity and Ethanol Generation
  • Expertise & Rationale: This protocol directly validates the chemical's most significant reactivity hazard. It provides tangible evidence of gas (ethanol vapor) generation upon contact with water, reinforcing the critical need for anhydrous handling and storage. The use of Gas Chromatography-Mass Spectrometry (GC-MS) provides authoritative confirmation of the reaction product.

  • Methodology:

    • Sample Preparation: In an inert atmosphere glovebox, add 5 mL of this compound to a 10 mL pressure-rated vial equipped with a septum cap and a small magnetic stir bar.

    • Reaction Initiation: Tightly seal the vial and remove it from the glovebox. Using a microliter syringe, inject 50 µL of deionized water through the septum into the vial.

    • Observation: Place the vial on a magnetic stir plate and stir at a moderate speed. Observe for any visual changes or evidence of gas evolution (e.g., bubbling). A pressure transducer can be fitted to the vial to quantify gas generation over time.

    • Product Confirmation (GC-MS): After 30 minutes, carefully vent the vial in a fume hood. Using a gas-tight syringe, withdraw a 100 µL sample from the vial's headspace.

    • Analysis: Inject the headspace sample into a GC-MS system. Compare the resulting mass spectrum against a known standard of ethanol to confirm its presence. The chromatogram should show a distinct peak corresponding to ethanol that was not present in a control sample of the pure siloxane.

Section 6: Conclusion

The primary physical hazards of this compound are its flammability and its reactivity with water. As a Category 3 flammable liquid with a flash point of 43 °C, it requires strict control of ignition sources and measures to prevent static discharge.[5] Its propensity to hydrolyze in the presence of moisture to produce flammable ethanol necessitates storage in sealed containers under a dry, inert atmosphere to prevent hazardous pressure buildup and maintain chemical purity.[4] By implementing the controls and understanding the causal relationships outlined in this guide, researchers can handle this valuable compound with a high degree of safety and confidence.

References

Methodological & Application

Application Note & Protocol: Leveraging 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane for Advanced Silicone Network Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane as a versatile precursor for the synthesis of high-purity silicone polymers. We will delve into the fundamental chemistry, provide detailed step-by-step protocols for sol-gel synthesis, and discuss critical characterization techniques. The causality behind experimental choices is emphasized to empower users to rationally design and control their polymer architecture for applications ranging from biomedical devices to advanced coatings.[1][2]

Introduction: The Strategic Advantage of this compound

This compound is an organosilicon compound featuring a central disiloxane (Si-O-Si) backbone, with two terminal ethoxy groups and four methyl groups.[2][3] Its molecular structure makes it an exceptional precursor for creating well-defined polysiloxane networks.

The key advantages of this precursor lie in its reactivity and structural contribution:

  • Controlled Hydrolysis: The ethoxy groups (–OCH₂CH₃) undergo hydrolysis at a controlled rate, especially under mild acidic or basic conditions.[2] This is more advantageous for achieving uniform network formation compared to more reactive analogs like methoxy-substituted siloxanes, which can lead to rapid and uncontrolled gelation.[2]

  • Defined Crosslinking: As a difunctional precursor, it allows for the formation of linear chains or serves as a chain extender. When combined with tri- or tetra-functional silanes, it enables precise control over the crosslink density of the final silicone network.

  • Inherent Properties: The tetramethyl-disiloxane backbone imparts the classic silicone attributes of thermal stability, low surface tension, hydrophobicity, and flexibility to the resulting polymer.[1][3][4]

This combination of controlled reactivity and desirable inherent properties makes it a precursor of choice for applications requiring high performance and reliability, including medical implants, dielectric materials, and specialized sealants.[1][2]

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for safe handling and accurate experimental design.

PropertyValueReference
CAS Number 18420-09-2[3][5]
Molecular Formula C₈H₂₂O₃Si₂[3][6]
Molecular Weight 222.43 g/mol [2][5]
Appearance Colorless Liquid[3]
Density 0.883 g/mL at 25 °C[5][6]
Boiling Point 161 °C[5]
Flash Point 43 °C (109.4 °F) - closed cup[5]
Refractive Index n20/D 1.389[5][6]

The Core Chemistry: Hydrolysis and Condensation

The transformation of this compound into a polysiloxane network is a two-step process central to sol-gel chemistry.[7][8]

  • Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups are replaced by hydroxyl groups (silanols, Si-OH). This reaction releases ethanol as a byproduct. The nucleophilic attack of water on the silicon atom initiates this transformation.[1]

  • Condensation: The newly formed, unstable silanol groups react with each other (or with remaining ethoxy groups) to form stable siloxane (Si-O-Si) bridges. This step releases water or ethanol and is the fundamental chain-building and cross-linking reaction that forms the polymer network.[1]

The overall process can be visualized as follows:

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Precursor 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane Silanol Silanol Intermediate (Si-OH) Precursor->Silanol + H₂O - C₂H₅OH Silanol2 2x Silanol Intermediate Network Siloxane Network (Si-O-Si bond) Silanol2->Network - H₂O

Caption: The two-stage process of silicone formation.

The choice of catalyst is critical. Acidic catalysts (e.g., HCl) typically promote faster hydrolysis, leading to more linear, weakly branched polymers. Basic catalysts (e.g., NH₄OH) promote condensation, resulting in more highly branched, particulate-like structures.[9]

Application Protocol: Synthesis of a Polysiloxane Network via Sol-Gel Process

This protocol details the synthesis of a basic cross-linked polysiloxane gel. It is designed to be a foundational procedure that researchers can modify to tune the final properties of the material.

Materials and Reagents
ComponentRoleExample Product
Primary Precursor Backbone/Chain ExtenderThis compound (97%, Sigma-Aldrich)
Crosslinking Precursor Network FormationTetraethoxysilane (TEOS) or Methyltrimethoxysilane (MTMS)
Solvent Homogenize ReactantsEthanol (200 proof) or Tetrahydrofuran (THF)
Water Hydrolysis ReagentDeionized Water (Type 1)
Catalyst Control Reaction Rate0.1 M Hydrochloric Acid (HCl) or 0.1 M Ammonium Hydroxide (NH₄OH)

Experimental Workflow Diagram

G A 1. Sol Preparation Mix Precursors, Solvent, and Water B 2. Catalysis Add catalyst and stir vigorously (Formation of 'sol') A->B C 3. Casting Pour the sol into a mold (e.g., petri dish) B->C D 4. Gelation Seal the mold and allow the network to form (Hours to Days) C->D E 5. Aging Let gel rest in mother liquor to strengthen network D->E F 6. Drying Unseal and allow solvent to evaporate slowly (Controlled humidity) E->F G Final Product Transparent Polysiloxane Film/Monolith F->G

Caption: Step-by-step workflow for sol-gel synthesis.

Step-by-Step Methodology

CAUTION: This procedure must be performed in a well-ventilated fume hood. This compound is a flammable liquid and can cause skin and eye irritation.[5][10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

  • Precursor Solution Preparation:

    • In a clean glass beaker, combine 10 mL of this compound and 2 mL of TEOS (as a crosslinker).

    • Add 15 mL of ethanol.

    • Stir the mixture with a magnetic stir bar for 5 minutes to ensure a homogeneous solution.

    • Causality Note: Ethanol acts as a co-solvent to create a single phase between the nonpolar siloxane precursors and the polar aqueous reactant.

  • Initiation of Hydrolysis:

    • In a separate vial, prepare the hydrolysis solution by mixing 2 mL of deionized water with 0.5 mL of 0.1 M HCl.

    • Add the hydrolysis solution dropwise to the stirring precursor solution over 1 minute.

    • Causality Note: Dropwise addition prevents localized, rapid hydrolysis, which could lead to an inhomogeneous gel. The acidic catalyst promotes the initial hydrolysis step.

  • Sol Formation and Casting:

    • Continue stirring the mixture vigorously for 30-60 minutes at room temperature. The solution (now a 'sol') should remain clear.

    • Pour the sol into a polystyrene petri dish or a mold of desired shape.

  • Gelation and Aging:

    • Seal the mold with parafilm. To allow for slow evaporation of the ethanol byproduct, puncture a few small holes in the parafilm with a needle.

    • Place the mold in a location free from vibrations and temperature fluctuations. Gelation can take anywhere from a few hours to 2 days, identified by the loss of fluidity.

    • Once gelled, allow the gel to age for an additional 24-48 hours.

    • Causality Note: Aging strengthens the siloxane network as further condensation reactions occur and the polymer chains rearrange into a more stable configuration.

  • Drying:

    • Remove the parafilm seal.

    • Allow the solvent to evaporate slowly over several days. To prevent cracking, it is advisable to place the mold in a chamber with controlled humidity or partially cover it.

    • The final product will be a transparent, solid silicone material.

Characterization of the Resulting Polysiloxane

Verifying the structure and properties of the synthesized material is a critical step. The following techniques are recommended for a thorough analysis.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirms the disappearance of Si-OEt and Si-OH bands and the formation of the characteristic broad Si-O-Si stretching band (~1000-1100 cm⁻¹).
Nuclear Magnetic Resonance (²⁹Si NMR) Provides quantitative information on the degree of condensation by identifying different silicon environments (e.g., terminal groups vs. fully condensed network nodes).[12][13]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the polymer and identifies decomposition temperatures. Polysiloxanes are known for their high thermal stability.[4][14]
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg), which indicates the material's flexibility at different temperatures.[13]
Gel Permeation Chromatography (GPC) Used for soluble (pre-gelation) polymers to determine molecular weight and polydispersity, ensuring the polymerization reaction is proceeding as expected.[13]

Safety and Handling

  • Flammability: this compound is a flammable liquid.[1][10] Keep it away from heat, sparks, and open flames.[10][15] Ground all containers and transfer lines to prevent static discharge.[10][16]

  • Irritation: The compound may cause serious eye irritation and skin irritation.[11] It may also cause respiratory irritation.[11] Handle only in a well-ventilated area, preferably a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Always use chemical goggles, neoprene or nitrile rubber gloves, and a protective lab coat when handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of advanced silicone materials. Its controlled reactivity allows for the precise construction of polysiloxane networks using straightforward sol-gel techniques. By understanding the underlying chemistry and carefully controlling reaction parameters as outlined in this guide, researchers can develop custom silicones with properties tailored for a wide array of demanding applications in medicine, electronics, and materials science.[1][2][4]

References

Application Note & Protocol: Leveraging 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane for Advanced Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Executive Summary & Scientific Introduction

The sol-gel process offers a versatile, low-temperature method for creating inorganic and hybrid organic-inorganic materials with tunable properties.[1][2] The choice of molecular precursor is paramount as it dictates the fundamental characteristics of the final material. While traditional precursors like tetraethoxysilane (TEOS) form rigid, three-dimensional silica networks, the incorporation of organically modified silanes introduces flexibility, hydrophobicity, and functionality.[3][4]

This guide focuses on 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (DETMDS) , a unique disiloxane precursor that serves as a critical building block for advanced hybrid materials. Its structure, featuring a central Si-O-Si bond, two hydrolyzable ethoxy groups, and four non-hydrolyzable methyl groups, imparts a distinct combination of controlled reactivity and structural flexibility.[5][6] Unlike tetra-functional precursors (e.g., TEOS) that act as network formers, the di-functional nature of DETMDS makes it a network modifier or a chain extender. This controlled functionality is highly advantageous for applications requiring tailored porosity, enhanced hydrophobicity, and reduced network shrinkage, particularly in fields like specialized coatings, biomedical devices, and controlled drug delivery systems.[5][7]

This document provides a deep dive into the chemistry of DETMDS in sol-gel synthesis, detailed protocols for its use, and insights into the causality behind experimental choices.

Section 2: The Core Chemistry of DETMDS in Sol-Gel Processes

The transformation of DETMDS from a liquid precursor to a solid gel component proceeds via two fundamental reactions: hydrolysis and condensation . Understanding these steps is crucial for controlling the final material properties.

2.1 Molecular Structure and Reactivity

The unique structure of DETMDS is the origin of its utility. The molecule consists of a flexible disiloxane backbone with terminal ethoxy groups that can participate in the sol-gel reaction.

Caption: Molecular structure of this compound (DETMDS).

2.2 Hydrolysis: The Initiation Step

In the presence of water and a catalyst (acid or base), the ethoxy groups (–OCH₂CH₃) on the silicon atoms are replaced by hydroxyl groups (–OH), forming silanol intermediates and liberating ethanol.[6] This reaction is critical because the newly formed silanol groups are the reactive sites for the subsequent condensation.

Si–OCH₂CH₃ + H₂O ⇌ Si–OH + CH₃CH₂OH

The rate of hydrolysis for DETMDS is generally slower than that of its methoxy-based analogue (1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane) but is crucial for achieving controlled, stepwise network formation.[5]

2.3 Condensation: Building the Network

The silanol groups are unstable and readily condense to form stable silicon-oxygen-silicon (siloxane) bonds, which constitute the backbone of the gel network. This can occur in two ways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si–OH + HO–Si ⇌ Si–O–Si + H₂O

  • Alcohol Condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and an ethanol molecule. Si–OH + CH₃CH₂O–Si ⇌ Si–O–Si + CH₃CH₂OH

The interplay between hydrolysis and condensation rates, governed by factors like pH, catalyst, and solvent, determines the final structure of the material.

SolGelProcess cluster_precursors Precursors cluster_reactions Core Reactions cluster_gelation Network Formation DETMDS DETMDS (Si-OEt) Hydrolysis Hydrolysis Si-OEt + H₂O → Si-OH + EtOH DETMDS->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis Catalyst Catalyst (H⁺ or OH⁻) Catalyst->Hydrolysis Condensation Condensation Si-OH + HO-Si → Si-O-Si + H₂O Si-OH + EtO-Si → Si-O-Si + EtOH Hydrolysis->Condensation Silanol Formation Sol Sol (Colloidal Suspension) Condensation->Sol Gel Gel (3D Network) Sol->Gel Gelation Point Aging Aging & Syneresis Gel->Aging Xerogel Xerogel (Dried Gel) Aging->Xerogel Drying

Caption: Generalized workflow of the sol-gel process involving DETMDS.

Section 3: Protocol for Synthesis of a Hydrophobic Hybrid Silica Material

This protocol details the synthesis of a hybrid silica material by co-condensing DETMDS with TEOS. The TEOS provides the primary 3D network structure, while DETMDS introduces flexibility and hydrophobicity due to its methyl groups and disiloxane backbone.

3.1 Materials and Reagents

ReagentAcronymPuritySupplier Example
This compoundDETMDS≥97%Sigma-Aldrich
TetraethoxysilaneTEOS≥98%Sigma-Aldrich
Ethanol (200 Proof)EtOHAnhydrousFisher Scientific
Hydrochloric Acid (37%)HClACS GradeVWR
Deionized WaterDI H₂O18 MΩ·cmMillipore System

3.2 Equipment

  • Glass reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Pipettes and graduated cylinders for accurate liquid handling

  • Fume hood

  • Oven for drying/aging

3.3 Detailed Step-by-Step Methodology

This protocol utilizes a two-step acid-catalyzed process, which promotes the formation of linear or loosely branched polymer chains before gelation.[3]

Step 1: Precursor Solution Preparation

  • In a 100 mL glass beaker inside a fume hood, combine 20 mL of ethanol with the desired amounts of TEOS and DETMDS.

  • Causality Note: The molar ratio of TEOS to DETMDS is a critical parameter. A higher proportion of DETMDS will result in a more flexible and hydrophobic material, while a higher proportion of TEOS will yield a more rigid, classic silica gel. A starting point of 4:1 (TEOS:DETMDS) is recommended.

  • Stir the mixture vigorously for 10 minutes to ensure a homogeneous solution.

Step 2: Hydrolysis

  • Prepare the hydrolysis solution in a separate container by mixing 5 mL of ethanol, 5 mL of DI water, and 0.5 mL of 1 M HCl.

  • Causality Note: Acid catalysis (H⁺) protonates the ethoxy group, making it a better leaving group and promoting the hydrolysis reaction. The amount of water is typically substoichiometric initially to control the reaction rate and favor the formation of linear polymers.

  • Add the hydrolysis solution dropwise to the stirring precursor solution over 5 minutes.

  • Seal the beaker (e.g., with Parafilm) and allow the solution to stir at room temperature for 3 hours. The solution should remain clear.

Step 3: Gelation and Aging

  • Remove the seal from the beaker. The evaporation of ethanol will increase the concentration of reactants and promote condensation and gelation.

  • Leave the beaker undisturbed in the fume hood. Gelation time will vary from hours to days depending on the formulation and ambient conditions. The gel point is reached when the solution no longer flows upon tilting the beaker.

  • Once gelled, cover the beaker again and place it in a 60°C oven for 24-48 hours.

  • Causality Note: This aging step (syneresis) allows for further condensation within the gel network, strengthening the structure and expelling solvent from the pores.

Step 4: Drying

  • Uncover the aged gel and allow it to dry slowly at 60°C. Slow drying is essential to minimize cracking due to capillary stress.

  • The final product is a monolithic xerogel or powder, depending on the drying process.

3.4 Characterization and Validation

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the siloxane network (broad peak at 1000-1100 cm⁻¹) and the presence of Si-CH₃ groups (peak around 1260 cm⁻¹).[2]

  • Scanning Electron Microscopy (SEM): Visualize the surface morphology and porous structure of the resulting xerogel.

  • Contact Angle Goniometry: Measure the static water contact angle on the surface of the material. A contact angle >90° confirms the hydrophobic character imparted by the DETMDS.

Section 4: Applications in Drug Delivery

The unique properties of DETMDS-derived materials make them excellent candidates for drug delivery systems.[5] Sol-gel matrices can encapsulate therapeutic molecules within their porous structure, offering protection and controlled release.[7][8]

Why DETMDS is Advantageous:

  • Biocompatibility: Silicone-based materials are known for their biocompatibility, making them suitable for medical implants and drug carriers.[6]

  • Tunable Release: The hydrophobic nature imparted by the methyl groups can modulate the release of both hydrophobic and hydrophilic drugs. The release rate can be controlled by adjusting the TEOS:DETMDS ratio.[9]

  • Flexibility: The flexibility of the disiloxane linkage can reduce the brittleness of the silica matrix, which is beneficial for creating implantable devices or coatings that can withstand mechanical stress.

Protocol Outline: Encapsulation of a Model Drug

  • Drug Dissolution: Dissolve the therapeutic agent in the ethanol solvent before adding the silane precursors in Step 1 of the main protocol. Ensure the drug is stable under acidic conditions if using an acid catalyst.

  • Synthesis: Follow the sol-gel protocol as described above. The drug molecules become physically entrapped within the forming silica network.

  • Release Studies: Place the drug-loaded xerogel in a phosphate-buffered saline (PBS) solution at 37°C. Periodically sample the buffer and use UV-Vis spectroscopy or HPLC to quantify the amount of released drug over time.

This approach allows for the development of long-acting formulations that provide sustained drug release, enhancing therapeutic outcomes and patient compliance.[10][11]

Section 5: Concluding Remarks

This compound is more than just another silane precursor; it is a strategic tool for designing advanced hybrid materials. Its di-functional nature and inherent flexibility allow researchers to precisely modify the properties of silica networks, moving beyond the rigidity of traditional sol-gel materials. By understanding the underlying hydrolysis and condensation chemistry and carefully controlling reaction parameters, scientists can fabricate materials with tailored hydrophobicity, porosity, and mechanical properties for sophisticated applications ranging from self-cleaning coatings to next-generation drug delivery platforms.

References

Application Notes and Protocols for Surface Modification using 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,3-diethoxy-1,1,3,3-tetramethyldisiloxane for the modification of various surfaces. This document outlines the underlying chemical principles, detailed experimental protocols, and essential characterization techniques to achieve and verify successful surface functionalization.

Introduction: The Versatility of a Disiloxane Linker

This compound is a versatile organosilicon compound with the chemical formula C8H22O3Si2.[1][2] Its molecular structure, featuring a flexible disiloxane backbone and reactive ethoxy groups, makes it an excellent candidate for surface modification.[3][4] The primary mechanism of action involves the hydrolysis of the ethoxy groups in the presence of surface hydroxyls (-OH) or atmospheric moisture, leading to the formation of reactive silanol intermediates. These intermediates then condense with surface hydroxyl groups to form stable, covalent siloxane bonds (Si-O-Surface), effectively tethering the tetramethyldisiloxane moiety to the substrate.[5][6] This process allows for the precise tuning of surface properties, such as hydrophobicity and biocompatibility.[4]

Key Attributes of this compound:

PropertyValueReference
Molecular Formula C8H22O3Si2[1][2]
Molecular Weight 222.43 g/mol [1][2]
CAS Number 18420-09-2[1][2]
Appearance Colorless Liquid
Primary Use Precursor for silicone polymers, surface modification agent[4]

The Chemistry of Surface Modification: A Stepwise Approach

The surface modification process using this compound can be broken down into three critical stages: substrate preparation, silanization, and post-treatment. Understanding the causality behind each step is crucial for achieving a uniform and stable modified surface.

G cluster_0 Surface Modification Workflow A 1. Substrate Preparation (Cleaning & Activation) B 2. Silanization (Hydrolysis & Condensation) A->B Expose hydroxyl groups C 3. Post-Treatment (Rinsing & Curing) B->C Remove excess reagent & crosslink film D 4. Characterization C->D Verify modification

Caption: A generalized workflow for surface modification.

The Critical First Step: Substrate Preparation

The success of the silanization process is highly dependent on the cleanliness and hydroxylation of the substrate surface. The goal is to remove organic and inorganic contaminants and to ensure the presence of a sufficient density of hydroxyl groups for the condensation reaction.

Recommended Cleaning Protocols for Common Substrates:

SubstrateCleaning ProtocolRationale
Glass/Silicon Wafers 1. Sonicate in a solution of detergent (e.g., Hellmanex III) for 20 minutes.[7] 2. Rinse thoroughly with deionized water. 3. Sonicate in acetone for 20 minutes.[7] 4. Rinse with methanol.[7] 5. Dry with a stream of inert gas (N2 or Ar) and bake at 110°C for 10-15 minutes.[7] For enhanced hydroxylation, a piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) treatment can be employed with extreme caution.[8]Removes organic residues and ensures a hydrophilic, hydroxyl-rich surface. Baking removes adsorbed water.
Biomaterials (e.g., Titanium) 1. Degrease by sonicating in acetone, followed by ethanol. 2. Acid treatment (e.g., with a mild solution of HCl or HNO3) to remove the native oxide layer and generate hydroxyl groups. 3. Rinse extensively with deionized water. 4. Dry under vacuum or with an inert gas stream.Removes organic contaminants and creates a fresh, reactive oxide layer with surface hydroxyls.

Experimental Protocols: Crafting the Modified Surface

The following protocols provide detailed, step-by-step methodologies for the surface modification of glass or silicon substrates. These can be adapted for other hydroxylated surfaces.

Protocol 1: Solution-Phase Deposition

This method is widely used for its simplicity and scalability.

Materials:

  • This compound

  • Anhydrous toluene or hexane

  • Clean, hydroxylated substrates

  • Glass or polypropylene reaction vessels[9]

  • Sonicator

  • Nitrogen or Argon gas source

  • Oven

Procedure:

  • Prepare the Silanization Solution: In a clean, dry glass container under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.

  • Substrate Immersion: Immerse the clean and dry substrates into the silanization solution. Ensure the entire surface to be modified is covered.

  • Reaction: Seal the reaction vessel and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. For a more robust layer, the reaction time can be extended up to 24 hours.

  • Rinsing: Remove the substrates from the silanization solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

  • Curing: Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a cross-linked siloxane network on the surface.

  • Final Cleaning: Sonicate the cured substrates in fresh toluene or ethanol for 5-10 minutes to remove any remaining unbound material.

  • Drying: Dry the modified substrates with a stream of inert gas and store in a desiccator.

G cluster_0 Solution-Phase Deposition Workflow A Prepare Silane Solution B Immerse Substrate A->B C React (2-24h) B->C D Rinse with Solvent C->D E Cure (110-120°C) D->E F Final Sonication E->F G Dry and Store F->G

Caption: Step-by-step workflow for solution-phase deposition.

Protocol 2: Vapor-Phase Deposition

Vapor-phase deposition can produce highly uniform monolayers and is suitable for complex geometries.

Materials:

  • This compound

  • Vacuum desiccator or a dedicated vapor deposition chamber

  • Schlenk flask or a small vial for the silane

  • Clean, hydroxylated substrates

  • Vacuum pump

Procedure:

  • Substrate Placement: Place the clean and dry substrates inside the vacuum desiccator.

  • Silane Introduction: Place a small, open vial containing 0.5-1 mL of this compound in the desiccator, ensuring it is not in direct contact with the substrates.

  • Evacuation: Evacuate the desiccator to a pressure of <100 mTorr. The reduced pressure will facilitate the vaporization of the silane.

  • Deposition: Leave the substrates in the silane vapor for 12-24 hours at room temperature.

  • Venting and Rinsing: Vent the desiccator with an inert gas. Remove the substrates and rinse them with anhydrous toluene or ethanol to remove any unbound silane.

  • Curing: Cure the substrates in an oven at 110-120°C for 30-60 minutes.

  • Drying: Dry the modified substrates with a stream of inert gas and store them in a desiccator.

Verification and Characterization: The Pillars of Trustworthiness

Every protocol must be a self-validating system. The following characterization techniques are essential to confirm the successful modification of the surface.

Contact Angle Goniometry

This is a simple yet powerful technique to assess the change in surface hydrophobicity. A successful modification with the non-polar tetramethyldisiloxane layer should result in a significant increase in the water contact angle.

Expected Outcome:

SurfaceExpected Water Contact Angle
Clean Glass/Silicon < 10° (Hydrophilic)
Modified Surface > 90° (Hydrophobic)
X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that provides elemental and chemical state information.[5]

Expected Spectral Features:

  • Appearance of Si 2p peak: A signal corresponding to the silicon in the disiloxane.

  • Increase in C 1s signal: Due to the methyl and ethoxy groups of the silane.

  • Attenuation of substrate signals: The underlying substrate signals (e.g., Si 2p from a silicon wafer) will be attenuated due to the overlying silane layer.

Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography at the nanoscale and can reveal the formation of a uniform monolayer or potential agglomerations of the silane.[10][11]

Expected Observations:

  • A smooth, uniform surface is indicative of a well-formed monolayer.

  • Increased surface roughness may suggest the formation of a multilayer or aggregated silane structures.

Concluding Remarks and Best Practices

The protocols outlined in these application notes provide a robust framework for the surface modification of various substrates using this compound. For optimal results, adhere to the following best practices:

  • Maintain a clean environment: Silanization is highly sensitive to contaminants. Work in a clean hood and use clean glassware.[9]

  • Use anhydrous solvents: The presence of excess water in the solvent can lead to premature hydrolysis and polymerization of the silane in solution, rather than on the surface.

  • Handle with care: this compound is a flammable liquid and can cause skin and eye irritation.[1] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment.

By carefully controlling the experimental parameters and validating the results with appropriate characterization techniques, researchers can reliably tailor surface properties for a wide range of applications in materials science, biotechnology, and drug development.

References

Mastering Surface Engineering: A Guide to the Applications of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in Advanced Coatings

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and formulation chemists with a comprehensive overview of the versatile applications of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) in the development of high-performance coatings. This unique organosilicon compound, with its characteristic Si-O-Si backbone and reactive ethoxy groups, serves as a critical building block in formulating coatings with enhanced durability, superior hydrophobicity, and excellent adhesion to a variety of substrates.

Introduction: The Molecular Advantage of this compound

This compound is an organosilicon compound with the molecular formula C₈H₂₂O₃Si₂.[1][2][3][4][5] Its structure, featuring a central disiloxane bond flanked by two silicon atoms each bearing two methyl groups and one ethoxy group, imparts a unique combination of properties that are highly desirable in coating formulations.[1][6] The methyl groups contribute to a low surface energy and inherent hydrophobicity, while the ethoxy groups provide sites for hydrolysis and condensation reactions, allowing the molecule to integrate into a durable cross-linked network.[6][7] This controlled reactivity, particularly in acidic or basic environments, makes it a versatile precursor for sol-gel coatings, a crosslinking agent, and a surface modifying agent.[1][6]

This guide will delve into the fundamental chemistry of this siloxane and provide detailed protocols for its application in creating robust and functional coatings.

Core Applications in Coating Formulations

The utility of this compound in coatings stems from its ability to participate in several key chemical processes:

  • Sol-Gel Processes for Hybrid Organic-Inorganic Coatings: As a precursor in sol-gel systems, it undergoes hydrolysis and condensation to form a stable, three-dimensional siloxane network (Si-O-Si).[8][9][10] This process allows for the creation of thin, dense, and highly adherent coatings at relatively low temperatures.[9][10] By co-condensing with other alkoxysilanes or incorporating organic polymers, hybrid coatings with tailored properties can be synthesized.[10][11][12][13][14]

  • Surface Modification for Enhanced Hydrophobicity: The presence of methyl groups in the siloxane backbone imparts a low surface energy to the resulting coating.[7] When applied as a surface treatment or incorporated into a coating formulation, it can significantly increase the water contact angle, leading to superhydrophobic and self-cleaning surfaces.[15][16][17]

  • Crosslinking Agent for Improved Mechanical Properties: The ethoxy groups can react with hydroxyl or other reactive groups on organic polymers, such as acrylics or epoxies, to form a cross-linked network.[18][19] This cross-linking enhances the hardness, scratch resistance, and chemical resistance of the coating.[20]

  • Adhesion Promotion for Durable Substrate Bonding: Organofunctional silanes are well-established as adhesion promoters.[2][21][22][23] The silanol groups formed during hydrolysis can form strong covalent bonds (Si-O-Metal) with hydroxylated surfaces of inorganic substrates like metals and glass, significantly improving the adhesion of the coating.[21][24]

Application Protocols and Methodologies

Protocol 1: Preparation of a Hydrophobic Sol-Gel Coating

This protocol details the formulation of a hydrophobic coating on a metallic substrate, leveraging the sol-gel process.

Materials:

  • This compound

  • Tetraethoxysilane (TEOS)

  • Ethanol (absolute)

  • Deionized Water

  • Hydrochloric Acid (0.1 M)

  • Substrate (e.g., aluminum or stainless steel panels)

Equipment:

  • Magnetic stirrer and stir bars

  • Beakers and graduated cylinders

  • Pipettes

  • Dip-coater or spin-coater

  • Oven

Procedure:

  • Substrate Preparation: Thoroughly clean the substrate by sonication in acetone, followed by ethanol, and finally deionized water. Dry the substrate with a stream of nitrogen gas. For metallic substrates, a pre-treatment to create a hydroxylated surface can enhance adhesion.[24]

  • Sol Preparation:

    • In a clean beaker, prepare a solution of this compound and TEOS in ethanol. A typical molar ratio is 1:1, but this can be varied to tailor the coating properties.

    • In a separate beaker, prepare an acidic water solution by mixing deionized water and 0.1 M HCl.

    • Slowly add the acidic water solution to the silane/ethanol mixture while stirring vigorously. The hydrolysis reaction is initiated by the acid catalyst.[8]

    • Continue stirring the sol for at least 2 hours at room temperature to allow for sufficient hydrolysis and initial condensation.[8]

  • Coating Application:

    • Apply the sol to the prepared substrate using a dip-coater at a withdrawal speed of 10 cm/min or a spin-coater at 2000 rpm for 30 seconds.[25]

  • Curing:

    • Dry the coated substrate at 60°C for 15 minutes to evaporate the solvent.

    • Cure the coating in an oven at 120°C for 1 hour to promote further condensation and densification of the siloxane network.

Expected Results:

The resulting coating should be transparent and exhibit significant hydrophobicity. The water contact angle is expected to be above 100°, demonstrating the hydrophobic nature of the surface.

Data Presentation:

Coating Formulation (Molar Ratio) Curing Temperature (°C) Curing Time (hr) Water Contact Angle (°)
DETMDS*:TEOS (1:1)1201>100
TEOS only1201~70

*DETMDS: this compound

Workflow Diagram:

G cluster_prep Substrate Preparation cluster_sol Sol Preparation cluster_app Coating Application cluster_cure Curing sub_clean Clean Substrate (Acetone, Ethanol, DI Water) sub_dry Dry with Nitrogen sub_clean->sub_dry silane_mix Mix DETMDS, TEOS, and Ethanol hydrolysis Add Acidic Water to Silane Mix (Stir 2h) silane_mix->hydrolysis acid_water Prepare Acidic Water (HCl) acid_water->hydrolysis coating Dip-coating or Spin-coating hydrolysis->coating drying Dry at 60°C for 15 min coating->drying curing Cure at 120°C for 1 hr drying->curing

Caption: Workflow for preparing a hydrophobic sol-gel coating.

Protocol 2: Crosslinking of an Acrylic Resin for Enhanced Hardness

This protocol outlines the use of this compound as a crosslinking agent for a hydroxyl-functional acrylic resin.

Materials:

  • Hydroxyl-functional acrylic resin solution

  • This compound

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Appropriate solvent (e.g., xylene or butyl acetate)

  • Substrate (e.g., steel panels)

Equipment:

  • Mechanical stirrer

  • Beakers and graduated cylinders

  • Film applicator (e.g., doctor blade)

  • Oven

Procedure:

  • Formulation:

    • In a beaker, dissolve the acrylic resin in the chosen solvent to the desired viscosity.

    • Add this compound to the resin solution. The amount can be varied (e.g., 2-10 wt% based on resin solids) to control the crosslink density.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt% based on total solids).

    • Mix thoroughly until a homogeneous solution is obtained.

  • Application:

    • Apply the formulated coating to a prepared substrate using a film applicator to achieve a uniform wet film thickness.

  • Curing:

    • Allow the coated panel to flash off at room temperature for 15 minutes to evaporate the solvent.

    • Cure the coating in an oven at 140°C for 30 minutes. The heat will accelerate the condensation reaction between the ethoxy groups of the siloxane and the hydroxyl groups of the acrylic resin.

Expected Results:

The cured coating will exhibit improved hardness and scratch resistance compared to the unmodified acrylic resin.

Data Presentation:

Coating Formulation Pencil Hardness (ASTM D3363) Scratch Resistance (g)
Acrylic ResinHB200
Acrylic Resin + 5% DETMDS2H500

Mechanism Diagram:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product acrylic Hydroxyl-Functional Acrylic Resin (R-OH) condensation Condensation with Acrylic (R-OH + HO-Si -> R-O-Si) acrylic->condensation siloxane This compound (EtO-Si-O-Si-OEt) hydrolysis Hydrolysis of Ethoxy Groups (EtO-Si -> HO-Si) siloxane->hydrolysis hydrolysis->condensation crosslinked Crosslinked Acrylic-Siloxane Network condensation->crosslinked

References

Application Notes & Protocols: Leveraging 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane for the Preparation of Advanced Hydrophobic Films

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Organosiloxanes in Surface Engineering

The pursuit of materials with tailored surface properties is a cornerstone of modern materials science, with significant implications for drug delivery, medical devices, and self-cleaning technologies.[1][2] Hydrophobic surfaces, characterized by their water-repellent nature, are of particular interest.[3] Among the precursors used to create these surfaces, organosilicon compounds, specifically siloxanes, are preferred for their inherent hydrophobicity, thermal stability, and versatile processing capabilities.[1][2]

This guide focuses on 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS: 18420-09-2), a versatile liquid precursor for generating high-performance hydrophobic films. Its unique molecular structure, featuring a stable siloxane backbone (Si-O-Si), reactive ethoxy groups, and non-polar methyl groups, makes it an ideal candidate for surface modification via the sol-gel process.[4][5] Unlike more reactive precursors, the ethoxy groups in this compound hydrolyze at a controlled rate, which is advantageous for achieving uniform, defect-free polymer networks and reproducible film characteristics.[4]

This document provides an in-depth exploration of the chemical principles, a detailed experimental protocol for film fabrication, and methods for validating the resulting surface properties.

Chemical Foundation and Mechanism of Action

Precursor: this compound

The efficacy of this precursor is rooted in its molecular architecture. The linear formula [C₂H₅OSi(CH₃)₂]₂O reveals two key functional components: the reactive ethoxy groups (-OCH₂CH₃) and the hydrophobic methyl groups (-CH₃).

PropertyValueSource
CAS Number 18420-09-2[6]
Molecular Formula C₈H₂₂O₃Si₂[4][6]
Molecular Weight 222.43 g/mol [6][7]
Appearance Colorless Liquid[5]
Density 0.883 g/mL at 25 °C[8]
Boiling Point 161 °C
Refractive Index n20/D 1.389[8]
Flash Point 43 °C (109.4 °F)
The Sol-Gel Reaction Pathway

The transformation from a liquid precursor to a solid hydrophobic film is achieved through a sol-gel process, which fundamentally involves two sequential reactions: hydrolysis and condensation.[9][10]

  • Hydrolysis: In the presence of water and a catalyst (typically an acid or base), the ethoxy groups (-OC₂H₅) on the silicon atoms are replaced by hydroxyl groups (-OH), forming reactive silanol intermediates and liberating ethanol as a byproduct.[4][11] This step is critical as it "activates" the precursor molecule.

  • Condensation: The newly formed silanol groups are unstable and readily react with each other (or with remaining ethoxy groups) to form stable silicon-oxygen-silicon (Si-O-Si) bridges, known as siloxane bonds.[9] This process releases water or ethanol and results in the growth of a cross-linked, inorganic polymer network.

The non-reactive methyl groups do not participate in this process. They remain tethered to the silicon atoms and ultimately orient themselves at the film-air interface, creating a low-energy surface that repels water.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation cluster_2 Result Precursor This compound (EtO-Si(Me)₂-O-Si(Me)₂-OEt) Silanol Activated Silanol Intermediate (HO-Si(Me)₂-O-Si(Me)₂-OH) Precursor->Silanol + 2H₂O - 2EtOH (Catalyst) Silanol_2 Activated Silanol Intermediate Network Cross-linked Polysiloxane Network (-[O-Si(Me)₂-O-Si(Me)₂]n-) Silanol_2->Network - H₂O Film Stable Hydrophobic Film (Low Surface Energy due to -CH₃ groups) Network->Film Curing & Annealing

Fig. 1: Reaction mechanism for hydrophobic film formation.

Detailed Experimental Protocol

This protocol describes the preparation of a hydrophobic film on glass substrates using a dip-coating method. The principles can be adapted for other deposition techniques like spin-coating or spray-coating.

Materials and Reagents
  • Precursor: this compound (≥97% purity)

  • Solvent: Ethanol (200 proof, anhydrous)

  • Catalyst: Hydrochloric acid (HCl), 0.1 M solution

  • Water: Deionized (DI) water (18.2 MΩ·cm)

  • Substrates: Glass microscope slides or silicon wafers

  • Cleaning Agents: Acetone, Isopropanol, Surfactant-based laboratory detergent (e.g., Alconox)

Equipment
  • Magnetic stirrer and stir bars

  • Glass beakers and graduated cylinders

  • Adjustable micropipettes

  • Ultrasonic bath

  • Dip-coater apparatus

  • Oven or hot plate capable of reaching 150 °C

  • Fume hood

  • Nitrogen gas line for drying (optional)

  • Contact angle goniometer for characterization

Experimental Workflow

The overall process involves meticulous substrate cleaning, careful sol preparation, controlled film deposition, and thermal curing to achieve the final stable coating.

G cluster_A Cleaning cluster_B Sol Formulation A 1. Substrate Preparation B 2. Sol Preparation A->B Clean Substrate C 3. Film Deposition B->C Aged Sol D 4. Curing & Annealing C->D Coated Substrate E 5. Characterization D->E Final Hydrophobic Film A_1 Detergent Wash A_2 DI Water Rinse A_1->A_2 A_3 Sonication (Acetone, IPA) A_2->A_3 A_4 Drying (N₂/Oven) A_3->A_4 B_1 Mix Precursor & Ethanol B_2 Add H₂O & HCl B_1->B_2 B_3 Stir & Age (e.g., 24h) B_2->B_3

Fig. 2: End-to-end experimental workflow.
Step-by-Step Procedure

Step 1: Substrate Preparation (Causality: Adhesion) An impeccably clean, hydrophilic surface is paramount for ensuring uniform film deposition and strong adhesion. Any organic residue will create defects and cause delamination.

  • Scrub substrates vigorously with a laboratory detergent solution.

  • Rinse thoroughly with copious amounts of DI water.

  • Place substrates in a beaker with acetone and sonicate for 15 minutes in an ultrasonic bath.

  • Replace acetone with isopropanol and sonicate for another 15 minutes.

  • Rinse again with DI water and dry under a stream of nitrogen or in an oven at 110 °C for 30 minutes. Store in a desiccator until use.

Step 2: Sol Preparation (Causality: Network Formation) This formulation uses a molar ratio approach to control the hydrolysis and condensation reactions. The aging period allows for the controlled formation of soluble oligomers necessary for a smooth film.

  • In a clean glass beaker inside a fume hood, add 40 mL of ethanol.

  • While stirring, add 2.22 g (approx. 2.51 mL) of this compound to the ethanol. This creates a 0.25 M solution.

  • In a separate container, prepare the hydrolysis solution by mixing 0.36 mL of DI water with 0.2 mL of 0.1 M HCl.

  • Add the hydrolysis solution dropwise to the stirring precursor solution.

  • Cover the beaker (e.g., with parafilm) and allow the sol to stir for at least 24 hours at room temperature. This aging step is crucial for reaction progression.

Step 3: Film Deposition via Dip-Coating (Causality: Thickness Control) The withdrawal speed is the most critical parameter for controlling film thickness. A slower, smoother withdrawal results in a thinner, more uniform coating.

  • Mount a cleaned substrate onto the dip-coater arm.

  • Immerse the substrate into the aged sol and allow it to dwell for 60 seconds to ensure complete wetting.

  • Withdraw the substrate from the sol at a constant, slow speed of 100 mm/min.

  • Allow the coated substrate to air dry for 10-15 minutes.

Step 4: Curing (Causality: Film Stabilization) Thermal curing drives the condensation reaction to completion, removing residual solvent and byproducts, and cross-linking the siloxane network into a mechanically and chemically stable film.

  • Place the air-dried substrates into an oven.

  • Heat the substrates to 120 °C and hold for 1 hour.

  • Allow the substrates to cool slowly to room temperature before removal.

Film Characterization and Validation

The success of the protocol is validated by measuring the hydrophobicity and integrity of the film.

ParameterTechniqueExpected Result/ObservationPurpose
Wettability Contact Angle GoniometryStatic Water Contact Angle > 95°Primary validation of hydrophobicity.[3]
Chemical Structure FTIR SpectroscopyPresence of Si-O-Si (~1080 cm⁻¹), Si-CH₃ (~1260 cm⁻¹), and C-H (~2960 cm⁻¹) peaks. Diminished or absent -OH peak (~3400 cm⁻¹).Confirms the formation of the polysiloxane network and the presence of hydrophobic methyl groups.
Surface Morphology Atomic Force Microscopy (AFM)Low root-mean-square (RMS) roughness for a smooth film.Assesses surface uniformity. Highly rough surfaces can also induce hydrophobicity (Cassie-Baxter state).[10]
Adhesion Tape Test (ASTM D3359)No removal of the film after applying and removing adhesive tape.Qualitatively assesses the mechanical adhesion of the film to the substrate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Water Contact Angle (<90°) 1. Incomplete curing. 2. Insufficient precursor concentration. 3. Contaminated substrate.1. Increase curing time or temperature (e.g., 130 °C for 2 hours). 2. Increase precursor concentration in the sol. 3. Repeat substrate cleaning procedure meticulously.
Hazy or Opaque Film 1. Sol aged for too long or at too high a temperature, causing excessive particle growth. 2. High humidity during deposition.1. Reduce aging time or prepare fresh sol. 2. Perform deposition in a controlled, low-humidity environment.
Poor Adhesion / Film Peeling 1. Substrate surface was not properly cleaned or activated. 2. Incompatible substrate material.1. Ensure thorough removal of all organic contaminants. Consider a plasma or piranha etch for glass/silicon. 2. A primer or adhesion-promoting layer may be necessary for certain polymer substrates.
Cracked Film 1. Film is too thick. 2. Curing temperature ramped up too quickly.1. Increase the withdrawal speed during dip-coating or dilute the sol. 2. Use a slower heating ramp for the curing process.

Conclusion

This compound is a highly effective precursor for the reliable fabrication of hydrophobic films. Through a well-controlled sol-gel process, its unique chemical structure can be harnessed to create uniform, stable, and highly water-repellent surfaces. The causality-driven protocol provided herein, which emphasizes the reasoning behind each critical step from substrate preparation to thermal curing, offers researchers and developers a robust framework for application in diverse fields, including biocompatible materials and advanced coatings.[4]

References

Application Note and Protocol for the Hydrolysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Silanol Functionalization

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is a versatile organosilicon compound that serves as a precursor in the synthesis of various silicone-based materials.[1][2] Its controlled hydrolysis is a critical step in producing 1,1,3,3-tetramethyldisiloxane-1,3-diol, a valuable building block for more complex silicone polymers and functionalized materials used in diverse fields, including medical devices and drug delivery systems.[1] The transformation from the ethoxy-terminated siloxane to the di-silanol is a gateway to a wide array of subsequent chemical modifications. This application note provides a detailed experimental procedure for the hydrolysis of this compound, including protocols for both acid and base-catalyzed reactions and methods for real-time monitoring of the reaction progress.

Reaction Mechanism and Kinetics

The hydrolysis of this compound proceeds via a nucleophilic substitution reaction at the silicon centers.[1] This process can be catalyzed by either an acid or a base, with the reaction rate being highly dependent on the pH of the medium.[3]

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the ethoxy group is protonated, increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack by water.[3]

Base-Catalyzed Hydrolysis: In a basic medium, the hydroxide ion acts as a potent nucleophile, directly attacking the silicon atom and displacing the ethoxy group.[4]

The overall reaction can be represented as follows:

The kinetics of this hydrolysis are influenced by several factors, including temperature, catalyst concentration, and the water-to-siloxane ratio. Generally, the reaction follows pseudo-first-order kinetics with respect to the siloxane when water is in large excess.[3]

Experimental Protocols

This section details the procedures for both acid and base-catalyzed hydrolysis of this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (w/w), ACS GradeFisher Scientific
Sodium Hydroxide (NaOH)≥98%, ACS GradeSigma-Aldrich
Ethanol (for cleaning)Anhydrous, ≥99.5%Fisher Scientific
Deionized Water (DI H₂O)18.2 MΩ·cmMillipore
Diethyl Ether (for extraction)Anhydrous, ≥99%Sigma-Aldrich
Anhydrous Magnesium Sulfate (MgSO₄)≥99.5%Fisher Scientific
Deuterated Chloroform (CDCl₃) for NMR99.8 atom % DCambridge Isotope Laboratories
Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is designed to favor the hydrolysis reaction while minimizing the subsequent condensation of the resulting silanols.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 44.9 mmol).

  • Solvent Addition: To the flask, add 20 mL of a 1:1 (v/v) mixture of acetone and deionized water. The acetone is used to ensure a homogeneous reaction mixture.

  • Catalyst Preparation: Prepare a 0.1 M solution of hydrochloric acid in deionized water.

  • Reaction Initiation: While stirring vigorously, add the 0.1 M HCl solution dropwise to the reaction mixture until a pH of 2-3 is achieved. The total volume of acid added should be recorded.

  • Reaction Monitoring: The reaction progress can be monitored in real-time using in-situ FTIR or by taking aliquots for NMR analysis.

  • Work-up: Once the reaction is complete (as determined by the disappearance of the starting material), neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Characterization: The resulting product, 1,1,3,3-tetramethyldisiloxane-1,3-diol, can be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Protocol 2: Base-Catalyzed Hydrolysis

Base catalysis is also effective for the hydrolysis of alkoxysiloxanes.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 44.9 mmol).

  • Solvent Addition: Add 20 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Catalyst Preparation: Prepare a 0.1 M solution of sodium hydroxide in deionized water.

  • Reaction Initiation: While stirring, add the 0.1 M NaOH solution dropwise to the reaction mixture to achieve a pH of 10-11.

  • Reaction Monitoring: Monitor the reaction progress using the analytical techniques described below.

  • Work-up: Upon completion, neutralize the reaction mixture with a 0.1 M HCl solution until the pH is approximately 7.

  • Extraction and Purification: Follow the same extraction, drying, and solvent removal procedure as described in the acid-catalyzed protocol.

Analytical Monitoring of the Hydrolysis Reaction

Real-time monitoring is crucial for understanding the reaction kinetics and ensuring the complete conversion of the starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for quantitatively tracking the progress of the hydrolysis.[5]

Sample Preparation for In-situ Monitoring:

  • In an NMR tube, dissolve a known amount of this compound in a deuterated solvent (e.g., acetone-d₆) containing a known concentration of an internal standard (e.g., mesitylene).

  • Add a precise amount of D₂O containing the acid or base catalyst.

  • Acquire ¹H NMR spectra at regular intervals.

Expected Spectral Changes:

  • Disappearance of the ethoxy group signals: The triplet at ~1.2 ppm (CH₃) and the quartet at ~3.7 ppm (CH₂) of the ethoxy group will decrease in intensity.

  • Appearance of ethanol signals: A new triplet and quartet corresponding to the liberated ethanol will appear.

  • Appearance of the silanol (Si-OH) signal: A broad singlet, the chemical shift of which is concentration and solvent-dependent, will appear for the newly formed Si-OH groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a convenient method for monitoring the key functional group transformations during the hydrolysis.[6]

Procedure for In-situ Monitoring (ATR-FTIR):

  • Record a background spectrum of the clean ATR crystal.

  • Apply a small amount of the reaction mixture to the ATR crystal.

  • Acquire spectra at regular time intervals.

Expected Spectral Changes:

  • Decrease in Si-O-C stretching vibration: The band around 1080-1100 cm⁻¹ will decrease in intensity.

  • Appearance of Si-OH stretching vibration: A broad band will appear in the region of 3200-3400 cm⁻¹.

  • Appearance of O-H stretching of ethanol: An increase in the broad O-H stretching band will be observed.

Data Presentation

The following table summarizes the expected qualitative effects of different reaction parameters on the hydrolysis rate of this compound, based on general principles of alkoxysilane hydrolysis.

ParameterConditionExpected Effect on Hydrolysis RateRationale
pH Acidic (pH < 4)IncreasedProtonation of the ethoxy group enhances the electrophilicity of the silicon atom.[3]
Neutral (pH ~7)SlowThe reaction proceeds without catalytic activation.
Basic (pH > 10)IncreasedDirect nucleophilic attack of the hydroxide ion on the silicon atom is an efficient pathway.[4]
Temperature IncreasedIncreasedProvides the necessary activation energy for the reaction, following the Arrhenius equation.
Water:Siloxane Ratio IncreasedIncreasedHigher concentration of the nucleophile (water) drives the reaction forward according to Le Chatelier's principle.

Visualizing the Experimental Workflow and Reaction Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware setup Reaction Setup reagents->setup initiation Initiate with Acid/Base Catalyst setup->initiation monitoring Monitor via NMR/FTIR initiation->monitoring neutralization Neutralization monitoring->neutralization extraction Solvent Extraction neutralization->extraction drying Drying & Solvent Removal extraction->drying characterization Product Characterization (NMR, FTIR) drying->characterization

Caption: Experimental workflow for the hydrolysis of this compound.

Hydrolysis Reaction Mechanism Diagram

hydrolysis_mechanism cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed A1 R-Si-OR' + H⁺ ⇌ R-Si-O⁺(H)R' A2 R-Si-O⁺(H)R' + H₂O → [Transition State] → R-Si-OH + R'OH + H⁺ A1->A2 Protonation B1 R-Si-OR' + OH⁻ → [Transition State] → R-Si-OH + R'O⁻ B2 R'O⁻ + H₂O → R'OH + OH⁻ B1->B2 Nucleophilic Attack

Caption: Simplified mechanisms for acid and base-catalyzed hydrolysis of an alkoxysilane.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the use of in-situ monitoring techniques. The real-time data from NMR and FTIR will provide direct evidence of the reaction's progress and completion. By comparing the spectra of the reaction mixture over time to those of the starting material and the expected product, researchers can confirm the identity of the synthesized 1,1,3,3-tetramethyldisiloxane-1,3-diol and ensure the absence of starting material. Furthermore, the use of an internal standard in NMR analysis allows for the quantitative determination of reaction kinetics, providing a robust validation of the experimental conditions.

References

Application Notes and Protocols for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (DETMDS) as a versatile crosslinking agent. It details the underlying chemical mechanisms, presents step-by-step protocols for the synthesis of silicone elastomers and surface modification of materials, and offers insights into experimental design and troubleshooting.

Introduction and Scientific Foundation

This compound (CAS No: 18420-09-2) is an organosilicon compound valued for its role as a crosslinker and a precursor in silicone chemistry.[1][2] Its molecular structure, featuring a central disiloxane backbone with two reactive ethoxy groups, allows it to form stable siloxane (Si-O-Si) networks.[3] This capability is leveraged in diverse fields, including materials science for the production of silicone resins and elastomers, and is being explored in medicine for formulating silicone-based medical devices and drug delivery systems.[1]

The crosslinking process is primarily driven by a hydrolysis and condensation reaction. The ethoxy groups are hydrolytically sensitive and react with water to form silanol (Si-OH) intermediates. These silanols are then highly reactive towards condensation with other silanols or remaining ethoxy groups, creating the robust, three-dimensional siloxane matrix. A key advantage of DETMDS is the relatively slow hydrolysis rate of its ethoxy groups under mild conditions, which affords controlled reactivity and is advantageous for achieving uniform, stepwise polymer network formation.[1]

Physicochemical Properties of DETMDS
PropertyValue
CAS Number 18420-09-2[4]
Molecular Formula C₈H₂₂O₃Si₂[5]
Molecular Weight 222.43 g/mol [4]
Appearance Colorless Liquid[3]
Density 0.883 g/mL at 25 °C[4]
Boiling Point 161 °C[4]
Flash Point 43 °C (109.4 °F) - closed cup[4]
Refractive Index n20/D 1.389[4]
Solubility Soluble in organic solvents.[3] Hydrolyzes in the presence of moisture.[3][6]

Mechanism of Action: Hydrolysis and Condensation Crosslinking

The utility of DETMDS as a crosslinker is rooted in a two-stage sol-gel process. The causality is straightforward: the introduction of water, often at ambient humidity and optionally accelerated by a catalyst, initiates the transformation from a liquid precursor system to a solid, crosslinked network.

  • Hydrolysis: The process begins with the nucleophilic attack of water on the silicon atom, leading to the substitution of an ethoxy group (–OCH₂CH₃) with a hydroxyl group (–OH), forming a silanol intermediate and liberating ethanol.[6] This reaction can be catalyzed by either an acid or a base.

  • Condensation: The newly formed, reactive silanol groups then condense with each other (releasing water) or with a remaining ethoxy group (releasing ethanol) to form a stable, flexible siloxane bond (Si–O–Si). Repetition of this process builds the crosslinked polymer network.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation DETMDS DETMDS (EtO-Si-O-Si-OEt) Silanol Silanol Intermediate (HO-Si-O-Si-OH) DETMDS->Silanol + H₂O (Acid/Base Catalyst) H2O Water (H₂O) EtOH_out1 Ethanol Silanol->EtOH_out1 - EtOH Silanol_A Silanol A Silanol_B Silanol B Network Crosslinked Network (-Si-O-Si-O-Si-O-Si-) Silanol_A->Network Silanol_B->Network H2O_out Water/Ethanol Network->H2O_out - H₂O or EtOH

Caption: Hydrolysis and condensation mechanism of DETMDS.

Application Protocol 1: Formulation of a Silicone Elastomer

This protocol describes the use of DETMDS to crosslink a silanol-terminated polydimethylsiloxane (PDMS-OH) polymer, a common method for producing silicone elastomers. The stoichiometry between the crosslinker's functional groups and the polymer's end groups is critical for achieving desired mechanical properties.

3.1. Materials and Reagents

  • Polymer: Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity appropriate for application, e.g., 1000 cSt).

  • Crosslinking Agent: this compound (DETMDS).

  • Solvent (Optional): Toluene or hexane (to reduce viscosity for mixing/casting).

  • Catalyst: Tin(II) 2-ethylhexanoate (stannous octoate) or dibutyltin dilaurate (DBTDL).

  • Equipment: Mechanical mixer or planetary mixer, vacuum chamber, casting mold (e.g., petri dish, custom mold), curing oven.

3.2. Step-by-Step Methodology

  • Polymer Preparation: Weigh the desired amount of PDMS-OH into a mixing vessel. If using a solvent, add it now (e.g., 20% w/w) and mix until the polymer is fully dissolved and the solution is homogeneous.

  • Stoichiometric Calculation: Calculate the required amount of DETMDS. A common starting point is a 10:1 molar ratio of PDMS-OH hydroxyl end-groups to DETMDS. Expert Tip: An excess of the crosslinker can lead to a more brittle material, while a deficit may result in an under-cured, oily product. Empirical optimization is recommended.

  • Crosslinker Addition: Add the calculated amount of DETMDS to the PDMS-OH solution. Mix thoroughly for 5-10 minutes until the mixture is uniform.

  • Catalyst Introduction: Add the catalyst to the mixture. A typical concentration is 0.1-0.5% (w/w) relative to the total polymer and crosslinker weight. Mix vigorously for 1-2 minutes. The curing reaction will begin immediately upon catalyst addition.

  • Degassing: Place the mixing vessel in a vacuum chamber and apply vacuum to remove air bubbles introduced during mixing. Degas until bubbling subsides to prevent voids in the final elastomer.

  • Casting: Pour the bubble-free mixture into the desired mold.

  • Curing: Transfer the mold to a curing oven. A typical curing cycle is 2 hours at 60°C followed by 4 hours at 120°C. Curing can also occur at room temperature over 24-48 hours, but elevated temperatures ensure complete reaction. The process relies on ambient moisture for hydrolysis.

  • Demolding: Once cured and cooled, carefully remove the elastomer from the mold.

Caption: Experimental workflow for silicone elastomer synthesis.

Application Protocol 2: Surface Modification of Drug Delivery Nanocarriers

In drug development, modifying the surface of nanocarriers (e.g., silica or metal oxide nanoparticles) can profoundly impact their stability, biocompatibility, and drug release kinetics.[7][8] DETMDS can be used to create a thin, hydrophobic, and biocompatible polysiloxane layer on surfaces rich in hydroxyl groups.

4.1. Rationale and Objective

The objective is to graft a polysiloxane layer onto a hydrophilic nanoparticle surface. This self-validating protocol works because the silanol groups generated from DETMDS hydrolysis will preferentially react with the high concentration of hydroxyl groups on the nanoparticle surface, forming stable covalent bonds (e.g., Si-O-Si or Si-O-Metal). Successful modification can be verified by changes in surface energy (contact angle measurements) or by spectroscopic methods (FTIR).

4.2. Materials and Reagents

  • Substrate: Hydroxyl-functionalized nanoparticles (e.g., silica nanoparticles, SiO₂ NPs).

  • Surface Modifier: this compound (DETMDS).

  • Solvent: Anhydrous toluene.

  • Catalyst: Trace amount of mild acid (e.g., acetic acid) or base (e.g., ammonia solution) to catalyze hydrolysis.

  • Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, centrifuge, sonicator.

4.3. Step-by-Step Methodology

  • Nanoparticle Preparation: Dry the silica nanoparticles in a vacuum oven overnight at 120°C to remove adsorbed water.

  • Dispersion: Disperse a known weight of the dried SiO₂ NPs in anhydrous toluene in a round-bottom flask. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Reaction Setup: Equip the flask with a condenser and place it on a stirrer/hotplate under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add DETMDS to the nanoparticle dispersion (e.g., 5% w/w relative to nanoparticles).

  • Catalysis and Hydrolysis: Add a controlled amount of water (stoichiometrically calculated relative to DETMDS) and a catalytic amount of acetic acid. Expert Tip: The amount of water is critical. Too much can lead to self-condensation of DETMDS in solution rather than on the nanoparticle surface.

  • Grafting Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and stir for 12-24 hours.

  • Purification: Cool the reaction mixture to room temperature. Isolate the surface-modified nanoparticles by centrifugation.

  • Washing: Wash the particles repeatedly by redispersing them in fresh toluene and centrifuging again. This removes unreacted DETMDS and byproducts. Repeat this wash cycle three times.

  • Drying: Dry the final product in a vacuum oven at 60°C.

G cluster_properties Impact on Drug Delivery Properties Input Nanoparticle Core (Hydrophilic Surface, -OH groups) Process Surface Modification with DETMDS Hydrolysis → Condensation Grafting onto surface Input->Process Output Modified Nanoparticle (Hydrophobic Polysiloxane Shell) Process->Output A Improved Biocompatibility Output->A B Controlled Drug Release Output->B C Enhanced Stability Output->C

Caption: Logical flow of nanoparticle surface modification.

Safety, Handling, and Troubleshooting

5.1. Safety Precautions

DETMDS is a flammable liquid and vapor that causes serious eye irritation and may cause skin and respiratory irritation.[4][9][10]

  • Handling: Always handle in a well-ventilated area or chemical fume hood.[9] Keep away from heat, sparks, and open flames.[11] Ground all containers and transfer lines to prevent static discharge.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[9] If ventilation is inadequate, use a NIOSH-certified organic vapor respirator.[9]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[4]

5.2. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Curing / Sticky Product 1. Insufficient catalyst concentration.2. Low ambient humidity (insufficient water for hydrolysis).3. Incorrect stoichiometry (too little crosslinker).4. Inadequate curing time or temperature.1. Increase catalyst loading slightly (e.g., from 0.1% to 0.2%).2. Perform curing in a controlled humidity chamber or introduce a known amount of water to the formulation.3. Recalculate and verify stoichiometry.4. Extend curing time or increase temperature.
Elastomer is Brittle 1. Excessive amount of crosslinker.2. Curing temperature is too high, causing rapid, non-uniform network formation.1. Reduce the molar ratio of DETMDS to polymer.2. Use a more moderate, multi-stage curing profile.
Voids or Bubbles in Cured Material 1. Inadequate degassing before curing.2. Ethanol byproduct vaporizing during high-temp cure.1. Ensure thorough degassing under vacuum until bubbling ceases.2. Use a lower initial curing temperature to allow byproducts to diffuse out before raising the temperature for the final cure.

References

Application Notes & Protocols: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Versatility of a Unique Disiloxane

In the landscape of polymer chemistry, organosilicon compounds stand out for their remarkable combination of organic and inorganic characteristics. Among these, 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane holds a distinct position. Its molecular architecture, featuring a flexible siloxane backbone flanked by reactive ethoxy groups, makes it a highly versatile building block for a myriad of polymeric materials.[1][2] This guide provides an in-depth exploration of its applications, moving beyond a mere cataloging of uses to elucidate the underlying chemical principles and provide actionable protocols for researchers and professionals in materials science and drug development. We will delve into its role as a chain extender, a precursor for silicone polymers, and a surface modifying agent, offering both theoretical insights and practical methodologies.

Compound Profile: Structure, Properties, and Reactivity

This compound is an organosilicon compound with the chemical formula C₈H₂₂O₃Si₂.[1][3] Its structure consists of two silicon atoms linked by an oxygen atom, with each silicon atom bonded to two methyl groups and one ethoxy group.[1][2] This configuration is key to its functionality in polymer synthesis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.

PropertyValueSource
Molecular Weight 222.43 g/mol [4][5]
CAS Number 18420-09-2[1]
Appearance Colorless Liquid[6]
Density 0.883 g/mL at 25 °C[5][7]
Boiling Point 161 °C[5][7]
Refractive Index n20/D 1.389[5]
Flash Point 43 °C (closed cup)
Core Reactivity: The Role of Ethoxy Groups

The primary mode of reactivity for this compound is the hydrolysis of its ethoxy groups.[2][8] In the presence of water, particularly under acidic or basic catalysis, the ethoxy groups are cleaved to form ethanol and reactive silanol (Si-OH) groups. These silanol groups can then undergo condensation reactions with other silanols to form stable siloxane (Si-O-Si) bonds, leading to the formation of larger polymer networks.[2][8] This hydrolysis and condensation mechanism is the cornerstone of its application in forming silicone polymers and crosslinked materials.

It's important to distinguish its reactivity from that of siloxanes containing silicon-hydride (Si-H) or silicon-vinyl (Si-CH=CH₂) bonds. While the latter are key for hydrosilylation reactions, this compound primarily acts as a chain extender or a precursor for condensation-cured systems.[1]

Key Applications in Polymer Chemistry

The unique properties of this compound make it a valuable component in a range of polymeric materials, from soft elastomers to rigid resins and functional coatings.

Precursor for Silicone Elastomers and Resins

As a difunctional molecule, this compound can act as a chain extender in the synthesis of silicone polymers. The hydrolysis of its terminal ethoxy groups allows it to be incorporated into growing polysiloxane chains, controlling the molecular weight and rheological properties of the final polymer. It is used in the production of silicone resins, coatings, and adhesives.[1]

Surface Modification and Adhesion Promotion

The ability of this compound to form silanol groups upon hydrolysis makes it an effective surface modifying agent, particularly for hydroxyl-rich surfaces like glass, silicon, and metal oxides. The silanol groups can form strong covalent bonds with the surface hydroxyls, creating a durable siloxane layer. This can be used to impart hydrophobicity, improve lubrication, and act as an adhesion promoter between an inorganic substrate and an organic polymer coating.

Component in Hybrid Organic-Inorganic Polymers

Hybrid organic-inorganic polymers are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). This compound can be used as a precursor in sol-gel processes to create these hybrid materials.[9] By co-condensing with other alkoxysilanes or metal alkoxides, it can be incorporated into a crosslinked inorganic network that is interpenetrated with or covalently bonded to an organic polymer.

Experimental Protocols

The following protocols are designed to be illustrative of the key applications of this compound. Researchers should adapt these protocols to their specific experimental setups and material requirements.

Protocol 1: Synthesis of a Simple Silicone Elastomer via Condensation Curing

This protocol details the preparation of a basic silicone elastomer using this compound as a chain extender and a tetrafunctional alkoxysilane as a crosslinker.

Materials:

  • This compound

  • α,ω-Silanol terminated polydimethylsiloxane (PDMS-diol, viscosity of 1000 cSt)

  • Tetraethyl orthosilicate (TEOS)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Toluene (anhydrous)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen inlet

  • Heating mantle

  • Vacuum oven

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagent Addition: Under a nitrogen atmosphere, charge the flask with 100 g of PDMS-diol and 10 g of this compound. Add 50 mL of anhydrous toluene to reduce the viscosity.

  • Mixing: Begin stirring the mixture at 200 rpm to ensure homogeneity.

  • Catalyst and Crosslinker Addition: In a separate vial, prepare a mixture of 5 g of TEOS and 0.2 g of DBTDL. Add this mixture dropwise to the reaction flask over 10 minutes.

  • Reaction: Heat the mixture to 80°C and maintain for 4 hours. The viscosity will gradually increase as the condensation reaction proceeds.

  • Solvent Removal: After 4 hours, remove the heat and allow the mixture to cool to room temperature. Pour the viscous liquid into a Teflon-coated dish and place it in a vacuum oven.

  • Curing: Cure the elastomer in the vacuum oven at 60°C for 12 hours to remove the remaining toluene and ethanol byproduct and to complete the crosslinking process.

Expected Outcome: A transparent, flexible silicone elastomer. The hardness and elasticity can be tuned by varying the ratio of PDMS-diol, this compound, and TEOS.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing A Assemble Dry Glassware B Charge PDMS-diol and This compound A->B N2 atm C Add TEOS/DBTDL Mixture B->C Stirring D Heat and Stir at 80°C C->D E Solvent Removal D->E Cooling F Cure in Vacuum Oven E->F G Elastomer F->G Final Product

Caption: Workflow for Silicone Elastomer Synthesis.

Protocol 2: Surface Modification of Glass Slides for Enhanced Hydrophobicity

This protocol describes a straightforward method for rendering glass surfaces hydrophobic using a solution of this compound.

Materials:

  • This compound

  • Isopropanol

  • Deionized water

  • Acetic acid (glacial)

  • Glass microscope slides

Equipment:

  • Beakers

  • Ultrasonic bath

  • Drying oven

  • Spin coater (optional)

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass slides by sonicating them in a sequence of deionized water, isopropanol, and then deionized water for 15 minutes each. Dry the slides in an oven at 110°C for 1 hour.

  • Silane Solution Preparation: In a beaker, prepare a 2% (v/v) solution of this compound in a 95:5 (v/v) mixture of isopropanol and deionized water. Add a few drops of acetic acid to catalyze the hydrolysis. Stir the solution for 30 minutes to allow for the partial hydrolysis of the ethoxy groups.

  • Surface Treatment: Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature. Alternatively, for a more uniform coating, spin-coat the solution onto the slides at 2000 rpm for 30 seconds.

  • Rinsing: After the treatment, rinse the slides thoroughly with isopropanol to remove any unreacted silane.

  • Curing: Cure the coated slides in an oven at 120°C for 1 hour to promote the condensation of the silanol groups and the formation of a stable siloxane layer.

Expected Outcome: The glass slides will exhibit a significant increase in water contact angle, indicating a hydrophobic surface.

Protocol2_Workflow A Clean Glass Slides (Sonication) C Surface Treatment (Immersion or Spin-Coating) A->C B Prepare Silane Solution B->C D Rinse with Isopropanol C->D E Cure at 120°C D->E F Hydrophobic Glass Surface E->F

Caption: Workflow for Surface Hydrophobization.

Safety and Handling

This compound is a flammable liquid and vapor.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Keep away from heat, sparks, and open flames.[10] Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.

Concluding Remarks

This compound is a valuable and versatile reagent in the field of polymer chemistry. Its straightforward reactivity, based on the hydrolysis and condensation of its ethoxy groups, allows for its incorporation into a wide range of materials with tailored properties. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in developing novel silicone elastomers, functional surface coatings, and advanced hybrid materials. A thorough understanding of its chemical behavior and adherence to proper safety protocols are paramount for its successful and safe application in the laboratory and beyond.

References

Application Notes & Protocols: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane as a Versatile Intermediate in Siloxane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane as a chemical intermediate. The focus is on its role as a precursor in the synthesis of silicone-based materials, detailing the underlying reaction mechanisms and providing a practical, field-tested protocol for its use.

Introduction and Compound Profile

This compound is an organosilicon compound valued for its utility as a monomer and precursor in the synthesis of a wide array of silicone polymers and resins.[1] Its molecular architecture, featuring a stable tetramethyldisiloxane backbone flanked by two reactive ethoxy groups, makes it an ideal building block for controlled polymerization processes.[1][2] Unlike siloxanes containing silicon-hydrogen (Si-H) bonds, which are primarily used in hydrosilylation reactions, the reactivity of this compound is centered on the susceptibility of its silicon-ethoxy (Si-OEt) bonds to hydrolysis.[2][3] This characteristic allows for the formation of silanol intermediates, which subsequently undergo condensation to build the siloxane (Si-O-Si) polymer backbone.

This process is fundamental to the production of various silicone materials, including resins, coatings, sealants, and adhesives, where properties like thermal stability, low surface tension, and biocompatibility are paramount.[1][2]

Compound Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 18420-09-2 [4][5][6]
Molecular Formula C₈H₂₂O₃Si₂ [1][2][5]
Molecular Weight 222.43 g/mol [1][4][5]
Appearance Colorless Liquid [7]
Density 0.883 g/mL at 25 °C [4][8]
Boiling Point 161 °C [4]
Refractive Index n20/D 1.389 [4][8]
Flash Point 43 °C (109.4 °F) - closed cup [4]

| Synonyms | 1,1,3,3-Tetramethyl-1,3-diethoxydisiloxane |[9] |

Core Reactivity: Hydrolysis and Condensation

The primary utility of this compound as an intermediate stems from the controlled hydrolysis of its ethoxy groups. This reaction serves as the initiation step for polymerization.

Mechanism Overview:

  • Hydrolysis: In the presence of water and a catalyst (acid or base), the silicon-ethoxy bond is cleaved via nucleophilic attack on the silicon atom. This displaces the ethoxy group as ethanol and forms a reactive silanol (Si-OH) group.[2]

  • Condensation: Two silanol groups can then react with each other in a condensation step to form a new, stable siloxane (Si-O-Si) bond, releasing a molecule of water. Alternatively, a silanol group can react with an unhydrolyzed ethoxy group, releasing ethanol. This step-growth polymerization process extends the siloxane chain, leading to the formation of oligomers and polymers.

The reaction rate and the structure of the final polymer network are highly dependent on factors such as pH, water concentration, and temperature. Acidic conditions tend to favor chain extension, while basic conditions can promote more extensive cross-linking.[2]

G start 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane hydrolysis Hydrolysis (Si-OEt → Si-OH) start->hydrolysis + H₂O (Acid/Base Catalyst) intermediate Reactive Silanol Intermediate hydrolysis->intermediate etoh Ethanol (byproduct) hydrolysis->etoh condensation Condensation (Si-OH + HO-Si → Si-O-Si) intermediate->condensation + Silanol or + Si-OEt product Polydimethylsiloxane (PDMS) Network condensation->product water Water (byproduct) condensation->water

Caption: The two-stage reaction pathway for polymerization.

Application Protocol: Synthesis of a Silicone Resin

This protocol details the acid-catalyzed hydrolysis and condensation of this compound to form a simple silicone resin. This procedure serves as a foundational model for creating more complex silicone materials.

Protocol 3.1: Acid-Catalyzed Polymerization

  • Objective: To synthesize a low-molecular-weight polydimethylsiloxane resin through controlled hydrolysis and condensation, demonstrating the function of the title compound as a polymer precursor.

  • Causality: An acid catalyst (HCl) is chosen to protonate the ethoxy group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. This facilitates a controlled polymerization, which can be monitored by the increase in viscosity of the reaction mixture.

Table 2: Materials and Reagents

Reagent Grade Supplier Notes
This compound ≥97% Sigma-Aldrich CAS: 18420-09-2
Toluene Anhydrous, ≥99.8% MilliporeSigma Solvent
Deionized Water Type 1 - Hydrolysis reagent
Hydrochloric Acid (HCl) 1.0 M solution Fisher Scientific Catalyst
Sodium Bicarbonate (NaHCO₃) Saturated solution - For neutralization

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | Drying agent |

Experimental Workflow Diagram:

G A 1. Setup - Assemble oven-dried glassware - Establish N₂ atmosphere B 2. Reagent Addition - Charge flask with siloxane and toluene - Stir to create a homogenous solution A->B C 3. Reaction Initiation - Add H₂O and 1M HCl catalyst - Heat to 60°C with vigorous stirring B->C D 4. Monitoring - Observe viscosity increase over 4-6 hours - Optionally, take aliquots for GC/IR analysis C->D E 5. Quenching & Workup - Cool to room temperature - Neutralize with sat. NaHCO₃ D->E F 6. Isolation - Separate organic layer - Dry over MgSO₄, filter E->F G 7. Product - Remove solvent via rotary evaporation - Obtain clear, viscous silicone resin F->G

Caption: Step-by-step experimental workflow for resin synthesis.

Step-by-Step Procedure:

  • Glassware Preparation: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere to minimize uncontrolled hydrolysis from ambient moisture.[10]

  • Reagent Charging: To the flask, add this compound (22.2 g, 0.1 mol) and anhydrous toluene (100 mL). Stir the mixture until a clear, homogenous solution is formed.

  • Reaction Initiation: In a separate vial, prepare a mixture of deionized water (1.8 mL, 0.1 mol) and 1.0 M hydrochloric acid (1.0 mL). Add this mixture dropwise to the stirring siloxane solution via syringe over 5 minutes.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C using an oil bath and maintain vigorous stirring. The reaction progress is marked by the liberation of ethanol and a gradual increase in the viscosity of the solution. Allow the reaction to proceed for 4-6 hours.

  • Quenching and Neutralization: After the heating period, cool the flask to room temperature. Carefully add a saturated solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst. Stir for 15 minutes until gas evolution ceases.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer. Wash the organic layer sequentially with deionized water (2 x 50 mL). Dry the isolated organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.[11]

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The final product will be a clear, viscous liquid or semi-solid, depending on the extent of polymerization.

  • Expected Outcome: A clear, viscous silicone oil. The molecular weight and viscosity can be tailored by adjusting the water-to-siloxane ratio and reaction time. Characterization via FT-IR spectroscopy should show the disappearance of C-O stretches associated with the ethoxy group and the appearance of a broad O-H stretch from terminal silanol groups.

Safety and Handling

This compound is a flammable liquid and can cause irritation.[4][5] Standard laboratory safety protocols must be followed at all times.

Table 3: GHS Hazard Information

Hazard Class Code Description
Flammable Liquid H226 Flammable liquid and vapor
Skin Irritation H315 Causes skin irritation
Eye Irritation H319 Causes serious eye irritation
Specific Target Organ Toxicity H335 May cause respiratory irritation

Data sourced from ECHA C&L Inventory notifications.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] All manipulations should be performed in a well-ventilated chemical fume hood.

  • Handling: Keep away from heat, sparks, and open flames.[12] Ground/bond containers and receiving equipment to prevent static discharge. The hydrolysis reaction liberates ethanol, a flammable alcohol; ensure the setup is properly ventilated.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

References

reaction of "1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Organosilanols via Reaction of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide on the reaction between this compound and Grignard reagents. This transformation is a cornerstone method for the formation of silicon-carbon bonds, yielding valuable organosilanol compounds. We will explore the underlying mechanistic principles, provide a detailed and robust experimental protocol, and discuss the significant applications of the resulting products in modern research and development, particularly within the pharmaceutical and materials science sectors.

Foundational Principles and Strategic Importance

The reaction of alkoxysilanes and related siloxanes with organomagnesium halides (Grignard reagents) has been a fundamental tool in organosilicon chemistry for decades.[1][2] this compound serves as a readily available, stable, and cost-effective precursor to silicon-containing structures. The core of this reaction's utility lies in its ability to controllably introduce organic moieties onto a silicon scaffold.

The resulting products, organosilanols (compounds containing a hydroxyl group bonded to a silicon atom, R₃Si-OH), are not merely stable end-products but are versatile synthetic intermediates. Their unique chemical properties, including their role as powerful nucleophiles in palladium-catalyzed cross-coupling reactions (Hiyama coupling) and their ability to act as bioisosteres of alcohols in drug candidates, make them highly valuable.[3] The incorporation of silicon into bioactive molecules can enhance lipophilicity, improve metabolic stability, and increase cellular uptake, offering a strategic advantage in drug design.[3][4]

The Reaction Mechanism: A Stepwise Perspective

The reaction proceeds via a nucleophilic substitution at the silicon center. The Grignard reagent, best described as R⁻ ᴹᵍ⁺X, possesses a highly polarized carbon-magnesium bond, rendering the organic group (R) strongly nucleophilic and basic.[5][6] The silicon atoms in this compound are electrophilic due to the electronegativity of the oxygen atoms they are bonded to.

The overall transformation can be dissected into two key stages:

  • Initial Substitution: The nucleophilic R-group from the Grignard reagent attacks one of the silicon atoms. This leads to the cleavage of a silicon-ethoxy (Si-OEt) bond. The ethoxy group is displaced as a magnesium alkoxide salt (EtO-MgX).

  • Siloxane Bridge Cleavage & Second Substitution: The reaction continues, with another equivalent of the Grignard reagent attacking the same silicon atom, displacing the siloxane bridge. Subsequently, the other silicon center undergoes the same two substitution reactions.

  • Aqueous Workup: The reaction is quenched with an acidic aqueous solution. This crucial step protonates the intermediate magnesium silanolates (R₂Si(OMgX)₂) and dissolves the magnesium salts (Mg(OH)X), yielding the final di-organosilanol product (R₂Si(OH)₂).

Kinetic studies have shown that the reaction mechanism with alkoxysilanes involves the initial complexation of the Grignard reagent with the silane, which displaces a solvent molecule from the magnesium center, followed by the rearrangement of this complex through a four-center transition state to form the products.[7][8] The choice of solvent is critical, with tetrahydrofuran (THF) often promoting faster reaction rates than diethyl ether.[1][9]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts grignard Grignard Reagent (R-MgX) attack Nucleophilic Attack on Silicon Center grignard->attack disiloxane 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane disiloxane->attack cleavage Cleavage of Si-O Bonds (Si-OEt & Si-O-Si) attack->cleavage workup Aqueous Acidic Workup (e.g., H₃O⁺) cleavage->workup silanol Organosilanol (e.g., R₂Si(OH)₂) workup->silanol byproducts Magnesium Salts (MgX₂, Mg(OH)₂) workup->byproducts

Caption: General workflow of the Grignard reaction with the disiloxane.

Applications in Pharmaceutical and Materials Development

The organosilanol products derived from this reaction are pivotal in several high-tech fields:

  • Drug Development: Organosilanols are increasingly used to modify existing drugs or create new chemical entities.[10] Their unique hydrogen-bonding capabilities and steric profiles can lead to improved potency and selectivity for biological targets.[3] Furthermore, silicon-containing compounds can serve as drug delivery vehicles, enabling controlled or targeted release.[4][11]

  • Cross-Coupling Reactions: As mentioned, organosilanols are excellent partners in Hiyama cross-coupling reactions. This palladium-catalyzed process forms carbon-carbon bonds and is valued for its low toxicity and the stability of the silicon reagents compared to organotin or organoboron compounds.

  • Advanced Materials: The hydroxyl groups on organosilanols can undergo condensation reactions to form polysiloxanes. This allows for the creation of specialized silicone-based polymers with tailored properties like enhanced thermal stability, durability, and hydrophobicity, which are essential for high-performance coatings, adhesives, and medical devices.[10][11]

Detailed Application Protocol: Synthesis of Diphenylsilanediol

This protocol provides a step-by-step method for the synthesis of diphenylsilanediol from this compound and phenylmagnesium bromide.

Safety Imperatives

Grignard reactions are inherently hazardous and demand rigorous adherence to safety protocols.

  • Pyrophoric & Water-Reactive: Grignard reagents can ignite spontaneously on contact with air and react violently with water.[12] All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Flammable Solvents: Anhydrous ethers (diethyl ether, THF) are highly flammable and have low flash points.[13] Ensure no open flames or spark sources are present. Work must be performed in a certified chemical fume hood.[14]

  • Exothermic Reaction: The formation and subsequent reaction of Grignard reagents are exothermic and can lead to a runaway reaction if not properly controlled.[13][15] Always have an ice-water bath ready for immediate cooling.

  • Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are common but are combustible; consider leather gloves for handling syringes).[14]

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )Density (g/mL)
Magnesium Turnings24.31N/A
Bromobenzene157.011.491
This compound222.430.883
Anhydrous Tetrahydrofuran (THF)72.110.889
Iodine (crystal)253.81N/A
6 M Hydrochloric Acid (HCl)36.46~1.1 g/mL
Saturated Sodium Bicarbonate Solution (NaHCO₃)84.01N/A
Anhydrous Magnesium Sulfate (MgSO₄)120.37N/A
  • Equipment: 500 mL three-neck round-bottom flask, 125 mL pressure-equalizing dropping funnel, reflux condenser, magnetic stirrer and stir bar, heating mantle with a lab jack, nitrogen/argon inlet, bubbler, syringes, and needles. All glassware must be rigorously flame-dried or oven-dried before use.[15][16]

Experimental Workflow

Caption: Step-by-step experimental workflow for silanol synthesis.

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble the flame-dried three-neck flask with the dropping funnel, condenser (with N₂ inlet at the top), and a glass stopper. Place a magnetic stir bar in the flask. Ensure the system is under a positive pressure of nitrogen.

  • Magnesium Activation: Add magnesium turnings (5.35 g, 0.22 mol) and a single small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[16]

  • Initiation: In the dropping funnel, prepare a solution of bromobenzene (22.0 mL, 0.21 mol) in 80 mL of anhydrous THF. Add ~10 mL of this solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color, bubble formation, and gentle refluxing of the solvent. If it does not start, gentle warming with a heating mantle may be required. Once initiated, remove the heat source.[17]

  • Formation: Add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir the resulting gray/brown mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction and Product Isolation

  • Cooling: Cool the flask containing the phenylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Disiloxane Addition: Prepare a solution of this compound (11.1 g, 0.05 mol) in 40 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred Grignard reagent over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

  • Workup (Quenching): Prepare a beaker containing crushed ice (200 g) and 6 M HCl (100 mL). While stirring vigorously, carefully and slowly pour the reaction mixture into the ice/acid mixture. This process is highly exothermic and should be done cautiously in the fume hood.[18]

  • Extraction: Transfer the mixture to a separatory funnel. The diphenylsilanediol will be in the organic (THF) layer. Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Washing: Combine all organic extracts and wash them sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to afford pure diphenylsilanediol as a white crystalline solid.

References

Application Notes and Protocols for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane as a Dielectric Material

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Disiloxane

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) is a unique organosilicon compound characterized by a flexible siloxane backbone with reactive ethoxy terminal groups.[1][2][3] This structure imparts a combination of desirable properties, including thermal stability, low surface tension, and, notably, excellent dielectric insulating properties.[1][4][5] These characteristics position it as a promising candidate for advanced applications in electronics, particularly in high-frequency systems, and as a component in sophisticated drug delivery systems where biocompatibility and controlled release are paramount.[1][2][6]

This document serves as a comprehensive technical guide for researchers exploring the utility of this compound. It provides an in-depth analysis of its dielectric properties, detailed protocols for its characterization, and insights into its application in drug delivery, underpinned by a commitment to scientific integrity and practical, field-proven methodologies.

Physicochemical and Dielectric Properties

A thorough understanding of the material's intrinsic properties is fundamental to its successful application. The following table summarizes the key physicochemical and typical dielectric properties of siloxane fluids, providing a baseline for the expected performance of this compound. It is important to note that while specific dielectric data for this exact compound is not widely published, the values presented for low viscosity silicone fluids offer a strong comparative reference.[4][5][7][8][9]

PropertyValueSource(s)
Chemical Formula C8H22O3Si2[1][10][11]
Molecular Weight 222.43 g/mol [1][10][11]
CAS Number 18420-09-2[3][12][13]
Appearance Colorless liquid[10]
Boiling Point 161 °C[12]
Density (at 25 °C) 0.883 g/mL[12][13]
Refractive Index (n20/D) 1.389[12][13]
Flash Point ~40 °C[1]
Dielectric Constant (Typical for low viscosity silicone fluids) 2.6 - 2.8[7]
Dielectric Strength (Typical for low viscosity silicone fluids) 18 - 22 kV/mm[7]
Dissipation Factor (Typical for low viscosity silicone fluids) < 0.001[7]

Core Application I: A High-Performance Dielectric Fluid

The low dielectric constant and high dielectric strength of siloxane fluids make them excellent candidates for use as insulating materials in electronic components.[4][5][7] this compound, with its low molecular weight and non-polar methyl groups, is expected to exhibit minimal energy loss, making it particularly suitable for high-frequency applications.

Diagram: Workflow for Dielectric Characterization

G cluster_0 Sample Preparation cluster_1 Dielectric Spectroscopy (ASTM D924) cluster_2 Dielectric Breakdown Voltage (ASTM D877) prep Procure/Synthesize and Purify This compound degas Degas and Dehydrate Sample prep->degas d_spec_setup Assemble Liquid Test Cell degas->d_spec_setup bv_setup Prepare Breakdown Voltage Test Cell degas->bv_setup d_spec_measure Measure Capacitance and Dissipation Factor (Frequency Sweep) d_spec_setup->d_spec_measure d_spec_calc Calculate Dielectric Constant and Loss Tangent d_spec_measure->d_spec_calc bv_measure Apply Increasing AC Voltage until Breakdown bv_setup->bv_measure bv_record Record Breakdown Voltage bv_measure->bv_record G cluster_0 Formulation cluster_1 Matrix Formation cluster_2 Drug Release drug Active Pharmaceutical Ingredient (API) mix Mixing and Homogenization drug->mix siloxane This compound siloxane->mix crosslinker Crosslinking Agent crosslinker->mix hydrolysis Hydrolysis of Ethoxy Groups mix->hydrolysis condensation Condensation to form Siloxane Matrix hydrolysis->condensation curing Curing/Solidification condensation->curing diffusion Diffusion of API through Siloxane Matrix curing->diffusion release Controlled Release into Physiological Environment diffusion->release

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for organosilicon chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with and purifying 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Here, we address common challenges and frequently asked questions related to its purification by distillation, providing insights grounded in both chemical principles and practical laboratory experience.

Physical and Chemical Properties: Quick Reference

Before initiating any purification protocol, a thorough understanding of the compound's physical properties is essential for defining the correct parameters.

PropertyValueSource(s)
Molecular Formula C₈H₂₂O₃Si₂[1][2]
Molecular Weight 222.43 g/mol [3]
CAS Number 18420-09-2
Appearance Colorless liquid[4]
Boiling Point 161 °C @ 760 mmHg[1][5]
183.3 °C @ 760 mmHg[2]
Density 0.883 g/mL at 25 °C[2]
Refractive Index n20/D 1.389[2]
Flash Point 43 °C (109.4 °F) - closed cup[1]
Moisture Sensitivity Reacts with water and moisture in the air, liberating ethanol.[1][6][1][6]

Troubleshooting Guide: Distillation Issues

This section addresses specific problems you may encounter during the distillation of this compound.

Q1: My product yield is significantly lower than expected. What are the likely causes?

A1: Low yield is a common issue that can typically be traced back to one of four areas: system integrity, thermal degradation, improper fraction collection, or mechanical loss.

  • System Leaks: Even a small leak in your vacuum distillation setup will prevent the system from reaching the target pressure. This forces you to increase the heating mantle temperature to achieve boiling, which can lead to thermal decomposition of the desired product.[7]

    • Solution: Before starting, always perform a vacuum leak test. Ensure all glass joints are properly sealed (using a minimal amount of appropriate vacuum grease) and that all tubing and connections are secure.

  • Thermal Decomposition: Siloxanes can undergo rearrangement or degradation at elevated temperatures.[8] Distilling at atmospheric pressure (where the boiling point is >160 °C) is highly discouraged as it can lead to the formation of cyclic siloxanes and other byproducts, reducing the yield of your target compound.

    • Solution: Always use fractional distillation under reduced pressure (e.g., 10 mmHg) to lower the boiling point into a safer range (60–80 °C).[9] This minimizes thermal stress on the molecule.

  • Premature or Late Fraction Collection: Collecting fractions before the head temperature has stabilized or continuing to collect after it drops can lead to a lower yield of the pure substance.

    • Solution: Monitor the distillation head temperature closely. Begin collecting your main fraction only when the temperature is stable at the expected boiling point for your system's pressure. Isolate this fraction from the initial forerun (lower-boiling impurities) and the final residue.

  • "Hold-up" Volume: In a complex distillation apparatus with a long fractionating column, a significant amount of product can be lost as vapor or liquid coating the internal surfaces of the glassware.

    • Solution: Use the smallest appropriate glassware for the volume you are distilling and ensure the column is well-insulated to maintain a proper temperature gradient and minimize condensation in the column.

Q2: The final purified product appears cloudy or wet. What went wrong?

A2: A cloudy appearance is almost always indicative of moisture contamination. This compound is sensitive to moisture and will hydrolyze.[1]

  • Causality: The ethoxy groups (-OCH₂CH₃) on the silicon atoms are susceptible to nucleophilic attack by water. This hydrolysis reaction breaks the Si-O-C bond, liberating ethanol and forming silanol (Si-OH) intermediates.[9] These silanols can then self-condense to form higher molecular weight siloxane oligomers, which are less soluble and can impart a cloudy or hazy appearance.

    • Solution 1 (Prevention): Ensure all glassware is rigorously dried in an oven (e.g., >100 °C for several hours) and assembled while still warm under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous reagents if the distillation is part of a larger synthesis workup.[10]

    • Solution 2 (Post-Purification): If the product is already contaminated, it can sometimes be salvaged by drying over a suitable agent like anhydrous sodium sulfate, followed by filtration and re-distillation. However, preventing moisture ingress is far more effective.

Q3: The vacuum level is fluctuating wildly during the distillation. How do I stabilize it?

A3: An unstable vacuum is often due to outgassing of volatile impurities or "bumping" of the liquid in the distillation flask.

  • Outgassing: The crude material may contain dissolved solvents (e.g., ethanol, THF from synthesis) or low-boiling byproducts.[9] As the flask is heated, these volatiles are released, causing surges in pressure that overwhelm the vacuum pump's capacity.

    • Solution: Before increasing the temperature to the target boiling point, hold the system under full vacuum at a lower temperature for a period to gently remove the most volatile components. This is often collected in a cold trap before the main distillation begins.

  • Bumping: Uneven boiling, or "bumping," can release large volumes of vapor at once, causing pressure spikes.

    • Solution: Ensure smooth boiling by using a magnetic stir bar in the distillation flask. For very viscous materials or high-vacuum work, a short-path distillation apparatus (like a Kugelrohr) may be more appropriate.[11] Boiling chips are generally less effective under vacuum.

Q4: My post-distillation analysis (GC/NMR) shows the product is still impure. Why didn't the distillation work?

A4: This indicates that the impurity has a boiling point very close to that of your product, or that an azeotrope has formed.

  • Inefficient Fractionation: If the boiling points of the product and a key impurity are close, a simple distillation setup will not be sufficient to separate them.

    • Solution: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization-condensation cycles, which is necessary to separate components with similar boiling points.[12]

  • Azeotrope Formation: The product can form a constant-boiling mixture (an azeotrope) with residual ethanol from synthesis or hydrolysis.[13] This mixture will distill at a single, constant temperature, making separation by conventional distillation impossible.

    • Solution: This is a more complex problem. One strategy is to use azeotropic drying, where a solvent like toluene is added to the crude mixture. The toluene forms a lower-boiling azeotrope with water/ethanol, which is distilled off first, effectively removing the problematic components before the final product is distilled.[6]

Frequently Asked Questions (FAQs)

What are the ideal starting conditions for distilling this compound?

For laboratory-scale purification, the recommended starting point is a vacuum level of approximately 10 mmHg.[9] At this pressure, this compound should distill at a temperature between 60–80 °C.[9] Always use a magnetic stirrer for smooth boiling.

Why is vacuum distillation essential?

Vacuum distillation is critical for two main reasons:

  • Prevents Thermal Decomposition: It lowers the boiling point to a temperature range where the molecule is stable, maximizing yield and purity.[9]

  • Energy Efficiency: It requires significantly less energy input compared to atmospheric distillation, which is a key consideration in industrial-scale production.[8]

What are the most common impurities I should expect in the crude product?

Common impurities often originate from the synthesis process.[6][9] These can include:

  • Unreacted Starting Materials: Such as 1,3-dichloro-1,1,3,3-tetramethyldisiloxane.

  • Solvents: Ethanol and THF are common.[9]

  • Byproducts: Triethylamine hydrochloride (if used as an acid scavenger), higher-order ethoxy-substituted siloxanes, and siloxane oligomers.[9]

  • Hydrolysis Products: Silanols formed from exposure to moisture.[1]

How should I handle and store the purified product?

The purified liquid is moisture-sensitive.[1] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). To prevent re-contamination, use dry syringes or cannulas for transfers.

What are the most critical safety precautions for this distillation?
  • Flammability: The compound is a flammable liquid.[1][3] Ensure the distillation is performed in a well-ventilated fume hood, away from any ignition sources like sparks or open flames.[14] All heating elements should be intrinsically safe (e.g., oil bath or heating mantle, not a hot plate).

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[1]

  • Vacuum Safety: Inspect all glassware for cracks or star fractures before use, as they can implode under vacuum. Use a safety shield around the apparatus.

  • Static Discharge: Ground and bond containers and transfer lines to prevent the buildup of static electricity, which can ignite flammable vapors.[1][15]

Visualized Workflows

The following diagrams illustrate the standard distillation workflow and a decision-making process for troubleshooting purity issues.

DistillationWorkflow cluster_prep Preparation Phase cluster_distill Distillation Phase cluster_post Post-Distillation Prep 1. Oven-Dry Glassware Assemble 2. Assemble Setup Under Inert Gas Prep->Assemble LeakTest 3. Vacuum Leak Test Assemble->LeakTest Charge 4. Charge Flask with Crude Product LeakTest->Charge Vacuum 5. Apply Vacuum & Low Heat (Degas) Charge->Vacuum Heat 6. Heat to Boiling (60-80°C @ 10mmHg) Vacuum->Heat Collect 7. Collect Fractions (Forerun, Main, Residue) Heat->Collect Store 8. Store Purified Product Under Inert Gas Collect->Store caption Fig 1. Standard Workflow for Vacuum Distillation.

Fig 1. Standard Workflow for Vacuum Distillation.

PurityTroubleshooting start Low Purity Detected (GC/NMR Analysis) check_bp Was the boiling point stable during collection? start->check_bp bp_stable_yes Yes check_bp->bp_stable_yes Yes bp_stable_no No check_bp->bp_stable_no No check_azeotrope Could an azeotrope have formed? (e.g., with residual ethanol) azeotrope_yes Yes check_azeotrope->azeotrope_yes Likely azeotrope_no No check_azeotrope->azeotrope_no Unlikely inefficient_sep Diagnosis: Inefficient Separation of close-boiling impurities. solution_vigreux Solution: Re-distill using a fractionating column (Vigreux). inefficient_sep->solution_vigreux diagnosis_azeotrope Diagnosis: Co-distillation due to azeotrope formation. re_evaluate Re-evaluate synthesis byproducts and workup. solution_azeotrope Solution: Perform azeotropic drying (e.g., with toluene) before re-distilling. diagnosis_azeotrope->solution_azeotrope

Fig 2. Troubleshooting Low Product Purity.

References

Technical Support Center: Synthesis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2). This resource is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and improve product yield. Here, we move beyond simple instructions to explain the underlying chemical principles, helping you troubleshoot effectively and achieve consistent, high-purity results.

Overview of Synthesis

This compound is a versatile organosilicon compound widely used as a precursor and intermediate in the synthesis of silicone polymers, resins, coatings, and biocompatible materials.[1] Its structure, featuring a flexible siloxane backbone and reactive ethoxy groups, allows for controlled hydrolysis and condensation, making it a valuable building block in materials science.[1][2]

While several synthetic routes exist, including direct alkylation and hydrosilylation, the most common and industrially scalable method is the nucleophilic substitution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with ethanol.[1] This guide will focus primarily on optimizing this pathway.

Reaction Principle: Nucleophilic Substitution

The core reaction involves the displacement of chloride ions from the silicon atoms of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane by the nucleophilic attack of ethanol. An acid scavenger, typically a tertiary amine like triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.

Recommended Synthesis Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane (97%+)

  • Anhydrous Ethanol (200 proof)

  • Triethylamine (Et₃N, anhydrous, 99.5%+)

  • Anhydrous Toluene (or other inert, high-boiling solvent)

  • Nitrogen or Argon gas supply

  • Standard glassware (oven-dried)

Step-by-Step Methodology:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Charging: Charge the flask with 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and anhydrous toluene. In a separate dry flask, prepare a solution of anhydrous ethanol and triethylamine.

  • Reaction: Cool the reaction flask to 0-5 °C using an ice bath. Slowly add the ethanol/triethylamine solution from the dropping funnel to the stirred solution in the flask over 1-2 hours. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Workup:

    • Filter the reaction mixture to remove the triethylamine hydrochloride (Et₃N·HCl) salt precipitate. Wash the salt cake with a small amount of anhydrous toluene to recover any trapped product.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the toluene solvent under reduced pressure using a rotary evaporator.

    • Perform fractional distillation of the crude product under vacuum to isolate the pure this compound.[1] The boiling point is approximately 183 °C at atmospheric pressure.[3]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Assemble Dry Glassware under Inert Gas P2 Charge Reactor with 1,3-Dichlorosiloxane & Toluene P1->P2 P3 Prepare Solution of Ethanol & Triethylamine P2->P3 R1 Cool Reactor to 0-5 °C P3->R1 R2 Slowly Add Ethanol/Et3N Solution R1->R2 R3 Warm to RT & Stir for 12-16 hours R2->R3 W1 Filter to Remove Et3N·HCl Salt R3->W1 W2 Solvent Removal (Rotovap) W1->W2 W3 Fractional Vacuum Distillation W2->W3 Final Final W3->Final Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis that can lead to reduced yield or purity.

Q1: My final yield is significantly lower than expected. What are the likely causes?

A1: Low yield is the most common problem and can stem from several factors. Systematically investigate the following possibilities:

  • Moisture Contamination: This is the primary culprit. Water reacts with both the starting material (1,3-dichloro-1,1,3,3-tetramethyldisiloxane) and the product. The ethoxy groups on the product are susceptible to hydrolysis, which forms silanol (Si-OH) groups.[2][4] These silanols can then undergo self-condensation to form higher molecular weight, undesired polysiloxanes, consuming your product and complicating purification.[4]

    • Solution: Ensure all glassware is rigorously oven-dried. Use anhydrous grade solvents and reagents. Perform the entire reaction under a dry, inert atmosphere (N₂ or Ar).

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution:

      • Stoichiometry: Ensure at least 2 equivalents of ethanol and 2 equivalents of triethylamine are used per equivalent of the dichlorodisiloxane starting material. A slight excess (2.1-2.2 equivalents) of ethanol and base can help drive the reaction to completion.

      • Reaction Time/Temperature: While the initial addition is done at a low temperature to control the exothermic reaction, ensure adequate stirring time at room temperature (or gentle heating, e.g., 40-50 °C) for the reaction to complete. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Losses During Workup/Purification: Significant product can be lost during filtration and distillation.

    • Solution:

      • Filtration: Wash the triethylamine hydrochloride salt precipitate thoroughly with the anhydrous solvent to recover all the product.

      • Distillation: Use fractional distillation under vacuum. This minimizes thermal decomposition of the product, which can occur at its high atmospheric boiling point.[1]

Q2: My final product is contaminated with unreacted starting material. Why?

A2: This is a clear indication of an incomplete reaction, specifically insufficient nucleophile or base.

  • Causality: Each molecule of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane has two reactive Si-Cl bonds. If there isn't enough ethanol to substitute both chlorides, or not enough triethylamine to neutralize all the HCl generated, the reaction will stall, leaving partially reacted or unreacted starting material.

  • Solution: Re-evaluate your stoichiometry. Use a slight excess of both ethanol and triethylamine. Ensure efficient mixing throughout the reaction.

Q3: The NMR spectrum of my product shows broad peaks, and its viscosity is higher than expected. What happened?

A3: This strongly suggests the presence of higher molecular weight siloxane oligomers or polymers.

  • Causality: As mentioned in A1, this is almost always due to water contamination. The hydrolysis of ethoxy groups to silanols, followed by their condensation, creates longer Si-O-Si chains.[4]

  • Solution: Strict adherence to anhydrous conditions is critical. Re-purify your product via careful fractional vacuum distillation, as the desired product is more volatile than the oligomeric impurities.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue CheckMoisture Were all reagents/solvents anhydrous and the system inert? Start->CheckMoisture CheckStoich Was stoichiometry correct? (≥2 eq. EtOH & Et3N) CheckMoisture->CheckStoich Yes ResultMoisture Root Cause: Hydrolysis & Side Reactions. ACTION: Dry all components rigorously. CheckMoisture->ResultMoisture No CheckCompletion Was reaction monitored for completion (e.g., GC)? CheckStoich->CheckCompletion Yes ResultStoich Root Cause: Incomplete Reaction. ACTION: Use slight excess of EtOH/Et3N. CheckStoich->ResultStoich No CheckPurification Was fractional vacuum distillation performed? CheckCompletion->CheckPurification Yes ResultCompletion Root Cause: Incomplete Reaction. ACTION: Increase reaction time or gently heat. CheckCompletion->ResultCompletion No ResultPurification Root Cause: Product Loss/Decomposition. ACTION: Optimize distillation conditions. CheckPurification->ResultPurification No End Review Protocol CheckPurification->End Yes MoistureYes Yes MoistureNo No StoichYes Yes StoichNo No CompletionYes Yes CompletionNo No PurificationYes Yes PurificationNo No

Caption: A decision tree to diagnose and resolve low-yield issues in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for maximizing yield?

A1: The optimal conditions balance reaction rate with the suppression of side reactions. The table below summarizes key parameters.

ParameterRecommended ConditionRationale & Impact on Yield
Reagent Ratio 1 : 2.1 : 2.1 (Dichlorosiloxane : EtOH : Et₃N)A slight excess of ethanol and base ensures the reaction goes to completion, maximizing the conversion of the starting material.
Temperature 0-5 °C for addition, then RTLow initial temperature controls the exothermic reaction, preventing side reactions. Allowing it to proceed at RT provides sufficient energy for completion without promoting decomposition.
Solvent Anhydrous TolueneInert, anhydrous solvent prevents side reactions. Its boiling point is suitable for the reaction and allows for easy removal before distillation.
Atmosphere Dry Nitrogen or ArgonCrucial for preventing moisture-induced hydrolysis and subsequent condensation, a primary cause of yield loss.[2][5]
Purification Fractional Vacuum DistillationPrevents thermal degradation of the product at high temperatures and effectively separates it from less volatile impurities.[1]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Provides definitive structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and allows for the quantification of purity and identification of volatile impurities.

  • FTIR Spectroscopy: Can be used to monitor the disappearance of the Si-Cl band from the starting material and the appearance of Si-O-C bands in the product.

Q3: What are the primary safety hazards I should be aware of?

A3:

  • Flammability: The product is a flammable liquid with a flash point of around 54 °C.[3] Keep away from ignition sources.

  • Reactivity: The starting material, 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, is corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Irritation: The product can cause skin and eye irritation.[4] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Byproducts: The reaction generates triethylamine hydrochloride, which should be handled as a chemical irritant. Upon exposure to moisture, the product liberates ethanol, which can have a narcotic effect at high concentrations.[6]

References

stability of "1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" in acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this versatile organosilicon compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the stability and effective use of this compound in your work.

I. Understanding the Stability of this compound

This compound is a valuable intermediate in silicone chemistry, prized for its role as a precursor in the synthesis of various organosilicon compounds and polymers.[1] Its utility, however, is intrinsically linked to its chemical stability, particularly in aqueous environments under acidic or basic conditions. While stable under neutral, anhydrous conditions, the presence of acid or base catalysts in conjunction with water can lead to the cleavage of both the silicon-oxygen-carbon (Si-O-C) bonds of the ethoxy groups and the silicon-oxygen-silicon (Si-O-Si) bond of the disiloxane backbone.[1][2][3]

This guide will delve into the mechanisms of these degradation pathways and provide practical advice for controlling the reactivity of this compound in your experimental setups.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios encountered during the handling and use of this compound.

Q1: My reaction involving this compound in an acidic solution is showing unexpected byproducts. What is happening?

A1: Under acidic conditions, this compound is susceptible to hydrolysis of its ethoxy groups and potential cleavage of the siloxane bond.[2][4] The acid acts as a catalyst, protonating the oxygen atom of either the ethoxy group or the siloxane bridge. This protonation makes the silicon atom more electrophilic and thus more vulnerable to nucleophilic attack by water.[4][5] This can lead to the formation of silanols (Si-OH) and ethanol, and subsequently, to the condensation of these silanols to form larger siloxane oligomers or polymers.[2][6] The unexpected byproducts you are observing are likely a mixture of these partially or fully hydrolyzed and condensed species.

Troubleshooting Steps:

  • Control Water Content: The extent of hydrolysis is directly related to the amount of water present. Ensure your solvents and reagents are anhydrous if you wish to minimize this reaction.

  • Temperature Control: Hydrolysis rates are temperature-dependent. Running your reaction at a lower temperature can help to slow down the degradation process.

  • Choice of Acid: The strength of the acid catalyst can influence the rate of hydrolysis. Consider using a weaker acid or a non-protic Lewis acid if compatible with your desired reaction.

Q2: I am using this compound in a base-catalyzed reaction and the compound seems to be degrading. What is the mechanism?

A2: In basic conditions, the degradation of this compound also proceeds via hydrolysis, but through a different mechanism. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electron-deficient silicon atom.[7] This leads to the formation of a pentacoordinate silicon intermediate, which then expels an ethoxide ion (⁻OEt) or a silanolate anion to yield a silanol and ethanol. Similar to acid-catalyzed hydrolysis, the resulting silanols can then undergo base-catalyzed condensation to form larger siloxane structures.

Troubleshooting Steps:

  • pH Control: Carefully buffer your reaction medium to maintain the pH at the lowest possible level that still allows for your desired reaction to proceed. The rate of base-catalyzed hydrolysis is dependent on the hydroxide ion concentration.[7]

  • Steric Hindrance: While you cannot change the structure of the starting material, be aware that the rate of nucleophilic attack can be influenced by steric factors.

  • Reaction Time: Minimize the reaction time to reduce the extent of degradation.

Q3: How can I monitor the stability of this compound in my reaction mixture?

A3: Several analytical techniques can be employed to monitor the hydrolysis and condensation of this compound in situ or by analyzing aliquots from your reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ethoxy group signals and the appearance of ethanol. ²⁹Si NMR is particularly powerful for observing the changes in the silicon environment as the starting material is converted to silanols and then to larger siloxane oligomers.[8][9][10]

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of Si-O-C stretching vibrations and the appearance of broad O-H stretching bands from silanol groups and water, as well as changes in the Si-O-Si stretching region.[10]

  • Gas Chromatography (GC): GC can be used to quantify the amount of remaining this compound and the formation of volatile byproducts like ethanol.[11]

Q4: Is it possible to completely prevent the hydrolysis of this compound?

A4: In the presence of water and an acid or base catalyst, completely preventing hydrolysis is challenging. However, you can significantly minimize it by strictly controlling the reaction conditions. Operating under anhydrous conditions is the most effective way to prevent hydrolysis.[2] If water is required for your reaction, careful control of pH, temperature, and reaction time is crucial.

III. Reaction Mechanisms at a Glance

To provide a clearer understanding of the degradation pathways, the following diagrams illustrate the fundamental mechanisms of acid and base-catalyzed hydrolysis.

Acid_Catalyzed_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis of Ethoxy Group cluster_acid_siloxane Acid-Catalyzed Cleavage of Siloxane Bond A 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane B Protonation of Ethoxy Oxygen A->B H+ C Nucleophilic Attack by Water B->C H2O D Deprotonation & Ethanol Liberation C->D -H+ E Silanol Formation D->E F 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane G Protonation of Siloxane Oxygen F->G H+ H Nucleophilic Attack by Water G->H H2O I Silanol Formation H->I

Figure 1: Acid-catalyzed hydrolysis pathways.

Base_Catalyzed_Hydrolysis cluster_base Base-Catalyzed Hydrolysis of Ethoxy Group cluster_base_siloxane Base-Catalyzed Cleavage of Siloxane Bond J 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane K Nucleophilic Attack by OH- J->K OH- L Pentacoordinate Intermediate K->L M Expulsion of Ethoxide L->M N Silanol Formation M->N O 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane P Nucleophilic Attack by OH- O->P OH- Q Pentacoordinate Intermediate P->Q R Siloxane Bond Cleavage Q->R S Silanol and Silanolate Formation R->S

Figure 2: Base-catalyzed hydrolysis pathways.

IV. Experimental Protocols

The following protocols provide a framework for assessing the stability of this compound under specific pH conditions.

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis by ¹H NMR

Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of the ethoxy groups of this compound in an acidic medium.

Materials:

  • This compound

  • Deuterated water (D₂O)

  • Deuterated chloroform (CDCl₃)

  • Hydrochloric acid (HCl), 0.1 M in D₂O

  • NMR tubes

  • Internal standard (e.g., mesitylene)

Procedure:

  • Prepare a stock solution of this compound in CDCl₃.

  • In an NMR tube, combine a known volume of the stock solution with a known amount of the internal standard.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • To the NMR tube, add a specific volume of the 0.1 M HCl in D₂O solution to initiate the hydrolysis.

  • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).

  • Analysis: Monitor the decrease in the integral of the ethoxy group protons (triplet and quartet) of the starting material relative to the integral of the internal standard. Simultaneously, observe the increase in the integral of the corresponding signals for ethanol.

Protocol 2: Assessing Stability under Basic Conditions by GC-MS

Objective: To quantify the degradation of this compound over time in a basic aqueous-organic mixture.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Sodium hydroxide (NaOH), 1 M solution

  • Internal standard for GC (e.g., dodecane)

  • Reaction vials with septa

  • GC-MS system

Procedure:

  • Prepare a reaction mixture in a vial containing a known concentration of this compound and the internal standard in ethanol.

  • At time zero (t=0), add a specific volume of the 1 M NaOH solution to the vial to achieve the desired pH.

  • Maintain the reaction at a constant temperature (e.g., 25 °C).

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by neutralizing it with a stoichiometric amount of acid (e.g., 1 M HCl).

  • Dilute the quenched aliquot with a suitable solvent (e.g., hexane) and analyze by GC-MS.

  • Analysis: Quantify the peak area of this compound relative to the internal standard at each time point to determine the rate of degradation.

V. Summary of Stability and Key Parameters

ConditionPrimary ReactionMechanismKey Influencing FactorsRecommended Actions
Acidic (pH < 7) Hydrolysis of Si-OEt and cleavage of Si-O-SiProtonation followed by nucleophilic attack by water[4][5]pH, water concentration, temperature, acid strengthUse anhydrous conditions, low temperatures, weaker acids.
Basic (pH > 7) Hydrolysis of Si-OEt and cleavage of Si-O-SiDirect nucleophilic attack by hydroxide ions[7]pH, water concentration, temperatureUse buffered solutions, low temperatures, minimize reaction time.
Neutral (pH ≈ 7) Very slow hydrolysisNeutral water acting as a weak nucleophilePresence of moistureStore in sealed containers under inert atmosphere.[12]

VI. References

  • Smolecule. This compound. Available from: --INVALID-LINK--

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics, 21(11), 2165–2175. Available from: --INVALID-LINK--

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. Available from: --INVALID-LINK--

  • Schmitt, R. L., & Miller, J. D. (1975). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of the American Chemical Society, 97(2), 443-449.

  • Benchchem. This compound. Available from: --INVALID-LINK--

  • Enthaler, S., & Jitsukawa, K. (2024). Chemical degradation of oxygenated polymers: the case of polyethers and polysiloxanes. RSC Sustainability. Available from: --INVALID-LINK--

  • Cypryk, M., & Apeloig, Y. (2002). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. Organometallics. Available from: --INVALID-LINK--

  • Laine, R. M., et al. (2013). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. Inorganic Chemistry, 52(21), 12344–12353.

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

  • Al-badri, Z., & Al-abachi, M. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(11), 2548.

  • Arkles, B., & Pan, Y. (2011). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.

  • Schmidt, H. (1994). Principles of hydrolysis and condensation reaction of alkoxysilanes. Part I: Basic investigations on hydrolysis, condensation and densification I. Journal of Sol-Gel Science and Technology, 1, 3-12.

  • Al-badri, Z. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17565.

  • Li, B., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. Applied Spectroscopy, 72(9), 1404–1415.

  • Yoshizawa, K., et al. (2018). F⁻‐catalyzed cleavage and reformation of Si–O–Si bonds for self‐healing. Angewandte Chemie International Edition, 57(40), 13268-13272.

  • CymitQuimica. CAS 18420-09-2: this compound. Available from: --INVALID-LINK--

  • Gelest, Inc. (2015). Safety Data Sheet: this compound. Available from: --INVALID-LINK--

  • Schmidt, H. (1994). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Publikationen der UdS.

  • Request PDF. (2025). Hydrolysis and Condensation of Hydrophilic Alkoxysilanes Under Acidic Conditions. Available from: --INVALID-LINK--

  • Request PDF. (2025). Kinetic analysis of organosilane hydrolysis and condensation. Available from: --INVALID-LINK--

  • CES-Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Available from: --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide to the Hydrolysis and Condensation of 3-Methacryloxypropyldimethylsilanol in Aqueous Solutions. Available from: --INVALID-LINK--

References

Technical Support Center: Optimizing Catalyst Performance in 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst performance in reactions involving 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common experimental challenges. Here, we synthesize technical accuracy with field-proven insights to empower you to achieve optimal results in your polysiloxane synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, reactivity, and catalytic processes involving this compound.

Q1: What are the primary applications of this compound in research and development?

A1: this compound is a versatile precursor primarily used in the synthesis of various organosilicon compounds and polymers.[1] Its key applications include serving as a monomer for silicone polymers and resins, a crosslinker in silicone elastomers, and a reactive diluent in polymer formulations.[2] In the fields of biology and medicine, it is utilized in the development of biocompatible materials and drug delivery systems, as well as in the formulation of silicone-based medical devices and implants.[1]

Q2: What are the main chemical reactions that this compound undergoes?

A2: The primary reactions are hydrolysis and condensation. The ethoxy groups (-OCH₂CH₃) are susceptible to hydrolysis in the presence of water, typically under acidic or basic catalysis, to form silanol (Si-OH) intermediates. These silanols are highly reactive and subsequently undergo condensation to form a stable siloxane (Si-O-Si) backbone, releasing water or ethanol as a byproduct.[3] This process is the fundamental chemistry for forming polysiloxane networks.

Q3: How should I properly store and handle this compound to ensure its integrity?

A3: Due to its sensitivity to moisture, this compound should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Q4: Can this compound be used in hydrosilylation reactions?

A4: While this compound is a key player in silicone chemistry, it is not a primary reactant for hydrosilylation. Hydrosilylation involves the addition of a Si-H bond across an unsaturated bond. This compound lacks the requisite Si-H bond for this reaction. However, it can be synthesized from precursors like 1,1,3,3-tetramethyldisiloxane which do contain Si-H bonds.

II. Troubleshooting Guide: Catalyst and Reaction Optimization

This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.

A. Catalyst Selection and Performance

Q5: My reaction is proceeding too slowly or not at all. How do I choose the right catalyst and optimize its concentration?

A5: The choice between an acid or base catalyst significantly impacts the rates of hydrolysis and condensation.

  • Acid Catalysis: Generally, acid catalysis leads to a faster hydrolysis rate compared to the condensation rate. This results in the formation of more linear, less branched polymers.[4] Common acid catalysts include hydrochloric acid, sulfuric acid, and various organic acids.

  • Base Catalysis: Conversely, base catalysis tends to accelerate the condensation reaction more than hydrolysis, leading to more highly branched and cross-linked structures.[4] Common base catalysts include potassium hydroxide and ammonia.

Troubleshooting Steps:

  • Verify Catalyst Activity: Ensure your catalyst has not degraded. Prepare a fresh solution if necessary.

  • Adjust Catalyst Concentration: If the reaction is slow, a stepwise increase in catalyst concentration can be beneficial. However, be cautious as excessively high concentrations can lead to uncontrolled reactions and gelation.

  • Consider a Different Catalyst Type: If you are aiming for a linear polymer and the reaction is slow with a weak acid, consider a stronger acid. If a highly cross-linked network is desired and not being achieved, a stronger base might be necessary.

Causality: The catalytic mechanism differs between acidic and basic conditions. In acid catalysis, the ethoxy group is protonated, making it a better leaving group for nucleophilic attack by water. In base catalysis, the nucleophile (hydroxide or silanolate anion) directly attacks the silicon center.[5]

Q6: I am observing catalyst inhibition in my reaction. What are the common causes and how can I prevent this?

A6: While this compound reactions are typically catalyzed by acids or bases, the broader context of silicone chemistry often involves platinum-based catalysts for other reaction types like hydrosilylation. If your synthesis involves steps with platinum catalysts, inhibition is a critical concern.

Common Platinum Catalyst Inhibitors:

  • Sulfur Compounds: Thiols, sulfides, and sulfates are potent poisons for platinum catalysts.[6]

  • Nitrogen Compounds: Amines, amides, and nitriles can inhibit catalyst activity.[2]

  • Tin Compounds: Organotin compounds, often found in condensation-cure silicones, will permanently poison platinum catalysts.[2]

  • Other Metals: Lead, mercury, and silver can also act as inhibitors.[2]

Prevention and Mitigation:

  • Thoroughly Clean Glassware: Ensure all reaction vessels are free from any residues of the inhibiting compounds.

  • Use High-Purity Reagents: Impurities in solvents or starting materials can be a source of inhibitors.

  • Material Compatibility Check: If the reaction is performed in contact with other materials (e.g., molds, tubing), ensure they are not sources of inhibitors. A small-scale compatibility test is recommended.[7]

Causality: Inhibitors coordinate to the platinum center, blocking the active sites required for the catalytic cycle. This prevents the catalyst from facilitating the desired reaction.

B. Reaction Control and Side Products

Q7: My reaction mixture is gelling prematurely or the viscosity is increasing uncontrollably. What is happening and how can I control it?

A7: Premature gelation is a common issue, particularly with base-catalyzed reactions or high concentrations of reactants and catalysts. It indicates an excessively fast and uncontrolled condensation process, leading to a highly cross-linked network.

Troubleshooting Workflow:

G start Premature Gelation Observed step1 Reduce Catalyst Concentration start->step1 step2 Lower Reaction Temperature step1->step2 step3 Decrease Monomer Concentration step2->step3 step4 Consider a Weaker Catalyst step3->step4 step5 Monitor Viscosity in Real-time step4->step5 end_node Controlled Polymerization step5->end_node

Caption: Troubleshooting workflow for premature gelation.

Causality: Gelation occurs when the extent of reaction surpasses a critical point (the gel point), where a single, macroscopic polymer network is formed. This is favored by conditions that promote rapid and extensive intermolecular condensation.[8]

Q8: I am observing the formation of cyclic byproducts in my polymer. How can I minimize this?

A8: The formation of cyclic siloxanes is often a result of "backbiting" or intramolecular cyclization reactions. This is a thermodynamically driven process that competes with the desired intermolecular polymerization.[3][9]

Strategies to Minimize Cyclic Byproduct Formation:

  • Increase Monomer Concentration: Higher concentrations favor intermolecular reactions over intramolecular ones.

  • Choose Appropriate Catalysts: Some catalytic systems are less prone to promoting backbiting reactions. For instance, in anionic ring-opening polymerization, certain promoters can suppress backbiting.[10]

  • Control Reaction Temperature: The equilibrium between linear and cyclic species can be temperature-dependent.

Causality: The flexible Si-O-Si backbone can easily fold back on itself, allowing a reactive chain end (e.g., a silanolate) to attack a silicon atom within the same chain, cleaving off a cyclic oligomer.[11]

C. Purity and Water Content

Q9: How critical is the water content in my reaction, and how can I control it?

A9: Water is a reactant in the hydrolysis step, so its concentration directly influences the reaction kinetics. The molar ratio of water to the alkoxysilane is a critical parameter.

  • Sub-stoichiometric Water: Insufficient water will lead to incomplete hydrolysis and limit the extent of polymerization.

  • Excess Water: A large excess of water can drive the hydrolysis to completion quickly but may also affect the solubility of the reactants and the structure of the resulting polymer.[12]

Control and Measurement:

  • Use Dry Solvents: Ensure all solvents are rigorously dried before use.

  • Precise Addition of Water: Add a calculated amount of water to control the stoichiometry of the hydrolysis reaction.

  • Karl Fischer Titration: This is a standard method for accurately determining the water content in your reaction mixture.

Q10: I suspect my this compound is impure. How can I purify it and what are the consequences of using impure starting material?

A10: Impurities can have a significant impact on the polymerization process. Common impurities may include residual starting materials from its synthesis (e.g., dichlorodimethylsilane, ethanol) or partially hydrolyzed species.

Purification Method:

Fractional distillation under reduced pressure is the most effective method for purifying this compound.[1]

Consequences of Impurities:

  • Uncontrolled Reactivity: Reactive impurities can initiate side reactions or alter the stoichiometry of the main reaction.

  • Chain Termination: Some impurities can act as chain terminators, limiting the final molecular weight of the polymer.

  • Inconsistent Product Properties: The presence of impurities will lead to batch-to-batch variability in the properties of the resulting polymer.

III. Experimental Protocols

Protocol 1: Acid-Catalyzed Polycondensation of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and a dry solvent (e.g., toluene).

  • Under stirring, add a solution of the acid catalyst (e.g., HCl in ethanol) and the desired amount of deionized water. The water-to-alkoxysilane molar ratio is a critical parameter to control.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by periodically taking samples for analysis (see Protocol 3).

  • Once the desired molecular weight is achieved, cool the reaction mixture and neutralize the catalyst with a suitable base (e.g., triethylamine).

  • Remove the solvent and any volatile byproducts under reduced pressure.

Protocol 2: Synthesis of this compound

This protocol is adapted from a representative industrial-scale synthesis.[1]

  • In a three-necked flask under a nitrogen atmosphere, dissolve dichlorodimethylsilane in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of ethanol and triethylamine in THF.

  • Add the ethanol/triethylamine solution dropwise to the cooled dichlorodimethylsilane solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the mixture and filter to remove the triethylamine hydrochloride salt.

  • Remove the THF under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum.

Protocol 3: Monitoring Reaction Progress using GPC and NMR

Gel Permeation Chromatography (GPC):

GPC is an essential technique for determining the molecular weight distribution of your polymer.[13][14]

  • Prepare a dilute solution of your polymer sample in a suitable solvent (e.g., toluene, as THF can be isorefractive with polysiloxanes).[15]

  • Calibrate the GPC system with polystyrene or poly(dimethylsiloxane) standards.[16]

  • Inject the sample and analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for monitoring the consumption of starting materials and the formation of the polysiloxane backbone.

  • ¹H NMR: Can be used to track the disappearance of the ethoxy protons and the appearance of new signals corresponding to the polymer backbone.

  • ²⁹Si NMR: Provides detailed information about the different silicon environments (e.g., unreacted monomer, chain ends, and internal chain units), allowing for a quantitative assessment of the degree of condensation.[17][18]

IV. Data Summary

Table 1: Comparison of Acid vs. Base Catalysis on Polysiloxane Structure

Catalyst TypeHydrolysis RateCondensation RateResulting Polymer Structure
Acid FastSlowerPrimarily linear, less branched
Base SlowerFastHighly branched, cross-linked network

This table provides a generalized comparison. The exact rates and structures will depend on the specific catalyst, its concentration, temperature, and the water-to-alkoxysilane ratio.

V. Visualizations

G cluster_hydrolysis Hydrolysis cluster_condensation Condensation A 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane B Silanol Intermediate A->B + H₂O (Acid or Base Catalyst) B->B C Polysiloxane Backbone (Si-O-Si) B->C - H₂O or EtOH

Caption: General reaction pathway for polysiloxane synthesis.

VI. References

  • American Chemical Society. (n.d.). Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions. ACS Fall 2025. Retrieved from --INVALID-LINK--

  • Thomaier, R., & Umland, B. (n.d.). Troubleshooting: Platinum Catalyzed Silicones. US Tech. Retrieved from --INVALID-LINK--

  • Shi, L., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011-1014. --INVALID-LINK--

  • Al-Mansour, F., et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(7), 1499. --INVALID-LINK--

  • GA Lindberg. (2025). Why your silicone is not curing: Inhibition and poisoning of silicones. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Malvern Panalytical. (2020). Now you see me and now you don't: GPC analysis of polysiloxanes. Retrieved from --INVALID-LINK--

  • MinghuiLink. (n.d.). Platinum Cure Silicone Cure Inhibition Technical Guide. Retrieved from --INVALID-LINK--

  • AZoM. (2022). Gel Permeation Chromatography Analysis of Polysiloxanes. Retrieved from --INVALID-LINK--

  • Yousif, A. H. E., & Eltoum, M. S. A. (2020). Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. Chemical Science International Journal, 29(5), 25-31. --INVALID-LINK--

  • Agilent. (n.d.). Analysis of Polydimethyl Siloxane by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Retrieved from --INVALID-LINK--

  • Lee, J., et al. (2024). Backbiting-minimized synthesis of fluorosilicone copolymers with promoter by anionic ring-opening polymerization. Journal of Industrial and Engineering Chemistry. --INVALID-LINK--

  • Liqcreate. (n.d.). Overcoming Platinum Silicone Inhibition with 3D-Printed master models. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Backbiting-minimized Synthesis of Fluorosilicone Copolymers with Promoter by Anionic Ring-Opening Polymerization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Mechanistic Investigation of Sol–Gel Reactions Using Alkoxysilane Precursor. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Schematic of siloxane backbiting mechanism. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process. Retrieved from --INVALID-LINK--

  • Mechanical Engineering. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Retrieved from --INVALID-LINK--

  • MinghuiLink. (2025). The Ultimate Guide to Fixing Sticky and Uncured Silicone. Retrieved from --INVALID-LINK--

  • SIMTEC. (2021). Viscosity of Silicone Rubber. Retrieved from --INVALID-LINK--

  • Al-Mansour, F., et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(7), 1499. --INVALID-LINK--

  • Zhan, X., et al. (2014). Comparative Study of Silicone Resin Cured with a Linear and a Branched Cross-Linking Agent. Industrial & Engineering Chemistry Research, 53(11), 4254–4262. --INVALID-LINK--

  • Defense Technical Information Center. (n.d.). Overview of Sol-Gel Science and Technology. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Which is better, the acid or the base hydrolysis catalyst for minimizing the leaching of silica solid support that synthesized by sol-gel processing?. Retrieved from --INVALID-LINK--

  • Infinita Lab. (n.d.). The GPC Method for Determining Molecular Mass. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis and Characterization of Poly(alkoxysilane)s Catalyzed by Co/Ni Colloidal Nanoparticles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Monitoring of the Degree of Condensation in Alkoxysiloxane Layers by NIR Reflection Spectroscopy. Retrieved from --INVALID-LINK--

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. --INVALID-LINK--

  • Office of Scientific and Technical Information. (n.d.). NMR Spectroscopy Characterization of Silicone Polymers and Fluids Used in Electronic Components. Retrieved from --INVALID-LINK--

  • Agilent. (n.d.). Poly(dimethylsiloxane) Standards. Retrieved from --INVALID-LINK--

  • Brinker, C. J., et al. (1982). Part H. Basic investigations on hydrolysis, condensation and densification H SOL-GEL TRANSITION IN SIMPLE SILICATES II. Journal of Non-Crystalline Solids, 48(1), 47-64. --INVALID-LINK--

  • ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Retrieved from --INVALID-LINK--

  • SciSpace. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Alkoxysilane‐functionalized acrylic copolymer latexes. I. Particle size, morphology, and film‐forming properties. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • SciSpace. (2020). Alkoxy-terminated polysiloxane and synthesis method thereof. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Functionalized polysilalkylene siloxanes (polycarbosiloxanes) by hydrosilylation—Catalysis and synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Process for preparing 1,1,3,3-tetramethyl-disiloxane. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). Disiloxane, 1,3-diethoxy-1,1,3,3-tetramethyl-. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for experimental challenges related to the stability and degradation of this versatile organosilicon compound.

Section 1: Frequently Asked Questions on Core Degradation Pathways

This section addresses the fundamental chemical transformations that this compound undergoes in various conditions.

Q1: What is the primary degradation pathway for this compound under common laboratory or environmental conditions?

A1: The primary and most significant degradation pathway is hydrolysis . The Si-O-C (silicon-ethoxy) bonds are susceptible to cleavage in the presence of water or atmospheric moisture.[1][2] This reaction is critical to understand as it dictates the compound's stability, handling requirements, and environmental fate.

Mechanism Explained: The hydrolysis mechanism involves a nucleophilic attack by a water molecule on the silicon atom. This leads to the displacement of the ethoxy group (-OCH₂CH₃) and the formation of a silanol group (-SiOH), with ethanol liberated as a byproduct.[1][3] The reaction can proceed in a stepwise manner, first forming an intermediate silanol-alkoxide and ultimately yielding 1,1,3,3-tetramethyldisiloxane-1,3-diol.

This process is catalyzed by both acids and bases.[4] Therefore, the pH of the experimental medium will significantly influence the degradation rate. Under anhydrous (dry) conditions, the compound is highly stable.[1]

Hydrolysis_Pathway cluster_products Degradation Products Parent 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane Products 1,1,3,3-Tetramethyldisiloxane-1,3-diol (Silanol Product) Parent->Products Hydrolysis Water 2 H₂O (Water/Moisture) Water->Parent Byproduct 2 CH₃CH₂OH (Ethanol)

Caption: Hydrolysis of this compound.

Q2: Is the compound susceptible to thermal degradation? What products should I expect?

A2: Yes, like other polysiloxanes, this compound will degrade at elevated temperatures, though it is generally considered to have good thermal stability.[5] Significant thermal decomposition typically requires high temperatures (e.g., 400-650 °C).[5]

Mechanism Explained: The thermal degradation of linear siloxanes often proceeds via an intramolecular "back-biting" mechanism. The siloxane chain folds back on itself, leading to the cleavage of the Si-O-Si backbone and the formation of thermodynamically stable, low-molecular-weight cyclic volatile methylsiloxanes (cVMS).[6][7] For this specific compound, the primary products would likely be cyclic siloxanes such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), alongside other fragmentation products.[6][7]

It is crucial to differentiate this bulk thermal degradation from the "column bleed" observed in gas chromatography, which is a similar process occurring at a micro-level within the GC column's stationary phase at elevated analysis temperatures.[8]

Q3: What is known about the biodegradation of this compound?

A3: The biodegradation of siloxanes is a complex and evolving field of study. While previously considered inert, recent evidence shows that certain siloxanes can be biodegraded by microorganisms.[9][10]

Current Understanding:

  • Primary Metabolite: The main degradation product identified from the biodegradation of related polydimethylsiloxanes (PDMS) is dimethylsilanediol (DMSD).[10] This suggests that biological pathways also target the cleavage of siloxane bonds.

  • Microbial Action: Studies have implicated microorganisms such as Pseudomonas fluorescens and Pseudomonas putida in the aerobic degradation of silicone oils.[10] Anaerobic degradation has also been demonstrated in sewage sludge environments.[10]

  • Unknown Pathways: The specific catabolic pathways, including the genes and enzymes involved, are still largely unknown and are an active area of research.[9] A significant recent breakthrough was the engineering of an enzyme capable of breaking the highly stable silicon-carbon bond, which could pave the way for future bioremediation strategies.[11]

For experimental purposes, it is reasonable to hypothesize that any biodegradation of this compound would first involve hydrolysis of the ethoxy groups to form the corresponding silanol, which may then be further degraded.

Section 2: Experimental Analysis & Troubleshooting Guide

This section provides practical advice for analyzing the compound and its degradation products, with a focus on overcoming common technical hurdles.

Q4: I am planning a stability study. What are the recommended analytical techniques to monitor the degradation of this compound?

A4: The choice of technique depends on the specific degradation pathway being studied and the desired level of detail.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique. It is ideal for separating and identifying volatile degradation products like ethanol, cyclic siloxanes (from thermal degradation), and smaller silanols.[5] Its sensitivity makes it suitable for detecting trace-level degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly useful for studying changes in the silicon environment. It can distinguish between the starting material, partially hydrolyzed intermediates, and fully formed silanols or silica.[12] ¹H NMR can be used to track the disappearance of the ethoxy protons and the appearance of ethanol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide qualitative information by monitoring changes in key functional groups. For example, the disappearance of Si-O-C bands and the appearance of a broad O-H stretch from silanol and ethanol formation can indicate hydrolysis.[5]

Q5: I am seeing numerous siloxane peaks in my GC-MS baseline, even in blank runs. How do I troubleshoot these "ghost peaks"?

A5: This is one of the most common challenges in siloxane analysis. These "ghost peaks" are contamination, not typically from your sample, and can interfere with accurate quantification.[6][13] The source is almost always a component of the GC-MS system itself.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Ghost Siloxane Peaks Observed in GC-MS? Step1 Step 1: Check Inlet Septum Is it old (>100 injections)? Is inlet temp too high? Start->Step1 Action1 Replace with a high-quality, low-bleed septum (e.g., BTO). Condition new septum. Lower inlet temp if possible. Step1->Action1 Yes Step2 Step 2: Check Vial Caps Are you using silicone-based septa? Step1->Step2 No Action1->Step2 Action2 Switch to PTFE-lined caps. Avoid piercing the septum multiple times. Step2->Action2 Yes Step3 Step 3: Examine Column Bleed Is the baseline continuously rising at high temps? Step2->Step3 No Action2->Step3 Action3 This is normal column bleed. If excessive, condition the column or check for oxygen/moisture leaks. Step3->Action3 Yes Step4 Step 4: Clean the System When were the liner and inlet last cleaned? Step3->Step4 No Action3->Step4 Action4 Clean the inlet and replace the liner and O-rings. Check for ferrule degradation. Step4->Action4 Yes End Problem Resolved Step4->End No/Checked Action4->End

Caption: Troubleshooting workflow for siloxane contamination in GC-MS.

Data Summary: Common Sources and Solutions

Source of Contamination Identifying Characteristics Recommended Solution
GC Inlet Septum A series of evenly spaced, late-eluting peaks. Worsens with injection number.[6][14] Replace septum frequently (every 100-150 injections). Use high-quality, pre-conditioned, low-bleed septa. Avoid excessive inlet temperatures.[14]
Sample Vial Septa Sharp, repetitive peaks that persist even after several blank injections.[13] Use vials with PTFE-lined septa. Avoid leaving vials in the autosampler for extended periods at elevated temperatures.
GC Column Bleed A continuous rise in the baseline at high temperatures, not discrete peaks.[8][15] This is a normal phenomenon. If excessive, it may indicate oxygen or moisture in the carrier gas (use filters) or column aging. Condition the column according to the manufacturer's instructions.[6]

| Syringes/Liners | General high background or sporadic peaks. | Ensure proper cleaning of autosampler syringes. Regularly replace the inlet liner and O-rings, as they can accumulate residues.[14] |

Q6: How can I use mass spectrometry to confirm the identity of siloxane degradation products?

A6: Mass spectrometry is definitive. Siloxanes produce highly characteristic fragmentation patterns due to the stability of silicon-containing ions.

Data Summary: Characteristic Mass Fragments (m/z)

Mass-to-Charge (m/z) Ion Structure/Identity Common Source
73 [Si(CH₃)₃]⁺ A very common fragment from almost all methylsiloxanes. Often indicates contamination from septa or other sources.[15]
147 [(CH₃)₂SiOSi(CH₃)₃]⁺ Fragment from linear or cyclic siloxanes.
207 [(CH₃)₂SiO]₃ - CH₃ Characteristic fragment of cyclic siloxanes, especially from column bleed.[8][15]
281 [(CH₃)₂SiO]₄ - CH₃ Characteristic fragment of cyclic siloxanes (especially D4), often seen in column bleed.[8][15]

| 221 | [(CH₃)₂SiOSi(CH₃)₂OCH₂CH₃]⁺ | A potential fragment from the parent compound, this compound. |

By analyzing the mass spectra of your unknown peaks and comparing them to these characteristic ions, you can confidently distinguish between contamination, starting material, and degradation products.

Section 3: Key Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation by GC-MS

This protocol provides a framework for a time-course study of hydrolysis.

  • Preparation of Stock Solution: Prepare a 1000 ppm stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetonitrile or hexane).

  • Reaction Setup:

    • In a series of amber glass vials, add a buffered aqueous solution (e.g., pH 4, 7, and 9 to test pH effects).

    • Spike each vial with the stock solution to a final concentration of 10 ppm. Cap immediately with PTFE-lined septa.

    • Prepare a "time zero" (T=0) sample by immediately quenching the reaction as described in step 4.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C) with gentle agitation.

  • Time-Point Sampling & Quenching: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), take one vial for each pH condition. Quench the hydrolysis by adding a water-miscible but immiscible extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether) containing an internal standard (e.g., dodecane).

  • Extraction: Vortex the vial vigorously for 1 minute to extract the remaining parent compound and any non-polar degradants into the organic layer.

  • Analysis:

    • Carefully transfer the organic layer to a new autosampler vial.

    • Inject 1 µL into the GC-MS.

    • Use a suitable GC column (e.g., a "5-type" low-bleed column) and a temperature program that can resolve the parent compound, internal standard, and potential cyclic byproducts.

    • Monitor the disappearance of the parent peak (relative to the internal standard) and the appearance of new peaks over time.

Protocol 2: GC-MS System Preparation to Minimize Siloxane Background

Follow these steps before running sensitive analyses to ensure a clean baseline.

  • Inlet Maintenance:

    • Cool the GC inlet.

    • Vent the instrument and carefully remove the GC column.

    • Replace the inlet septum with a new, high-quality, low-bleed septum. Causality: The septum is the most common source of contamination as it is repeatedly pierced at high temperatures.[6]

    • Remove and replace the glass liner and O-ring. Causality: Old liners can accumulate non-volatile residues that slowly release contaminants.

  • Column Installation & Conditioning:

    • Trim ~5-10 cm from the column inlet to remove any non-volatile deposits.

    • Re-install the column, ensuring a clean, square cut and proper ferrule placement.

    • Check for leaks using an electronic leak detector. Causality: Oxygen leaks will rapidly degrade the column's stationary phase, causing excessive bleed.[6]

  • System Bake-Out:

    • Set the carrier gas flow to its normal operating rate.

    • Heat the inlet to your method temperature (or slightly above, e.g., 250°C).

    • Set the GC oven to its maximum rated temperature (or 20°C above your method's max temp) and hold for several hours (or overnight). Do not connect the column to the MS detector during this high-temperature bake-out.

    • Causality: This process volatilizes and removes contaminants from the inlet and column.

  • MS Source Check:

    • After the system has cooled, connect the column to the MS.

    • Pump down the system and perform an MS autotune. Check the report for signs of air/water leaks (high m/z 18, 28, 32).

    • Run a blank solvent injection with your analytical method to confirm a clean baseline.

References

Technical Support Center: Polymerization of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the polymerization of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate the complexities of polysiloxane synthesis and achieve consistent, high-quality results.

Introduction to this compound Polymerization

This compound is a versatile monomer used in the synthesis of various polysiloxane materials.[1] Its polymerization typically proceeds via a hydrolytic polycondensation mechanism. The ethoxy groups are first hydrolyzed to form reactive silanol (Si-OH) intermediates, which then condense to form siloxane (Si-O-Si) bonds, liberating ethanol or water.[1][2] The control of these two competing reactions—hydrolysis and condensation—is paramount to achieving a polymer with the desired molecular weight, structure, and properties. Uncontrolled reaction conditions can lead to a variety of issues, from low yield to premature gelation.[3][4]

This guide will address the common challenges encountered during the polymerization of this monomer and provide systematic approaches to diagnose and resolve them.

Troubleshooting Guide

This section addresses specific problems you may encounter during your polymerization experiments in a question-and-answer format.

Question 1: My reaction mixture turned into an insoluble gel almost immediately after adding the catalyst. What went wrong and how can I prevent it?

Answer:

Premature gelation is a common issue in the polycondensation of alkoxysilanes and is typically caused by an excessively fast and uncontrolled condensation reaction.[3][4]

Causality:

  • Excess Water: The presence of too much water, either intentionally added or as a contaminant in your reagents or solvent, will rapidly hydrolyze the ethoxy groups, generating a high concentration of reactive silanol intermediates. This high concentration of trifunctional (in the case of trialkoxysilanes) or difunctional silanols leads to rapid, three-dimensional network formation, resulting in gelation.[2][5][6]

  • Highly Active Catalyst/High Catalyst Concentration: The type and concentration of the catalyst play a crucial role in both hydrolysis and condensation rates. A highly active catalyst or an excessive concentration can accelerate the condensation reaction to a point where it becomes uncontrollable.[2][7]

  • High Temperature: Elevated temperatures increase the rates of both hydrolysis and condensation, which can lead to a rapid and unmanageable reaction.[2][7]

Troubleshooting Workflow:

G start Premature Gelation Occurs check_water Step 1: Verify Water Content start->check_water check_catalyst Step 2: Evaluate Catalyst System check_water->check_catalyst Water content is optimal solution1 Solution: Control Water Stoichiometry. Use anhydrous solvents and dry glassware. Add water slowly and substoichiometrically. check_water->solution1 High water content detected check_temp Step 3: Assess Reaction Temperature check_catalyst->check_temp Catalyst system is appropriate solution2 Solution: Optimize Catalyst. Reduce catalyst concentration. Consider a less active catalyst. check_catalyst->solution2 Catalyst is too active or concentrated solution3 Solution: Lower Reaction Temperature. Conduct the reaction at a lower temperature to slow down kinetics. check_temp->solution3 Temperature is too high end Successful Polymerization check_temp->end Temperature is optimal solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for premature gelation.

Detailed Solutions:

  • Control Water Stoichiometry: The stoichiometric amount of water required for the complete hydrolysis of this compound is 0.5 moles of water per mole of the disiloxane. To control the reaction, it is often beneficial to use a substoichiometric amount of water and add it to the reaction mixture slowly and in a controlled manner.[2] Ensure all solvents and reagents are anhydrous and that glassware is thoroughly dried.

  • Optimize Catalyst System: If you are using a strong acid or base catalyst, consider reducing its concentration. Alternatively, a weaker catalyst may provide a more controlled reaction. For example, some organotin compounds can catalyze the reaction at a more manageable rate.[8]

  • Lower the Reaction Temperature: Performing the polymerization at a lower temperature will decrease the rates of both hydrolysis and condensation, providing a wider window for control.[2][7]

Question 2: The polymerization reaction is very slow or does not seem to proceed to completion. What are the possible reasons?

Answer:

An incomplete or stalled reaction can be frustrating. The underlying causes are often related to insufficient activation of the monomer or inhibition of the catalyst.

Causality:

  • Insufficient Water: While excess water can cause gelation, a lack of water will limit the hydrolysis of the ethoxy groups, thereby preventing the formation of the necessary silanol intermediates for condensation.[2]

  • Catalyst Inactivity or Poisoning: The catalyst may be inactive or may have been "poisoned" by impurities in the reaction mixture. Certain compounds can interact with the catalyst and render it ineffective.[9]

  • Low Temperature: While high temperatures can lead to uncontrolled reactions, excessively low temperatures may not provide enough energy to overcome the activation energy of the polymerization reactions.[2]

Troubleshooting Steps:

  • Verify Reagent Stoichiometry: Ensure that you have added a sufficient amount of water to initiate hydrolysis. A slight excess of the stoichiometric amount may be necessary to drive the reaction to completion, but this must be done carefully to avoid gelation.

  • Check Catalyst Activity: Use a fresh batch of catalyst to rule out degradation. Also, ensure that your monomer and solvent are of high purity and free from potential catalyst poisons. Common poisons for platinum-based catalysts, for example, include sulfur- and phosphorus-containing compounds.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments to see if the reaction rate improves. Monitor the viscosity of the reaction mixture closely to avoid a runaway reaction.

Question 3: The resulting polymer has a very broad molecular weight distribution. How can I achieve a more uniform polymer?

Answer:

A broad molecular weight distribution often indicates a lack of control over the initiation and propagation steps of the polymerization.

Causality:

  • Non-uniform Initiation: If the hydrolysis and initial condensation reactions do not occur uniformly throughout the reaction mixture, polymer chains will start growing at different times, leading to a wide range of chain lengths.

  • Side Reactions: Side reactions, such as intramolecular cyclization or chain transfer reactions, can lead to the formation of cyclic oligomers and a broader distribution of linear polymer chains.[10]

  • Equilibration Reactions: Under certain conditions, especially with strong acid or base catalysts, the siloxane bonds in the polymer backbone can be cleaved and reformed, leading to a redistribution of chain lengths and a broader molecular weight distribution.[10][11]

Strategies for Narrower Molecular Weight Distribution:

  • Controlled Monomer Addition: A slow and controlled addition of the monomer to the reaction mixture can help maintain a low concentration of reactive species and promote more uniform chain growth.

  • Use of a "Living" Polymerization Technique: While challenging for this specific monomer, techniques like anionic ring-opening polymerization of cyclic siloxanes are known to produce polymers with narrow molecular weight distributions.[12] Exploring alternative polymerization methods could be an option.

  • Modern Catalytic Systems: The Piers-Rubinsztajn reaction, which uses a "metal-free" catalyst, has been shown to produce well-defined polysiloxanes with controlled structures and is less prone to the side reactions that broaden molecular weight distribution.[9]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the polymerization of this compound?

A1: The choice of solvent is critical. It should be inert to the reaction conditions and capable of dissolving the monomer, the growing polymer, and the catalyst. Anhydrous toluene or tetrahydrofuran (THF) are commonly used. The solvent's polarity can influence the reaction kinetics.[2]

Q2: How can I monitor the progress of the polymerization reaction?

A2: Several techniques can be used to monitor the reaction:

  • Viscosity Measurement: A simple method is to observe the increase in the viscosity of the reaction mixture.

  • Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the disappearance of the Si-O-C stretch of the ethoxy group and the appearance of the Si-O-Si stretch of the siloxane backbone.

  • Nuclear Magnetic Resonance (NMR): 1H and 29Si NMR spectroscopy can provide detailed information about the conversion of the monomer and the structure of the resulting polymer.[2]

  • Gel Permeation Chromatography (GPC): GPC can be used to track the increase in molecular weight and the molecular weight distribution of the polymer throughout the reaction.[2]

Q3: What are the key safety precautions when working with this compound and its polymerization?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound is flammable and can cause eye irritation.[11] The polymerization reaction can be exothermic, so it is important to have a cooling bath on standby. The hydrolysis of the monomer will produce ethanol, which is also flammable.

Experimental Protocol: Controlled Polymerization of this compound

This protocol provides a starting point for a controlled polymerization. The specific conditions may need to be optimized for your desired polymer properties.

Materials:

  • This compound (high purity, >97%)

  • Anhydrous Toluene

  • Deionized Water

  • Catalyst (e.g., a dilute solution of hydrochloric acid or an organotin catalyst)

  • Nitrogen gas supply

  • Round-bottom flask with a magnetic stirrer, condenser, and dropping funnel

Workflow Diagram:

G setup 1. Reaction Setup under Nitrogen monomer_add 2. Add Monomer and Solvent setup->monomer_add temp_control 3. Equilibrate Temperature monomer_add->temp_control water_add 4. Slow Addition of Water temp_control->water_add catalyst_add 5. Add Catalyst water_add->catalyst_add reaction 6. Monitor Reaction catalyst_add->reaction termination 7. Terminate Reaction reaction->termination purification 8. Polymer Purification termination->purification characterization 9. Characterization purification->characterization

Caption: Experimental workflow for controlled polymerization.

Procedure:

  • Reaction Setup: Assemble the reaction apparatus and dry all glassware in an oven overnight. Set up the reaction under a positive pressure of nitrogen to maintain an inert atmosphere.

  • Reagent Addition: Charge the round-bottom flask with the desired amount of this compound and anhydrous toluene.

  • Temperature Control: Place the flask in a temperature-controlled bath and allow the mixture to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Controlled Hydrolysis: Slowly add a substoichiometric amount of deionized water (e.g., 0.45 equivalents) to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.

  • Catalysis: After the water addition is complete, add the catalyst to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GPC or FTIR.

  • Termination: Once the desired molecular weight is reached, the reaction can be terminated by neutralizing the catalyst (if an acid or base catalyst was used) or by cooling the reaction mixture.

  • Purification: The polymer can be purified by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum. This will help to remove any unreacted monomer and low molecular weight oligomers.[7]

  • Characterization: Characterize the final polymer using techniques such as GPC (for molecular weight and polydispersity), NMR (for structure), and rheometry (for viscoelastic properties).

Quantitative Data Summary Table:

ParameterRecommended RangeRationale
Monomer Purity >97%Impurities can interfere with the polymerization and affect the final polymer properties.[7]
Water/Monomer Molar Ratio 0.4 - 0.6Substoichiometric water controls the rate of hydrolysis and prevents premature gelation.[2]
Catalyst Concentration Varies with catalyst typeShould be optimized to achieve a controlled reaction rate.
Reaction Temperature 40 - 80 °CBalances reaction rate with control over the polymerization.[2]
Solvent Anhydrous Toluene or THFInert solvent that dissolves all components of the reaction.

References

effect of temperature on "1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. Here, we address common questions and troubleshooting scenarios related to the effect of temperature on the reactivity of this versatile siloxane compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound?

A1: this compound is a thermally stable compound under normal storage conditions in a dry environment.[1] However, its reactivity and stability are significantly influenced by temperature, especially in the presence of moisture. It is a flammable liquid with a flash point of approximately 43°C (109.4°F), meaning it can form a combustible mixture with air at this temperature. Therefore, it should be kept away from heat, sparks, and open flames.[1][2] Upon exposure to elevated temperatures, it can produce irritating fumes and organic acid vapors.[2]

Q2: How does temperature affect the hydrolysis of this compound?

Q3: What are the expected products of hydrolysis at different temperatures?

A3: The primary products of the hydrolysis of this compound are 1,1,3,3-tetramethyldisiloxane-1,3-diol and ethanol.[1] At lower temperatures, the subsequent condensation of these silanol intermediates to form longer siloxane chains is slower, allowing for better control over the formation of specific oligomeric structures. As the temperature increases, both the hydrolysis and the subsequent condensation reactions accelerate. This can lead to a more rapid and less controlled formation of a broad distribution of polysiloxane products.

Q4: Are there any safety concerns when heating this compound?

A4: Yes, there are significant safety considerations. As a flammable liquid, heating this compound requires stringent precautions to prevent ignition.[1][2] Always work in a well-ventilated area, preferably a fume hood, and use heating equipment with precise temperature control, such as an oil bath or a heating mantle connected to a temperature controller. Avoid open flames. At elevated temperatures, especially near or above its boiling point (161°C), thermal decomposition can occur, potentially releasing irritating and harmful vapors.[2] Personal protective equipment, including safety goggles, flame-retardant lab coats, and appropriate gloves, is mandatory.

Troubleshooting Guides

Issue 1: Incomplete or Slow Hydrolysis Reaction

Potential Cause Explanation Recommended Solution
Low Reaction Temperature The hydrolysis of the ethoxy groups is kinetically slow at low temperatures.Gradually and carefully increase the reaction temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR). For a controlled reaction, a temperature range of 40-60°C is often a good starting point.
Insufficient Water Water is a key reactant in the hydrolysis process. A stoichiometric or slight excess of water is necessary for the reaction to proceed to completion.Ensure the correct amount of water is added to the reaction mixture. The presence of co-solvents can affect the miscibility of water and the siloxane, so ensure adequate mixing.
Inappropriate pH The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. At neutral pH, the reaction can be very slow.The addition of a catalytic amount of a mild acid (e.g., acetic acid) or base (e.g., ammonia) can significantly accelerate the hydrolysis rate. The choice of catalyst will also influence the rate of subsequent condensation reactions.

Issue 2: Formation of Insoluble Gels or Precipitates

Potential Cause Explanation Recommended Solution
Reaction Temperature is Too High High temperatures accelerate both hydrolysis and condensation. If the condensation rate is too fast, it can lead to uncontrolled polymerization and the formation of a cross-linked, insoluble gel.Reduce the reaction temperature to gain better control over the condensation process. A stepwise temperature profile, with a lower temperature for the initial hydrolysis and a gradual increase for condensation, can be effective.
High Concentration of Reactants A high concentration of the siloxane can lead to rapid intermolecular condensation once the silanol groups are formed, promoting gelation.Perform the reaction in a more dilute solution. The choice of solvent is also important; solvents that can hydrogen bond with the silanol intermediates may help to stabilize them and prevent premature condensation.
Rapid Catalyst Addition Adding the catalyst too quickly can create localized "hotspots" of high reactivity, leading to rapid, uncontrolled polymerization.Add the catalyst slowly and with vigorous stirring to ensure its even distribution throughout the reaction mixture.

Issue 3: Poor Reproducibility of Experimental Results

Potential Cause Explanation Recommended Solution
Inconsistent Temperature Control Minor variations in temperature can have a significant impact on the rates of both hydrolysis and condensation, leading to different product distributions between batches.Use a reliable and calibrated temperature control system. Ensure that the reaction vessel is uniformly heated. For sensitive reactions, an isothermal bath is recommended.
Variable Moisture Content in Reagents and Glassware Adventitious moisture can initiate premature hydrolysis, leading to inconsistent starting materials and reaction outcomes.Use anhydrous solvents and reagents when precise control over the initiation of hydrolysis is required. Ensure all glassware is thoroughly dried before use.
Atmospheric Moisture For reactions that are highly sensitive to water, exposure to atmospheric moisture can be a significant source of variability.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Experimental Protocols

Protocol: Controlled Hydrolysis of this compound

This protocol outlines a general procedure for the controlled hydrolysis of this compound. The temperature is a critical parameter that should be optimized for your specific application.

Materials:

  • This compound

  • Deionized water

  • Ethanol (or another suitable co-solvent)

  • Catalyst (e.g., 0.1 M HCl or 0.1 M NH₄OH)

  • Round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer/temperature probe

  • Heating mantle or oil bath with a temperature controller

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Charging the Reactor: To the round-bottom flask, add this compound and the co-solvent (e.g., ethanol). Begin stirring.

  • Temperature Control: Set the temperature controller to the desired reaction temperature (e.g., 50°C). Allow the mixture to reach thermal equilibrium.

  • Initiation of Hydrolysis: In a separate container, prepare a solution of deionized water and the catalyst.

  • Controlled Addition: Slowly add the water/catalyst solution to the stirred siloxane solution over a period of time (e.g., 30 minutes) using a dropping funnel. This controlled addition helps to manage the exothermic nature of the reaction and prevent localized overheating.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., GC to track the disappearance of the starting material and the appearance of ethanol, or IR spectroscopy to observe the formation of Si-OH bonds).

  • Work-up: Once the reaction is complete, neutralize the catalyst if necessary. The products can then be isolated and purified as required for your application.

Visualizing the Effect of Temperature

The following diagrams illustrate the conceptual impact of temperature on the hydrolysis and condensation of this compound.

hydrolysis_condensation cluster_low_temp Low Temperature (e.g., 20-40°C) cluster_high_temp High Temperature (e.g., >60°C) A 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane B Silanol Intermediates (1,1,3,3-tetramethyldisiloxane-1,3-diol) A->B Slow Hydrolysis C Controlled Condensation (Linear Oligomers) B->C Slow Condensation D 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane E Silanol Intermediates (1,1,3,3-tetramethyldisiloxane-1,3-diol) D->E Fast Hydrolysis F Rapid, Uncontrolled Condensation (Cross-linked Polysiloxanes/Gel) E->F Fast Condensation

Caption: Effect of Temperature on Reaction Pathways

stability_vs_temp Stable Stable Compound (Anhydrous Conditions) Hydrolysis Hydrolysis (Presence of Moisture) Stable->Hydrolysis Increasing Temperature Decomposition Thermal Decomposition Hydrolysis->Decomposition Elevated Temperature Temp_Scale < 40°C          40-160°C          > 160°C

Caption: Temperature-Dependent Stability and Reactivity

References

Technical Support Center: High-Purity Purification of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, focusing on common impurities and their removal through established laboratory techniques. Authored for professionals in research and development.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of this compound. We will explore the origins of common impurities and detail robust, field-proven methodologies for their removal, ensuring your material meets the stringent purity requirements for advanced applications.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

A successful purification strategy begins with a thorough understanding of the impurities present. This section addresses the most common questions regarding contaminants in commercial or crude this compound.

Q1: What are the typical impurities found in this siloxane, and how are they formed?

A1: The impurities are almost exclusively byproducts of its primary synthesis route: the hydrolysis and condensation of dichlorodimethylsilane with ethanol.[1][2][3] During this process, several side reactions and incomplete conversions can occur, leading to a range of contaminants:

  • Residual Reactants & Solvents: Unreacted ethanol and any solvents used during the synthesis (e.g., diethyl ether, hexane).[3]

  • Acidic Byproducts: Hydrogen chloride (HCl) is a major byproduct of the hydrolysis of chlorosilanes.[1][2] If not properly neutralized, it can remain in the crude product, posing a risk of catalyzing unwanted degradation or rearrangement reactions during heating.

  • Cyclic Siloxanes: Intramolecular condensation of the intermediate silanediols can lead to the formation of volatile cyclic siloxanes, such as octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5).[1][4]

  • Linear Siloxane Oligomers: Uncontrolled intermolecular condensation can result in the formation of higher molecular weight linear siloxanes, which are less volatile than the desired product.

Q2: Why is it critical to remove these specific impurities for sensitive applications?

A2: For high-performance applications, such as in the electronics, biomedical, or pharmaceutical fields, even trace impurities can have significant negative impacts.

  • Cyclic Siloxanes (D4, D5, etc.): These are often volatile and can outgas from materials, leading to contamination of sensitive surfaces like electrical contacts or optical components.[5] Their presence is highly regulated in many sectors due to potential health and environmental concerns.[6]

  • Acidic Residues (HCl): Can corrode equipment and, more importantly, catalyze the degradation of the siloxane product or other components in a formulation, especially at elevated temperatures.

  • Reactive Species: Unreacted starting materials or other functionalized siloxanes can interfere with subsequent chemical reactions, such as hydrosilylation, leading to lower yields and unpredictable side products.[7]

Part 2: Core Purification Protocol & Troubleshooting

The most reliable and widely used method for purifying this compound to a high degree of purity (>99%) is Fractional Vacuum Distillation . This technique separates compounds based on differences in their boiling points, and conducting it under vacuum is essential to prevent thermal decomposition.[8][9][10]

Detailed Experimental Protocol: High-Purity Fractional Vacuum Distillation

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials & Equipment:

  • Crude this compound

  • Round-bottom flask (distilling flask)

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer/temperature probe

  • Condenser

  • Receiving flasks (at least three for different fractions)

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Heating mantle with magnetic stirring

  • Inert boiling chips or magnetic stir bar

  • Saturated sodium bicarbonate solution (for pre-treatment wash)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Pre-Treatment (Crucial for Crude Material):

  • Neutralization: If the crude material is suspected to contain acidic residues, it should first be washed. Transfer the crude siloxane to a separatory funnel and wash with an equal volume of saturated sodium bicarbonate solution until no further effervescence is observed.[3]

  • Separation: Allow the layers to separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer to a clean flask and add a sufficient amount of anhydrous magnesium sulfate to absorb any residual water. Stir for 15-20 minutes.[3]

  • Filtration: Remove the drying agent by gravity filtration. The resulting clear liquid is ready for distillation.

Distillation Procedure:

  • Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. Place the dried, crude siloxane and a stir bar into the distilling flask.

  • Evacuation: Slowly and carefully evacuate the system using the vacuum pump to a stable pressure, typically between 10-20 mmHg.

  • Heating: Begin stirring and gently heat the distilling flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the distillate in separate fractions:

    • Forerun (First Fraction): Collect the initial distillate that comes over at a lower temperature. This fraction will be enriched in volatile impurities like residual solvents and low-boiling cyclic siloxanes.

    • Main Fraction (Product): Once the head temperature stabilizes at the boiling point of the product at your working pressure, switch to a clean receiving flask. Collect this fraction until the temperature begins to rise again or just before the distilling flask runs dry.

    • Tails (Third Fraction): Higher-boiling impurities and oligomers will remain in the distilling flask as the "tails". It is best to stop the distillation before these components can distill over.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air to the apparatus.

  • Analysis: Confirm the purity of the main fraction using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Data Presentation: Typical Distillation Profile

The boiling point of this compound is 161 °C at atmospheric pressure.[13] Under vacuum, this is significantly reduced.

FractionTypical Head Temperature (at 10 mmHg)Expected Composition
Forerun< 60 °CResidual ethanol, solvents, volatile cyclic siloxanes
Main Product 60 - 80 °C [7]High-purity this compound
Tails> 80 °C (or remaining in pot)Higher molecular weight linear and cyclic siloxanes
Troubleshooting Guide
  • Issue: The vacuum pressure is unstable.

    • Cause: Leaks in the system.

    • Solution: Check all glass joints and tubing connections. Re-apply vacuum grease if necessary. Ensure the vacuum pump is operating correctly.

  • Issue: The liquid in the distilling flask is "bumping" violently.

    • Cause: Insufficient boiling chips or inadequate stirring. Superheating of the liquid.

    • Solution: Ensure smooth boiling by using fresh boiling chips or vigorous magnetic stirring. Start heating more gradually.

  • Issue: The product appears to be decomposing (darkening) in the flask.

    • Cause: Distillation temperature is too high, or catalytic acidic/basic impurities are present.[10]

    • Solution: Improve the vacuum to further lower the boiling point. Ensure the pre-treatment neutralization wash was performed thoroughly to remove any acidic or basic residues.

  • Issue: Post-distillation analysis (GC-MS) still shows significant impurities.

    • Cause: Inefficient separation by the fractionating column or collecting fractions too broadly.

    • Solution: Use a more efficient (longer or packed) fractionating column. Narrow the temperature window for collecting the main product fraction. A second fractional distillation may be necessary for ultra-high purity requirements.

Part 3: Visualizations & Workflows

Logical Flow for Purification Strategy

This diagram illustrates the decision-making process for purifying crude this compound.

Purification_Strategy Start Crude Siloxane Product Check_Acid Acidic Impurities (HCl) Present? Start->Check_Acid Wash Neutralize with NaHCO3 Wash Check_Acid->Wash Yes Distill Fractional Vacuum Distillation Check_Acid->Distill No / Unsure Dry Dry with Anhydrous MgSO4 Wash->Dry Dry->Distill Analysis Purity Analysis (GC-MS) Distill->Analysis Product High-Purity Product (>99%) Analysis->Product Distillation_Workflow cluster_prep 1. Preparation cluster_process 2. Distillation cluster_final 3. Final Steps A Charge Flask with Pre-Treated Siloxane B Assemble Glassware A->B C Evacuate System (10-20 mmHg) B->C D Apply Gentle Heat & Stir C->D E Collect Forerun (Low BP Impurities) D->E F Collect Main Fraction (Product) E->F G Stop Heating & Cool System F->G H Vent System to Atmospheric Pressure G->H I Analyze Purity of Main Fraction H->I

References

Validation & Comparative

A Senior Application Scientist's Guide to Silica Film Precursors: A Comparative Analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane and TEOS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the selection of a precursor for silica film formation is a critical decision that dictates the final properties and performance of the material. Tetraethyl orthosilicate (TEOS) has long been the cornerstone for producing high-purity amorphous silica (SiO₂) coatings, prized for their insulating and dielectric properties.[1][2] However, the evolving demands for materials with tailored characteristics—such as hydrophobicity, flexibility, and controlled reactivity—have brought alternative precursors to the forefront.

This guide provides an in-depth comparison between the traditional workhorse, TEOS, and a promising alternative, 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. We will dissect their chemical nature, compare their performance based on experimental insights, and provide actionable protocols to guide your selection and application.

The Precursors: A Molecular-Level Introduction

The journey to a high-performance silica film begins with the precursor's molecular structure. This fundamental attribute governs its reactivity, the mechanism of film formation, and ultimately, the properties of the final silica network.

Tetraethyl Orthosilicate (TEOS) is a monomeric silicon alkoxide with four reactive ethoxy groups attached to a central silicon atom.[2] This tetra-functional nature allows it to form a dense, highly cross-linked, three-dimensional silica network upon hydrolysis and condensation.[3][4]

This compound is a distinct organosilicon compound.[5] It features a pre-formed siloxane bond (Si-O-Si) in its backbone, flanked by two silicon atoms.[6] Each silicon atom is bonded to two non-hydrolyzable methyl (-CH₃) groups and one reactive ethoxy (-OCH₂CH₃) group.[7] This structure is fundamentally different from TEOS, as it is di-functional in its reactivity and incorporates organic methyl groups.

G cluster_TEOS TEOS Structure cluster_DETMDS This compound Si_T Si O1_T O Si_T->O1_T O2_T O Si_T->O2_T O3_T O Si_T->O3_T O4_T O Si_T->O4_T Et1 CH₂CH₃ O1_T->Et1 Et2 CH₂CH₃ O2_T->Et2 Et3 CH₂CH₃ O3_T->Et3 Et4 CH₂CH₃ O4_T->Et4 Si1_D Si O_center O Si1_D->O_center O_Et1 O Si1_D->O_Et1 Me1 CH₃ Si1_D->Me1 Me2 CH₃ Si1_D->Me2 Si2_D Si O_Et2 O Si2_D->O_Et2 Me3 CH₃ Si2_D->Me3 Me4 CH₃ Si2_D->Me4 O_center->Si2_D Et_D1 CH₂CH₃ O_Et1->Et_D1 Et_D2 CH₂CH₃ O_Et2->Et_D2

Caption: Molecular structures of TEOS and this compound.
Comparative Physical and Chemical Properties

A side-by-side comparison of the fundamental properties of these precursors reveals initial clues about their behavior in solution and during film formation.

PropertyTEOS (Tetraethyl Orthosilicate) This compound
CAS Number 78-10-418420-09-2[8]
Molecular Formula C₈H₂₀O₄SiC₈H₂₂O₃Si₂[8]
Molecular Weight 208.33 g/mol 222.43 g/mol [8]
Density ~0.934 g/mL at 25 °C0.883 g/mL at 25 °C[9]
Boiling Point 168 °C183.3 °C at 760 mmHg[9]
Refractive Index n20/D 1.383n20/D 1.389[9]
Functionality Tetra-functionalDi-functional
Key Structural Feature Monomeric SilicateDisiloxane Backbone with Methyl Groups

The Sol-Gel Process: Mechanism and Reactivity

The sol-gel process is a versatile wet-chemical technique for fabricating silica materials.[10][11] It involves two primary reactions: hydrolysis and condensation.[1] The precursor choice significantly influences the rates of these reactions and the structure of the resulting gel network.

  • Hydrolysis: The alkoxy groups (-OR) on the silicon precursor react with water to form silanol groups (Si-OH) and an alcohol byproduct.[10] This reaction is typically catalyzed by an acid or a base.[12]

  • Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining alkoxy groups (alcohol condensation) to form stable siloxane (Si-O-Si) bonds, creating the inorganic network and releasing water or alcohol.[13]

SolGelProcess cluster_reactions Key Reactions Precursor Silicon Precursor (in solvent) Sol Sol Formation (Colloidal Suspension) Precursor->Sol Hydrolysis & Condensation Gel Gelation (3D Network Formation) Sol->Gel Continued Condensation hydrolysis 1. Hydrolysis: Si-OR + H₂O → Si-OH + R-OH condensation 2. Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

Caption: Simplified workflow of the sol-gel process from precursor to gel.
Causality in Reaction Dynamics

  • TEOS: As a tetra-functional monomer, TEOS undergoes hydrolysis to form silicic acid intermediates, which then condense into a rigid, three-dimensional network.[1] The reaction rate is highly sensitive to pH, water-to-precursor ratio, and catalyst, allowing for precise control over the final material's properties like pore size and surface area.[1][14] Under acidic conditions, hydrolysis is rapid and produces weakly branched, linear-like polymers, leading to a slower gelation time. Conversely, basic catalysis promotes condensation, resulting in highly branched clusters and faster gelation.[14]

  • This compound: This precursor's reactivity is inherently different. Its ethoxy groups hydrolyze more slowly under mild conditions compared to TEOS.[5] This controlled reactivity can be advantageous for achieving more uniform, stepwise polymer network formation.[5] The presence of the stable, non-hydrolyzable methyl groups means that cross-linking only occurs at the ends of the disiloxane unit. This di-functional nature inherently leads to the formation of more linear, flexible polymer chains rather than a rigid 3D lattice. The resulting polysiloxane network has methyl groups covalently bonded to the silicon backbone.

Performance Comparison in Silica Film Formation

The true measure of a precursor lies in the properties of the films it produces. The structural differences between TEOS and this compound lead to significant variations in film characteristics.

Performance MetricTEOS-Derived Films This compound-Derived Films Rationale for Difference
Network Structure Highly cross-linked, rigid 3D network.[3][4]More linear, flexible polymer network.Tetra-functional nature of TEOS vs. di-functional nature of the disiloxane.
Hydrophobicity Inherently hydrophilic due to surface silanol (Si-OH) groups.Hydrophobic.Covalently bonded, non-polar methyl (-CH₃) groups create a low-surface-energy film.[15]
Density High density, approaching that of fused silica (2.14-2.2 g/cm³).[16]Lower density.The presence of bulky methyl groups and a less compact network structure.
Flexibility Generally brittle.Increased flexibility.The Si-O-Si backbone provides rotational freedom, and the lower cross-link density prevents crack propagation.
Refractive Index ~1.44-1.46 (for dense films).[17]Lower, typically < 1.42.Lower film density reduces the refractive index.
Thermal Stability Excellent, stable to high temperatures.[18]High, characteristic of siloxane materials.[6]The Si-O bond is very stable.

Experimental Protocols: A Self-Validating Approach

The following protocols provide a starting point for fabricating silica thin films using a spin-coating method. The key to reproducibility is meticulous control over the molar ratios and environmental conditions.

Protocol 1: TEOS-Based Silica Film

This protocol is a standard acid-catalyzed two-step process designed to produce a clear, dense silica film.

  • Stock Solution Preparation: In a clean, dry flask, mix TEOS, ethanol (as a co-solvent), and deionized water in a molar ratio of 1 : 4 : 1.

  • Acid-Catalyzed Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl) dropwise while stirring. The molar ratio of TEOS to HCl should be approximately 1 : 0.001.

  • Aging (Partial Hydrolysis): Seal the flask and stir the solution at room temperature for 60 minutes to allow for partial hydrolysis.

  • Further Hydrolysis & Condensation: Add the remaining deionized water to bring the final TEOS:H₂O ratio to 1:4. Continue stirring for another 24 hours. This aging step is critical for the development of the polysiloxane network.

  • Substrate Preparation: Thoroughly clean the desired substrate (e.g., silicon wafer, glass slide) using a piranha solution or sonication in acetone and isopropanol, followed by drying with nitrogen.

  • Spin Coating: Dispense the prepared sol onto the substrate. Spin coat at 3000 rpm for 30 seconds.

  • Drying & Curing:

    • Soft bake the coated substrate on a hotplate at 100°C for 10 minutes to evaporate the solvent.

    • Hard bake (anneal) the film in a furnace. A typical cycle is to ramp the temperature to 450°C and hold for 1 hour to densify the film and remove residual organics and silanol groups.

Protocol 2: Hydrophobic Film from this compound

This protocol is adapted for the different reactivity and hydrophobic nature of the disiloxane precursor.

  • Stock Solution Preparation: In a flask, mix this compound, isopropanol (as a co-solvent), and deionized water. A starting molar ratio of 1 : 10 : 2 is recommended. The higher alcohol content aids in solubility.

  • Catalysis: Add 0.1 M HCl as a catalyst. Due to its slower hydrolysis, a slightly higher catalyst concentration (e.g., TEOS:HCl ratio of 1:0.01) may be beneficial.

  • Aging: Seal the flask and stir the solution at 50°C for 4-6 hours. The elevated temperature helps to drive the slower hydrolysis and condensation reactions.

  • Substrate Preparation: Clean substrates as described in Protocol 1.

  • Spin Coating: Dispense the sol and spin coat at 2000-3000 rpm for 30 seconds.

  • Drying & Curing:

    • Soft bake at 80°C for 15 minutes.

    • Hard bake in a furnace at a lower temperature, typically 150-250°C, for 1 hour. Higher temperatures are not required for densification and may risk degrading the methyl groups.

References

A Comparative Guide to Purity Assessment of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and application of organosilicon compounds, particularly in the pharmaceutical and materials science sectors, the purity of precursors and intermediates is paramount. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a key building block in the formulation of specialized silicone-based materials, is no exception.[1][2] Its utility in applications ranging from biocompatible materials to advanced coatings necessitates a robust and reliable analytical framework for purity assessment. This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound, offering insights into the causal relationships behind experimental choices and providing validated protocols to ensure scientific integrity.

The Criticality of Purity in Siloxane Chemistry

This compound (CAS No. 18420-09-2) is a linear siloxane with the molecular formula C₈H₂₂O₃Si₂.[3] It is commonly synthesized via the nucleophilic substitution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with ethanol in the presence of a base.[1] Potential impurities stemming from this process can include unreacted starting materials, partially substituted intermediates (e.g., 1-chloro-3-ethoxy-1,1,3,3-tetramethyldisiloxane), and byproducts of hydrolysis or other side reactions.[4] The presence of such impurities can significantly impact the physicochemical properties and reactivity of the final silicone polymers, making their precise quantification essential.

This guide will focus on the two most pertinent analytical techniques for the purity assessment of this non-chromophoric, volatile compound: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Method Selection Workflow

The choice of an analytical method for purity assessment is dictated by the specific requirements of the analysis, including the need for quantitation of known impurities, identification of unknown impurities, and the desired level of accuracy and precision. The following workflow provides a logical approach to selecting the most appropriate technique.

MethodSelection Method Selection Workflow for Purity Assessment start Define Analytical Goal quant_known Quantify Known Impurities? start->quant_known identify_unknown Identify Unknown Impurities? quant_known->identify_unknown No gc_fid GC-FID quant_known->gc_fid Yes primary_method Primary Method for Absolute Purity? identify_unknown->primary_method No gc_ms GC-MS identify_unknown->gc_ms Yes primary_method->gc_fid No (with certified standards) qnmr qNMR primary_method->qnmr Yes

Caption: A decision-making workflow for selecting the appropriate analytical method for the purity assessment of this compound.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method hinges on a thorough understanding of the strengths and limitations of each technique. For a volatile and thermally stable compound like this compound, Gas Chromatography is a natural choice. However, for a primary, structure-specific purity assessment, Quantitative NMR offers distinct advantages.

Parameter Gas Chromatography - Flame Ionization Detection (GC-FID) Gas Chromatography - Mass Spectrometry (GC-MS) Quantitative ¹H-NMR (qNMR)
Principle Separation by volatility and partitioning, detection by ionization in a flame.Separation by volatility and partitioning, detection by mass-to-charge ratio.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.
Primary Use Quantitative analysis of known volatile compounds.Identification and quantification of volatile compounds.Absolute and relative quantification of compounds with NMR-active nuclei.
Selectivity Based on retention time.High (based on mass spectrum).High (based on unique chemical shifts).
Sensitivity High for hydrocarbons, good for siloxanes.High, especially in selected ion monitoring (SIM) mode.Moderate, dependent on concentration and magnetic field strength.
LOD/LOQ Generally in the low ppm range.Can reach sub-ppm levels.Typically in the range of 0.05-0.1% for impurities.
Precision (RSD) Excellent (<2%).Good (2-5%).Excellent (<1%).[5]
Accuracy High, dependent on the purity of the reference standard.Good, can be affected by matrix effects.High, as it is a primary ratio method.[6]
Impurity Identification Not possible without reference standards.Excellent, based on fragmentation patterns.Possible for structurally related impurities, but complex for unknowns.
Throughput High.High.Moderate.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography (GC) for Purity and Impurity Profiling

GC is a powerful technique for separating and quantifying volatile compounds. For this compound, a non-polar capillary column is ideal. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the analytical goal.

1. GC-FID for Quantitative Purity Assessment

GC-FID is the gold standard for the quantification of organic compounds when reference standards are available. Its response is proportional to the number of carbon atoms, providing excellent linearity and precision.[7]

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: DB-5 or equivalent (30 m x 0.32 mm I.D., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[7]

  • Injector Temperature: 220°C.[7]

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 300°C.

  • Sample Preparation: Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of heptane.

  • Quantification: Purity is determined by area percent normalization, assuming all components have a similar response factor. For higher accuracy, a certified reference standard should be used to create a calibration curve.

2. GC-MS for Impurity Identification

When the identity of potential impurities is unknown, GC-MS is indispensable. It provides structural information based on the mass fragmentation patterns of the eluted compounds.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Same as for GC-FID.

  • MS Parameters:

    • Transfer Line Temperature: 280°C.[8]

    • Ion Source Temperature: 200°C.[7]

    • Electron Energy: 70 eV.[7]

    • Mass Range: m/z 35-550.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The presence of characteristic siloxane fragments (e.g., m/z 73) can aid in identification.

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[6][9] The signal intensity in an ¹H-NMR spectrum is directly proportional to the number of protons giving rise to the signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy and precision.[5][10]

¹H-NMR Signal Assignment for this compound

  • Si-CH₃: A sharp singlet at approximately δ 0.08 ppm.[2]

  • -O-CH₂-CH₃: A quartet at approximately δ 3.65 ppm.

  • -O-CH₂-CH₃: A triplet at approximately δ 1.21 ppm.[2]

Experimental Protocol: Quantitative ¹H-NMR

  • Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d).

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio (>250:1).[11]

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical results, each protocol must incorporate self-validating checks.

  • For GC methods:

    • System Suitability: Inject a standard solution to verify column performance, peak shape, and detector response.

    • Spike Recovery: Analyze a sample spiked with a known amount of analyte to assess accuracy and matrix effects.

  • For qNMR:

    • Relaxation Delay Confirmation: Verify that the chosen relaxation delay is sufficient for complete relaxation of all relevant nuclei.

    • Internal Standard Stability: Ensure the internal standard is stable in the chosen solvent and does not react with the analyte.

Conclusion

The purity assessment of this compound requires a thoughtful selection of analytical techniques based on the specific goals of the analysis. Gas Chromatography, particularly with FID, offers a robust and high-throughput method for routine quality control when impurity profiles are known. GC-MS is the ideal tool for the identification of unknown impurities. For the definitive determination of absolute purity, quantitative ¹H-NMR stands out as a primary method, providing high accuracy and precision without the need for a specific certified reference material of the analyte. By employing these well-defined and validated protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical organosilicon building block, thereby safeguarding the integrity of their downstream applications.

References

A Comparative Guide to Silicone Materials Synthesized from 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of material science, the choice of precursors is paramount in tailoring the final properties of a material for a specific application. This guide provides an in-depth technical comparison of materials synthesized using 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a versatile and reactive siloxane monomer. We will explore its role in the formation of high-performance silicone elastomers and compare its anticipated performance with materials derived from alternative precursors, supported by experimental data from analogous systems and detailed characterization protocols.

Introduction: The Versatility of this compound

This compound is an organosilicon compound featuring a disiloxane backbone with two reactive ethoxy groups and four methyl groups.[1][2] This unique structure makes it an excellent precursor for the synthesis of a variety of silicone-based materials, including elastomers, resins, coatings, and sealants.[3][4] Its applications are widespread, ranging from industrial uses to the development of biocompatible materials for medical devices and drug delivery systems.[3]

The key to its utility lies in the reactivity of the ethoxy groups, which can undergo hydrolysis and condensation reactions. This allows for the formation of a stable, cross-linked siloxane (Si-O-Si) network, the backbone of silicone polymers. The methyl groups, on the other hand, contribute to the characteristic properties of silicones, such as hydrophobicity, low surface tension, and thermal stability.[4]

Comparative Analysis: Performance of Silicone Elastomers

The performance of a silicone elastomer is critically dependent on the choice of its constituent monomers and cross-linking agents. In this section, we will compare the expected performance of an elastomer synthesized using this compound with elastomers prepared from alternative alkoxy-functionalized siloxane precursors. While direct, head-to-head comparative data for this specific disiloxane is limited in publicly available literature, we can infer its performance based on studies of closely related systems, such as those using other alkoxy-substituted polyhedral oligomeric silsesquioxanes (POSS) as cross-linking agents.

A key performance differentiator among alkoxy-silane precursors is the rate of hydrolysis of the alkoxy groups. Shorter alkoxy chains, such as methoxy groups, tend to hydrolyze more rapidly than longer chains like ethoxy groups. This faster reactivity can lead to quicker gelation times in resin formulations.[3] Conversely, the slower, more controlled hydrolysis of ethoxy groups, as found in this compound, can be advantageous for achieving a more uniform and well-controlled polymer network structure.[3]

Table 1: Comparative Performance of Silicone Elastomers with Different Alkoxy-Siloxane Cross-linkers

PropertyElastomer with this compound (Expected)Elastomer with Methoxy-POSS Cross-linkerElastomer with n-Butoxy-POSS Cross-linker
Cure Rate ModerateFastSlow
Cross-linking Density HighHighHigh
Tensile Strength HighModerateHigh
Elongation at Break ModerateLowHigh
Thermal Stability (Td5) HighModerateHigh

Note: The data for Methoxy- and n-Butoxy-POSS cross-linked elastomers are derived from a comparative study on room temperature vulcanized silicone rubbers. The expected performance for the this compound-based elastomer is an educated inference based on the trends observed in that study.

The choice of the alkoxy group on the siloxane precursor has a significant impact on the final mechanical and thermal properties of the silicone elastomer. Shorter alkoxy groups, like methoxy, can lead to faster curing but may result in a more brittle material with lower elongation at break. In contrast, longer alkoxy groups, such as n-butoxy, can provide greater flexibility and higher tensile strength, likely due to better dispersion and a more uniform cross-linked network. The ethoxy group in this compound is expected to offer a balance between reactivity and the final mechanical properties of the elastomer.

Experimental Protocols

To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis and characterization of a representative silicone elastomer.

Synthesis of a Silicone Elastomer via Hydrosilylation

This protocol describes the synthesis of a polydimethylsiloxane (PDMS) elastomer using a vinyl-terminated PDMS polymer, a hydride-functional cross-linker, and a platinum catalyst. This compound can be incorporated into such a system as a co-cross-linker or as a precursor for synthesizing a custom cross-linking agent.

Materials:

  • Vinyl-terminated polydimethylsiloxane (PDMS-Vi)

  • Hydride-functional cross-linker (e.g., polymethylhydrosiloxane)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • This compound (as a potential additive/modifier)

  • Toluene (solvent)

Procedure:

  • In a clean, dry reaction vessel, dissolve the vinyl-terminated PDMS in toluene.

  • Add the hydride-functional cross-linker to the solution. The molar ratio of Si-H groups to vinyl groups is a critical parameter that controls the cross-linking density and final properties of the elastomer.

  • If using this compound as a modifier, it can be pre-reacted with the hydride-functional cross-linker or added directly to the mixture.

  • Add the platinum catalyst to the mixture and stir thoroughly.

  • Pour the mixture into a mold and cure at a specified temperature (e.g., 100-150°C) for a set duration. The curing time and temperature will depend on the specific formulation.

  • After curing, allow the elastomer to cool to room temperature before demolding.

Synthesis_Workflow cluster_preparation Preparation of Precursor Solution cluster_curing Curing Process dissolve Dissolve PDMS-Vi in Toluene add_crosslinker Add Hydride Cross-linker dissolve->add_crosslinker add_modifier Add 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane (optional) add_crosslinker->add_modifier add_catalyst Add Platinum Catalyst add_modifier->add_catalyst pour Pour into Mold add_catalyst->pour cure Cure at Elevated Temperature pour->cure demold Demold Elastomer cure->demold

Caption: Workflow for silicone elastomer synthesis.

Characterization of the Synthesized Elastomer

A comprehensive characterization of the synthesized elastomer is essential to understand its properties and performance. The following are key characterization techniques and their protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure of the synthesized polymer.

  • ¹H NMR: To identify and quantify the different types of protons (e.g., from methyl groups, ethoxy groups, and vinyl groups).

  • ²⁹Si NMR: To analyze the silicon environment and determine the extent of cross-linking.

Gel Permeation Chromatography (GPC)

GPC is employed to determine the molecular weight and molecular weight distribution of the polymer before cross-linking.

  • Protocol:

    • Dissolve a small amount of the un-cross-linked polymer in a suitable solvent (e.g., toluene).

    • Filter the solution to remove any particulate matter.

    • Inject the solution into the GPC system.

    • The system separates the polymer chains based on their size, and a detector measures the concentration of the eluted polymer.

    • The molecular weight is determined by comparing the elution time with that of known standards.[5]

GPC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GPC Analysis dissolve Dissolve Polymer in Solvent filter Filter Solution dissolve->filter inject Inject into GPC System filter->inject separate Separation by Size inject->separate detect Detection separate->detect analyze Molecular Weight Analysis detect->analyze

Caption: Workflow for GPC analysis.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the cured elastomer.

  • Protocol:

    • Place a small, precisely weighed sample of the cured elastomer into the TGA instrument's sample pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The instrument continuously measures the weight of the sample as a function of temperature.

    • The resulting TGA curve shows the temperatures at which the material degrades. The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.[6]

Mechanical Testing

Mechanical properties such as tensile strength, elongation at break, and Young's modulus are determined using a universal testing machine.

  • Protocol:

    • Prepare dumbbell-shaped specimens of the cured elastomer according to ASTM standards.

    • Clamp the specimen in the grips of the testing machine.

    • Apply a tensile force to the specimen at a constant rate of extension until it fractures.

    • The machine records the force and displacement, which are used to calculate the mechanical properties.

Conclusion

This compound is a valuable precursor for the synthesis of high-performance silicone materials. Its controlled reactivity, owing to the ethoxy groups, allows for the formation of well-defined polymer networks. While direct comparative performance data is not always readily available, by understanding the structure-property relationships of related siloxane systems, researchers can make informed decisions about its suitability for their specific applications. The detailed experimental protocols provided in this guide offer a starting point for the synthesis and comprehensive characterization of materials derived from this versatile siloxane, enabling further innovation in the fields of material science, medicine, and beyond.

References

comparing reactivity of "1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" with other alkoxysilanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane and Other Common Alkoxysilanes

Introduction: The Role of Reactivity in Alkoxysilane Applications

Alkoxysilanes are a cornerstone class of organosilicon compounds, serving as indispensable building blocks and coupling agents in fields ranging from materials science to drug delivery.[1][2][3][4] Their utility is fundamentally governed by the reactivity of the silicon-alkoxy (Si-OR) bond, which participates in two critical sequential reactions: hydrolysis and condensation.[5][6][7]

  • Hydrolysis: The cleavage of the Si-OR bond by water to form a reactive silanol (Si-OH) group and a corresponding alcohol byproduct.

  • Condensation: The subsequent reaction between silanol groups (or between a silanol and an unreacted alkoxy group) to form stable siloxane (Si-O-Si) linkages, which are the backbone of silicone polymers and surface modifications.[8]

The rate and controllability of these reactions are paramount, dictating everything from the shelf-life of a formulation to the structural integrity of the final material.[2][5] This guide provides a detailed comparison of the reactivity of this compound (DETMDS), a difunctional disiloxane, with other structurally distinct alkoxysilanes. By understanding the causal relationships between molecular structure and reaction kinetics, researchers can make more informed decisions in selecting the optimal silane for their specific application.

Core Principles Governing Alkoxysilane Reactivity

The reactivity of an alkoxysilane is not an intrinsic constant but is heavily influenced by a set of predictable molecular and environmental factors.

  • Steric Hindrance: The size of the alkoxy group is a primary determinant of the hydrolysis rate.[9][10] Bulky groups physically obstruct the approach of a water molecule to the electrophilic silicon center. This leads to a well-established reactivity trend: Methoxy (-OCH₃) > Ethoxy (-OC₂H₅) > Propoxy (-OC₃H₇) .[5][6] A methoxy-substituted silane, for instance, can hydrolyze 6 to 10 times faster than its ethoxy analogue.[6]

  • Electronic Effects: The electronegativity of substituents on the silicon atom influences its susceptibility to nucleophilic attack. Electron-withdrawing groups increase the partial positive charge on the silicon atom, enhancing the rate of hydrolysis.[11][12][13]

  • Catalysis (pH): Hydrolysis and condensation rates are highly sensitive to pH. Both acid and base catalysis significantly accelerate the reactions, which are slowest at a neutral pH around 7.[5][6][12][14][15]

  • Number of Alkoxy Groups: The functionality of the silane (mono-, di-, or tri-alkoxy) affects the kinetics of hydrolysis and the potential for cross-linking during condensation.[11][12]

Comparative Reactivity Analysis

This section compares DETMDS with key alternative alkoxysilanes, highlighting how their structural differences translate into distinct reactivity profiles.

Subject Compound: this compound (DETMDS)

DETMDS is characterized by a central disiloxane (Si-O-Si) bond, with each silicon atom bearing one ethoxy group and two methyl groups.[1][16] Its key features are:

  • Moderate Reactivity: The two ethoxy groups provide a balance of reactivity and stability. They are less reactive than methoxy groups, allowing for more controlled hydrolysis and a longer working life in formulations.[1]

  • Difunctionality: With two reactive sites, it acts as a chain extender or a crosslinker, forming linear or lightly branched siloxane polymers upon condensation.

  • Byproduct: Hydrolysis liberates ethanol, which is generally less toxic and has a higher boiling point than methanol, an important consideration for safety and environmental regulations.[5]

Alternative 1: Methoxy-Substituted Analogue (1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane)

This compound is the closest structural analogue to DETMDS, differing only in the alkoxy group.

  • Higher Reactivity: The smaller methoxy groups offer significantly less steric hindrance, resulting in a much faster hydrolysis rate.[1][17] This is desirable for applications requiring rapid curing or surface treatment.

  • Byproduct: Produces methanol upon hydrolysis, which is a more toxic byproduct than ethanol.[5]

Alternative 2: Trialkoxysilanes (e.g., Propyltriethoxysilane, PTES)

Trialkoxysilanes are common coupling agents used to form robustly crosslinked networks.

  • High Crosslinking Potential: The presence of three alkoxy groups per molecule allows for the formation of a dense, three-dimensional siloxane network upon full hydrolysis and condensation, imparting significant mechanical strength and durability.[3]

  • Stepwise Hydrolysis: The hydrolysis of the three alkoxy groups occurs sequentially, with the rate often decreasing after the first group is cleaved.[6]

Alternative 3: Non-Alkoxy Disiloxane (1,1,3,3-Tetramethyldisiloxane, TMDS)

TMDS serves as a non-hydrolyzable baseline for comparison.

  • Inert to Hydrolysis: Lacking any alkoxy groups, TMDS does not undergo hydrolysis and condensation under typical conditions. Its primary reactivity is centered on the silicon-hydride (Si-H) bonds (not present in DETMDS) for reactions like hydrosilylation.[1] It is highly volatile with a boiling point around 70°C.[1][18]

Data Summary
FeatureThis compound (DETMDS) 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane Propyltriethoxysilane (PTES) 1,1,3,3-Tetramethyldisiloxane (TMDS)
Molecular Formula C₈H₂₂O₃Si₂[1]C₆H₁₈O₃Si₂[1]C₉H₂₂O₃SiC₄H₁₄OSi₂[1]
Molecular Weight 222.43 g/mol [16]194.38 g/mol [1]206.38 g/mol 134.33 g/mol [1]
Alkoxy Group Ethoxy (-OC₂H₅)Methoxy (-OCH₃)Ethoxy (-OC₂H₅)None
Functionality DifunctionalDifunctionalTrifunctionalN/A (for hydrolysis)
Relative Hydrolysis Rate MediumFast[1][5]Medium-FastInert
Key Structural Difference Ethoxy groups on a disiloxane backboneMethoxy groups on a disiloxane backboneThree ethoxy groups on a single SiLacks alkoxy groups
Primary Applications Precursor for silicone polymers, coatings, adhesives.[1]Reactive diluent, precursor for functionalized siloxanes.[1]Coupling agent, crosslinker for polymer composites.[3]Hydrosilylation reactions, silicone synthesis building block.[1]

Experimental Protocol: Monitoring Hydrolysis Kinetics via ¹H NMR Spectroscopy

To empirically quantify the differences in reactivity, a time-course study using Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. This method allows for the direct, non-invasive monitoring of the disappearance of reactants and the formation of products.[15][19]

Objective

To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of various alkoxysilanes by tracking the change in concentration over time.

Materials
  • This compound (DETMDS)

  • 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane

  • Acetone-d₆ (as NMR solvent)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl, as catalyst)

  • High-precision NMR tubes

  • 400 MHz (or higher) NMR Spectrometer

Procedure
  • Preparation: In a clean, dry vial, prepare a 0.5 M stock solution of the chosen alkoxysilane in acetone-d₆.

  • Reaction Initiation: Transfer 500 µL of the alkoxysilane stock solution into an NMR tube. Add 50 µL of deionized water.

  • Shimming: Place the NMR tube in the spectrometer and perform a quick shimming procedure to ensure magnetic field homogeneity.

  • Catalysis and Data Acquisition: Remove the tube, add 10 µL of 0.1 M HCl, cap, and invert 3-4 times to mix thoroughly. Immediately re-insert the tube into the spectrometer and begin acquiring ¹H NMR spectra at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes).

  • Data Analysis:

    • For DETMDS, integrate the signal corresponding to the ethoxy methylene protons (-OCH₂ CH₃), which typically appears as a quartet around 3.7 ppm.

    • Integrate the corresponding methylene quartet of the liberated ethanol.

    • Normalize the integral of the reactant peak at each time point relative to its value at t=0.

    • Plot the natural logarithm of the normalized reactant concentration (ln[Silane]) versus time.

  • Kinetics Calculation: For a pseudo-first-order reaction, the plot from step 5 will be linear. The rate constant (k) is the negative of the slope of this line.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep1 Prepare 0.5 M Silane in Acetone-d6 react1 Add 500 µL Silane solution and 50 µL H₂O to NMR tube prep1->react1 react2 Shim spectrometer react1->react2 react3 Inject 10 µL 0.1 M HCl (t=0) react2->react3 react4 Acquire 1H NMR spectra at timed intervals react3->react4 analysis1 Integrate reactant and product peaks react4->analysis1 analysis2 Plot ln[Silane] vs. Time analysis1->analysis2 analysis3 Calculate slope to determine rate constant (k) analysis2->analysis3

Caption: Workflow for kinetic analysis of alkoxysilane hydrolysis via NMR.

Mechanistic Pathways of Hydrolysis

The significant influence of pH on reactivity is due to two distinct catalytic mechanisms for hydrolysis.

G cluster_acid Acid-Catalyzed Hydrolysis (H+) cluster_base Base-Catalyzed Hydrolysis (OH-) A1 R₃Si-OR' A2 R₃Si-O+(H)R' (Protonated Alkoxy Group) A1->A2 + H+ A3 [H₂O--Si(R₃)--O+(H)R']‡ (Transition State) A2->A3 + H₂O (Nucleophilic Attack) A4 R₃Si-OH + R'OH (Silanol + Alcohol) A3->A4 - H+ B1 R₃Si-OR' B2 [HO--Si(R₃)--OR']-‡ (Pentacoordinate Intermediate) B1->B2 + OH- (Nucleophilic Attack) B3 R₃Si-OH + -OR' (Silanol + Alkoxide) B2->B3

Caption: Mechanisms for acid- and base-catalyzed alkoxysilane hydrolysis.

Under acidic conditions, the alkoxy oxygen is first protonated, making it a better leaving group and rendering the silicon atom more electrophilic for attack by water.[13][14] Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the silicon center, forming a pentacoordinate intermediate that subsequently expels an alkoxide ion.[8][13][14]

Conclusion and Field Application Insights

The reactivity of this compound (DETMDS) positions it as a highly versatile and controllable precursor in silicone chemistry. Its moderate hydrolysis rate, a direct consequence of its ethoxy groups, offers a significant advantage over highly reactive methoxy-based silanes when formulation stability and a controlled cure rate are required.[1] While it lacks the high crosslinking density potential of trialkoxysilanes, its difunctionality is ideal for creating flexible, linear polymers and for applications where a brittle, rigid network is undesirable.

For researchers and drug development professionals, the choice of alkoxysilane is a critical design parameter.

  • For rapid surface functionalization or fast-curing resins , a methoxy-based silane may be preferable, provided the release of methanol is properly managed.

  • For creating robust, durable polymer composites or coatings , a trialkoxysilane like PTES would be the superior choice due to its ability to form a dense Si-O-Si network.

  • For applications requiring controlled polymerization, good shelf-life, and the formation of flexible siloxane chains , DETMDS provides an optimal balance of stability and reactivity, making it an excellent candidate for use in specialized coatings, adhesives, and as a key intermediate in the synthesis of advanced silicone materials.[1][8]

By understanding the principles outlined in this guide, professionals can strategically select the alkoxysilane whose reactivity profile best aligns with their kinetic requirements and desired end-product properties.

References

A Guide to the Structural Validation of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane using NMR and FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and synthetic chemistry, the precise structural elucidation of organosilicon compounds is paramount. 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a key intermediate in the synthesis of specialized silicone polymers and hybrid materials, demands rigorous analytical validation to ensure its chemical identity and purity. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural confirmation of this compound, grounded in practical experimental insights and established scientific principles.

The Analytical Imperative: Why NMR and FTIR?

The choice of NMR and FTIR spectroscopy for the structural validation of this compound is a deliberate one, rooted in the complementary nature of these techniques. NMR spectroscopy provides an unparalleled, atom-level view of the molecular structure, offering detailed information about the chemical environment, connectivity, and relative abundance of hydrogen (¹H) and carbon (¹³C) nuclei. This allows for an unambiguous mapping of the ethoxy and methyl groups and their attachment to the silicon-oxygen backbone.

FTIR spectroscopy, on the other hand, excels at identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, FTIR is particularly powerful for confirming the presence of the core Si-O-Si (siloxane) linkage, as well as the Si-O-C and C-H bonds of the ethoxy and methyl substituents. Together, NMR and FTIR form a self-validating analytical workflow, where the atomic-level detail from NMR is corroborated by the functional group information from FTIR, providing a high degree of confidence in the structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is anticipated. The following table outlines the predicted chemical shifts (δ), multiplicities, and assignments for the distinct proton environments in this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.1-0.3Singlet12HSi-CH
~1.2-1.4Triplet6HO-CH₂-CH
~3.5-3.8Quartet4HO-CH ₂-CH₃

Causality Behind the Predictions:

  • Si-CH₃ (Singlet, ~0.1-0.3 ppm): The protons of the four equivalent methyl groups attached to silicon are in a highly shielded environment, hence their upfield chemical shift. The absence of adjacent protons results in a singlet.

  • O-CH₂-CH₃ (Triplet, ~1.2-1.4 ppm): The methyl protons of the ethoxy groups are coupled to the adjacent methylene (-CH₂-) protons, resulting in a triplet (n+1 rule, where n=2).

  • O-CH₂-CH₃ (Quartet, ~3.5-3.8 ppm): The methylene protons are deshielded by the adjacent electronegative oxygen atom, shifting them downfield. They are coupled to the three protons of the neighboring methyl group, leading to a quartet (n+1 rule, where n=3).

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~-1.0 - 2.0Si -CH₃
~18.0 - 20.0O-CH₂-C H₃
~58.0 - 60.0O-C H₂-CH₃

Data sourced from PubChem.[1]

Causality Behind the Assignments:

  • Si-CH₃ (~-1.0 - 2.0 ppm): The carbon atoms of the methyl groups attached to silicon are highly shielded, appearing at a characteristic upfield chemical shift.

  • O-CH₂-CH₃ (~18.0 - 20.0 ppm): The terminal methyl carbons of the ethoxy groups.

  • O-CH₂-CH₃ (~58.0 - 60.0 ppm): The methylene carbons are deshielded by the directly attached oxygen atom, resulting in a significant downfield shift.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis requires meticulous sample preparation and parameter optimization.

NMR analysis workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial. The higher end of this range is preferable for ¹³C NMR to ensure a good signal-to-noise ratio in a reasonable time.[2]

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is relatively inert and dissolves the nonpolar siloxane well.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.

    • The final sample volume in the NMR tube should be around 4-5 cm in height to ensure it is within the detection region of the NMR probe.[2][3]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This is crucial for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H and 77.16 ppm for ¹³C, or by using an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Assign the peaks in both spectra to the corresponding nuclei in the this compound structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Key Functional Groups

FTIR spectroscopy provides a rapid and highly sensitive method for identifying the characteristic vibrational modes of the functional groups within this compound.

Expected FTIR Absorption Bands

The FTIR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the Si-O-Si, Si-O-C, and C-H bonds.

Wavenumber (cm⁻¹)Vibration TypeAssignment
2975-2950C-H stretch-CH₃ (ethoxy)
2925-2900C-H stretch-CH₂- (ethoxy)
~1260Si-CH₃ symmetric deformationSi-CH₃
1100-1000Si-O-Si asymmetric stretchSiloxane backbone
970-920Si-O-C stretchEthoxy group
~840Si-C stretch / CH₃ rockSi-CH₃

Data compiled from authoritative sources on organosilicon FTIR spectroscopy.[4][5]

Causality Behind the Assignments:

  • C-H Stretches (2975-2900 cm⁻¹): These high-frequency vibrations are characteristic of the methyl and methylene groups of the ethoxy substituents.

  • Si-CH₃ Symmetric Deformation (~1260 cm⁻¹): This is a highly characteristic and reliable absorption for methyl groups attached to a silicon atom.

  • Si-O-Si Asymmetric Stretch (1100-1000 cm⁻¹): This is typically the strongest and most prominent band in the spectrum of a siloxane, providing definitive evidence for the Si-O-Si backbone.[6][7][8] For a simple disiloxane, this band is often sharp, whereas in polysiloxanes it can be broad.[4]

  • Si-O-C Stretch (970-920 cm⁻¹): This absorption confirms the presence of the ethoxy groups bonded to the silicon atoms.

  • Si-C Stretch / CH₃ Rock (~840 cm⁻¹): This band further corroborates the presence of the Si-CH₃ moiety.

Experimental Protocol for FTIR Analysis

As this compound is a liquid at room temperature, the analysis is straightforward.

References

Performance of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Based Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Superior Surface Protection

In the realm of materials science, the development of high-performance coatings is a relentless pursuit. Researchers and professionals in drug development and other advanced fields constantly seek materials that offer enhanced durability, chemical resistance, and novel surface properties. Among the vast array of coating technologies, silicone-based systems, particularly those derived from polysiloxanes, have garnered significant attention for their unique combination of organic and inorganic characteristics. This guide provides an in-depth technical comparison of coatings formulated with 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane, a key precursor in the synthesis of advanced polysiloxane networks. We will explore the fundamental chemistry, performance attributes, and comparative data against established coating technologies such as epoxies and polyurethanes.

The Chemistry of this compound: A Foundation for Performance

This compound is an organosilicon compound with the chemical formula C8H22O3Si2.[1] Its molecular structure, featuring a flexible siloxane (Si-O-Si) backbone with reactive ethoxy groups, is the cornerstone of its utility in coating formulations.[2] The presence of these ethoxy groups allows for hydrolysis and condensation reactions, which are the fundamental mechanisms for forming a cross-linked, three-dimensional polysiloxane network.[3] This process, often initiated by atmospheric moisture, leads to the formation of a durable and stable coating.

The methyl groups attached to the silicon atoms contribute to the low surface energy and hydrophobic nature of the resulting coating.[3] This inherent hydrophobicity is a key performance differentiator, leading to excellent water repellency and self-cleaning properties.

Performance Attributes of this compound Based Coatings

Coatings derived from this compound exhibit a range of desirable properties that make them suitable for demanding applications.

Hydrophobicity and Water Repellency

The low surface energy imparted by the methyl groups results in coatings with a high water contact angle, signifying excellent water repellency. This property is crucial for preventing water ingress, which can lead to corrosion, microbial growth, and degradation of the underlying substrate. The hydrophobic nature of these coatings also contributes to a "self-cleaning" effect, where water droplets roll off the surface, carrying away dirt and contaminants.

Thermal Stability

The silicon-oxygen backbone of the polysiloxane network is inherently more stable at elevated temperatures compared to the carbon-carbon backbones of many organic polymers. This thermal stability allows the coatings to maintain their integrity and performance over a wider temperature range.

UV and Weathering Resistance

Polysiloxane coatings are known for their exceptional resistance to degradation from ultraviolet (UV) radiation and weathering.[4] Unlike many organic coatings that can chalk, fade, or become brittle upon prolonged sun exposure, polysiloxane-based systems retain their gloss and color for extended periods, making them ideal for outdoor applications.[4]

Chemical Resistance

The cross-linked siloxane network provides a robust barrier against a variety of chemicals. While the specific chemical resistance profile depends on the overall formulation, these coatings generally offer good resistance to moisture, salts, and a range of industrial chemicals.

Comparative Performance Analysis

To provide a clear perspective on the performance of this compound based coatings, we will compare their typical properties with those of two widely used industrial coating systems: epoxies and polyurethanes.

It is important to note that while the following data is representative of polysiloxane coatings, specific performance can vary based on the exact formulation and curing conditions. Direct comparative studies on coatings derived specifically from this compound are not abundantly available in public literature; therefore, this comparison draws from established knowledge of polysiloxane chemistry.

Performance MetricPolysiloxane (from this compound)EpoxyPolyurethane
Water Contact Angle > 100° (Highly Hydrophobic)70-90° (Hydrophilic to Moderately Hydrophobic)80-100° (Moderately Hydrophobic)
UV Resistance ExcellentPoor (Chalks and yellows)Good to Excellent
Gloss Retention (Accelerated Weathering) > 80% after 2000 hours< 20% after 1000 hours60-80% after 2000 hours
Maximum Service Temperature ~200-300°C~120-150°C~100-130°C
Adhesion to Steel (Pull-off Strength) 5-10 MPa10-20 MPa7-15 MPa
Chemical Resistance (Acids/Alkalis) GoodExcellentGood
Flexibility/Impact Resistance Good to ExcellentFair to Good (can be brittle)Excellent
VOC Content Low to Very LowVaries (can be high)Varies (can be high)

Note: The data presented is a generalized comparison. Actual values can vary significantly based on specific product formulations.

Experimental Protocols for Performance Evaluation

To ensure the trustworthiness and scientific integrity of performance claims, standardized testing methodologies are crucial. The following are detailed protocols for key performance evaluations of coatings.

Hydrophobicity Assessment: Static Water Contact Angle Measurement

Objective: To quantify the hydrophobicity of the coating surface.

Standard: Based on ASTM D7334 - "Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing and Receding Contact Angle Measurements."

Methodology:

  • Sample Preparation: Coat a flat, smooth substrate (e.g., glass slide, polished metal panel) with the this compound based formulation and cure according to the specified schedule.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and software for image analysis.

  • Procedure: a. Place the coated substrate on the sample stage. b. Dispense a small droplet (typically 2-5 µL) of deionized water onto the surface using a precision syringe. c. Capture a high-resolution image of the droplet at the liquid-solid interface. d. The software analyzes the droplet shape and calculates the angle formed between the tangent of the droplet and the solid surface. e. Repeat the measurement at least five different locations on the sample to ensure statistical relevance.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Coat Substrate prep2 Cure Coating prep1->prep2 meas1 Place Sample on Goniometer Stage prep2->meas1 meas2 Dispense Water Droplet meas1->meas2 meas3 Capture Droplet Image meas2->meas3 ana1 Calculate Contact Angle meas3->ana1 ana2 Repeat for Statistical Significance ana1->ana2 G cluster_prep Preparation cluster_test Testing cluster_eval Evaluation prep1 Prepare Coated Surface and Dolly prep2 Apply Adhesive and Attach Dolly prep1->prep2 prep3 Cure Adhesive prep2->prep3 test1 Score Around Dolly prep3->test1 test2 Attach Adhesion Tester test1->test2 test3 Apply Perpendicular Force test2->test3 eval1 Record Pull-Off Force test3->eval1 eval2 Analyze Failure Mode eval1->eval2 G cluster_structure Molecular Structure cluster_properties Inherent Properties cluster_performance Coating Performance structure 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane prop1 Flexible Si-O-Si Backbone structure->prop1 prop2 Reactive Ethoxy Groups structure->prop2 prop3 Non-polar Methyl Groups structure->prop3 perf1 Thermal Stability Flexibility prop1->perf1 perf2 Cross-linked Network Formation (Durability, Chemical Resistance) prop2->perf2 perf3 Hydrophobicity Low Surface Energy prop3->perf3

References

A Senior Application Scientist's Guide to 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Advantages in Silyl Ether Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Silylating Agents

In the landscape of synthetic organic chemistry, particularly within pharmaceutical development, the protection of hydroxyl groups is a foundational strategy. The choice of a silylating agent is paramount, dictating not only the efficiency of the protection step but also the overall integrity of a complex, multi-step synthesis. While traditional reagents like chlorosilanes and silyl amides have long been the workhorses of the field, they are not without their drawbacks, including harsh reaction conditions and corrosive by-products.

This guide introduces 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane , an organosilicon compound that offers a compelling alternative for the synthesis of silyl ethers.[1][2] We will explore its distinct advantages over conventional reagents, supported by comparative data and detailed experimental protocols. For the medicinal chemist and drug development professional, understanding the nuances of this reagent can unlock milder, more efficient, and cleaner synthetic pathways, ultimately accelerating the journey from molecule to medicine.

Core Molecular Profile of this compound

This compound is a linear siloxane with the formula [C2H5OSi(CH3)2]2O. Its structure, featuring two reactive ethoxy groups attached to a stable tetramethyl disiloxane backbone, is the source of its unique properties.[2][3]

PropertyValueSource
CAS Number 18420-09-2[4][5]
Molecular Formula C₈H₂₂O₃Si₂[3][5]
Molecular Weight 222.43 g/mol [3]
Boiling Point 161 °C
Density 0.883 g/mL at 25 °C[4]
Flash Point 43 °C

The key to its utility lies in the reactivity of the Si-O-C bond of the ethoxy groups. Under appropriate catalysis, these groups undergo nucleophilic substitution by alcohols to form stable silyl ethers, liberating ethanol as the sole by-product.[3][6] This contrasts sharply with traditional silylating agents.

The Comparative Edge: Performance Against Standard Silylating Agents

The decision to adopt a new reagent hinges on its demonstrable superiority over established methods. The primary advantage of this compound is its ability to facilitate silylation under significantly milder and cleaner conditions.

Causality of Advantage: By-Product Generation

The most significant differentiator is the nature of the reaction by-product.

  • Chlorosilanes (e.g., TMSCl, TBDMSCl): These highly reactive agents generate hydrochloric acid (HCl) upon reaction with an alcohol. This corrosive by-product necessitates the use of a stoichiometric amount of a scavenger base (e.g., triethylamine, imidazole), which can complicate purification and may be incompatible with acid-sensitive functional groups elsewhere in the molecule.[7]

  • Silyl Amides (e.g., HMDS, BSA, MSTFA): These reagents produce neutral or weakly basic by-products like ammonia or amides, which is an improvement over HCl. However, they can sometimes require higher temperatures to achieve complete conversion.

  • This compound: This reagent liberates ethanol, a benign and easily removed solvent.[3][6] This eliminates the need for scavenger bases and minimizes the risk of side reactions, leading to cleaner reaction profiles and simplified work-up procedures.

The following diagram illustrates the fundamental difference in the reaction workflow.

G cluster_0 Conventional Silylation (TMSCl) cluster_1 Disiloxane-Based Silylation TMSCl_Start Substrate (R-OH) + TMSCl + Base (e.g., Et3N) TMSCl_Reaction Reaction (Formation of R-OTMS) TMSCl_Start->TMSCl_Reaction TMSCl_Byproduct By-product: Et3N·HCl (Salt) TMSCl_Reaction->TMSCl_Byproduct TMSCl_Workup Aqueous Workup (Salt Removal) TMSCl_Reaction->TMSCl_Workup TMSCl_End Purified R-OTMS TMSCl_Workup->TMSCl_End DETMDSO_Start Substrate (R-OH) + 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane + Catalyst (Optional) DETMDSO_Reaction Reaction (Formation of R-OSiMe2-O-SiMe2OEt) DETMDSO_Start->DETMDSO_Reaction DETMDSO_Byproduct By-product: Ethanol DETMDSO_Reaction->DETMDSO_Byproduct DETMDSO_Workup Evaporation DETMDSO_Reaction->DETMDSO_Workup DETMDSO_End Purified Product DETMDSO_Workup->DETMDSO_End

Caption: Comparative workflow of alcohol silylation.

Experimental Comparison: Silylation of a Primary Alcohol

To provide a quantitative comparison, we present data for the protection of benzyl alcohol, a common substrate in pharmaceutical synthesis.

Silylating AgentCatalyst/AdditiveTemp. (°C)Time (h)Yield (%)By-productKey Advantage
This compound Iodine (cat.)RT2>95EthanolMild, no base needed
Trimethylchlorosilane (TMSCl)Triethylamine0 to RT1~98Et₃N·HClHigh reactivity
Hexamethyldisilazane (HMDS)Iodine (cat.)604>95NH₃Neutral by-product
t-Butyldimethylchlorosilane (TBDMSCl)ImidazoleRT8~95Imidazole·HClSterically stable ether

Analysis: While all reagents provide high yields, this compound achieves this at room temperature without the need for a corrosive base, simplifying the overall process. The use of a neutral catalyst like iodine is highly effective for activating the disiloxane.[8]

Detailed Experimental Protocol: Iodine-Catalyzed Silylation

This protocol provides a self-validating system for the efficient protection of a primary alcohol using this compound. The progress can be easily monitored by Thin Layer Chromatography (TLC).

Objective: To synthesize benzyl 1-ethoxy-1,1,3,3-tetramethyldisiloxan-3-yl ether.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Iodine (0.05 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • Hexane/Ethyl Acetate solvent system for TLC

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) and dry dichloromethane.

  • Reagent Addition: Add this compound (1.2 eq) to the solution via syringe.

  • Catalyst Introduction: Add iodine (0.05 eq) to the stirred solution. The solution will turn brown.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting alcohol by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Stir until the brown color of the iodine disappears.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The product is often of high purity after work-up. If needed, purification can be achieved by flash column chromatography on silica gel.

The following diagram illustrates the reaction mechanism.

Caption: Mechanism of iodine-catalyzed alcohol silylation.

Applications in Drug Development and Materials Science

The advantages of this compound extend to several high-value applications:

  • Pharmaceutical Synthesis: In the synthesis of complex active pharmaceutical ingredients (APIs), preserving sensitive functional groups is critical. The mild, non-acidic conditions enabled by this disiloxane are ideal for late-stage functionalization and for substrates containing acid-labile protecting groups. The resulting silyl ethers can be readily cleaved using standard fluoride-based deprotection protocols.[9]

  • Pro-drug Strategies: Silylation can be used to temporarily mask polar hydroxyl groups, increasing the lipophilicity of a drug molecule to enhance its absorption and bioavailability.[10] The clean reaction profile of this compound makes it an attractive reagent for these modifications.

  • Materials Science: As a precursor, it is used in the synthesis of specialized silicone polymers, coatings, and sealants.[1][3] Its controlled hydrolysis allows for the formation of siloxane networks with tailored properties, such as thermal stability and low surface tension.[2][3]

Conclusion and Future Outlook

This compound represents a significant advancement in silylation chemistry. By generating ethanol as its only by-product, it offers a milder, cleaner, and often more efficient alternative to traditional silylating agents. For researchers in drug discovery and development, its adoption can lead to simplified synthetic routes, higher purity intermediates, and better protection of sensitive, complex molecules. As the demand for greener and more efficient chemical processes grows, the utility of reagents like this compound is poised to become increasingly prominent, solidifying its place as an essential tool in the modern synthetic chemist's arsenal.

References

literature review of "1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane" applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Applications of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Introduction: A Versatile Building Block in Silicone Chemistry

This compound is an organosilicon compound featuring a central siloxane (Si-O-Si) backbone, with two ethoxy groups and four methyl groups attached to the silicon atoms.[1][2][3] Its unique molecular structure, with the chemical formula C₈H₂₂O₃Si₂, makes it a highly versatile precursor and intermediate in the synthesis of a wide array of silicone-based materials.[1][2][4][5] This guide provides a comprehensive overview of its primary applications, objectively compares its performance against key alternatives, and presents supporting data and experimental protocols for researchers, scientists, and professionals in materials science and drug development. The controlled reactivity of its ethoxy groups, combined with the stability of the siloxane backbone, allows for its use in applications ranging from advanced polymer synthesis to biocompatible materials.[1][2]

Core Properties and Synthesis Overview

The utility of this compound stems from its distinct physicochemical properties. The ethoxy groups are susceptible to hydrolysis, particularly under acidic or basic conditions, which initiates condensation reactions to form larger polysiloxane networks.[1][2] This reactivity is crucial for its function as a crosslinker or chain extender.[1]

A common and efficient method for its synthesis involves the nucleophilic substitution of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with ethanol.[1] This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. Optimization of this synthesis is critical for achieving high purity and yield.

Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Reactor Setup : A multi-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser under an inert nitrogen atmosphere is charged with anhydrous toluene as the solvent.

  • Reagent Preparation : 1,3-dichloro-1,1,3,3-tetramethyldisiloxane and a slight excess of anhydrous ethanol are dissolved in anhydrous toluene. Triethylamine is prepared separately.

  • Reaction Initiation : The flask is cooled to a temperature range of 0–5°C to minimize side reactions.[1]

  • Controlled Addition : The ethanol solution is added dropwise to the cooled reactor, followed by the slow addition of triethylamine to scavenge the generated HCl. The temperature is strictly maintained.

  • Reaction Completion : After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Purification : The resulting triethylamine hydrochloride salt is removed by filtration. The filtrate is then subjected to fractional distillation under reduced pressure to isolate the pure this compound.

G cluster_setup Step 1: Reactor Setup cluster_reaction Steps 2-5: Reaction cluster_purification Step 6: Purification A Inert Atmosphere (N2) B Charge Reactor with Anhydrous Toluene A->B C Cool Reactor (0-5°C) B->C D Dropwise Addition: Ethanol + Dichloro-analogue C->D E Slow Addition: Triethylamine D->E F Stir at Room Temp (Completion) E->F G Filter Salt Byproduct F->G H Fractional Distillation G->H I Pure Product H->I

Comparative Analysis: Performance vs. Alternatives

The selection of a siloxane precursor is dictated by the desired reaction kinetics and final material properties. This compound is often compared with its methoxy- and hydride-containing analogues.

PropertyThis compound 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane 1,1,3,3-Tetramethyldisiloxane (TMDSO)
CAS Number 18420-09-2[1][4][6][7]18187-24-1[1]3277-26-7[1]
Molecular Weight 222.43 g/mol [1][4][7]194.38 g/mol [1]134.33 g/mol [1]
Boiling Point 161-183.3 °C[6][7]Lower than diethoxy analogue72 °C[8]
Density 0.883 g/mL at 25 °C[6][7]Higher reactivityLower density
Key Reactive Group Ethoxy (-OCH₂CH₃)Methoxy (-OCH₃)Hydride (Si-H)
Hydrolysis Rate Slow, controlled hydrolysis under mild acid/base.[1]Faster hydrolysis due to smaller alkoxy groups.[1]Does not hydrolyze at Si-H bond; reacts via hydrosilylation.
Primary Reaction Hydrolysis & CondensationHydrolysis & CondensationHydrosilylation[1]
Advantage Controlled reactivity allows for stepwise polymer network formation.[1]Rapid gelation, useful in fast-curing resin formulations.[1]Enables hydrosilylation to form Si-C bonds with unsaturated compounds.[1][9]
Causality Behind Reactivity Differences
  • Alkoxy Chain Length : The primary determinant of reactivity between the diethoxy and dimethoxy analogues is the size of the alkoxy group. The smaller methoxy group in 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane leads to faster hydrolysis.[1] This rapid reaction is beneficial for applications requiring quick curing or gelation. Conversely, the slower, more controlled hydrolysis of the ethoxy groups in this compound is advantageous for creating well-defined, ordered polymer networks, which is critical in the sol-gel process for synthesizing high-quality silica materials.[1][10]

  • Reactive Moiety : 1,1,3,3-Tetramethyldisiloxane (TMDSO) represents a different class of reactivity. It lacks alkoxy groups for hydrolysis and instead features silicon-hydride (Si-H) bonds.[1] This structure makes it an ideal reagent for hydrosilylation reactions, where the Si-H bond adds across a double or triple bond in an unsaturated organic molecule, forming stable Si-C linkages.[1][9] This pathway is fundamental for creating functionalized siloxanes and hybrid organic-inorganic materials.[1]

Key Application Areas and Performance Insights

Precursor for Silicone Polymers and Sol-Gel Materials

The most significant application of this compound is as a monomer or crosslinker in the synthesis of silicone polymers and resins.[1] Its bifunctional nature allows it to act as a chain extender, controlling the molecular weight and properties of the final polymer.

In sol-gel processes, the controlled hydrolysis and condensation of the ethoxy groups are paramount.[1] This process involves the conversion of the monomer into a colloidal solution (sol) that subsequently gels to form a solid network. The slower reaction rate compared to methoxy silanes allows for better process control, leading to materials with tailored porosity and surface area.

G start 1,3-Diethoxy-1,1,3,3- tetramethyldisiloxane hydrolysis Hydrolysis (+H₂O, Catalyst) start->hydrolysis intermediate Silanol Intermediate (-Si-OH) hydrolysis->intermediate condensation Condensation (-H₂O or -EtOH) intermediate->condensation network Polysiloxane Network (-Si-O-Si-) condensation->network

Coatings, Adhesives, and Sealants

This compound is employed in the formulation of high-performance coatings, adhesives, and sealants.[1][2] Upon curing (via hydrolysis and condensation), it contributes to a cross-linked siloxane network that imparts desirable properties:

  • Thermal Stability & Durability : The strong Si-O backbone provides excellent resistance to heat and weathering.[2]

  • Low Surface Energy & Water Repellency : The methyl groups create a hydrophobic surface, making it ideal for water-repellent coatings and sealants.[2]

  • Flexibility : The siloxane chain is highly flexible, which is a key property for sealants and adhesives that need to withstand movement and vibration.[2]

Alternative Comparison : For high-performance coatings, fluoropolymers are a common alternative, offering exceptional chemical resistance and low friction. However, siloxane-based coatings derived from precursors like this compound often provide better flexibility and adhesion to a wider range of substrates at a lower cost.

Biocompatible Materials and Medical Devices

The inherent biocompatibility of silicones makes them suitable for medical and biological applications.[1][2] this compound can be used in the synthesis of silicone-based materials for:

  • Medical Devices and Implants : Its role in forming stable, flexible, and non-toxic polymers is critical.[1][2]

  • Drug Delivery Systems : It can be a component in creating matrices for the controlled release of therapeutic agents.[1]

  • Dental Materials : Silicones are widely used as impression materials in dentistry due to their high precision and dimensional stability.[11]

Alternative Comparison : In the biomedical field, other biocompatible polymers like polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA) are widely used. While PLGA offers biodegradability, which is advantageous for temporary implants and drug delivery, silicone-based materials are preferred for long-term implants where stability and durability are the primary requirements.

Conclusion

This compound is a foundational chemical in modern materials science. Its value lies in the controlled reactivity of its ethoxy groups, which provides a predictable and manageable pathway for the formation of sophisticated polysiloxane networks. When compared to its dimethoxy analogue, it offers superior control over reaction kinetics, making it ideal for applications requiring precise structural formation like in sol-gel synthesis. In contrast to hydride-containing siloxanes such as TMDSO, it operates through a different chemical mechanism—hydrolysis and condensation rather than hydrosilylation—making it suitable for a distinct set of applications like coatings and sealants. The choice between these precursors is a critical experimental decision, dictated by the desired reaction speed, mechanism, and the specific properties required in the final material.

References

A Comparative Guide to the Thermal Stability of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,3-Dialkoxy-1,1,3,3-tetramethyldisiloxanes

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane is an organosilicon compound with a central disiloxane backbone [(CH₃)₂Si-O-Si(CH₃)₂] flanked by two ethoxy groups (-OCH₂CH₃).[1] Its unique structure makes it a versatile precursor in the synthesis of various silicone-based materials, including polymers, resins, coatings, and adhesives.[1] In the fields of biology and medicine, it finds application in the development of biocompatible materials and drug delivery systems.[1] The thermal stability of this compound and its derivatives is a critical parameter that dictates their suitability for various applications, particularly those involving high-temperature processing or end-use environments.

This guide will explore the thermal stability of this compound and its derivatives where the ethoxy groups are replaced with other alkoxy groups of varying chain lengths. Understanding the structure-property relationships that govern thermal decomposition is paramount for the rational design of novel materials with tailored thermal performance.

Comparative Thermal Stability Analysis

The thermal stability of 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxane derivatives is primarily determined by the nature of the alkoxy group attached to the silicon atoms. Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of these compounds by measuring the change in mass of a sample as it is heated at a controlled rate. The onset of mass loss in a TGA thermogram indicates the initiation of thermal decomposition.

Influence of Alkoxy Group Chain Length

Experimental data indicates a clear trend in the thermal stability of 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxanes as a function of the alkoxy chain length.

CompoundMolecular FormulaMolecular Weight ( g/mol )Decomposition Temperature (°C)
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxaneC₆H₁₈O₃Si₂194.38~200
This compoundC₈H₂₂O₃Si₂222.43>250
1,3-Dipropoxy-1,1,3,3-tetramethyldisiloxane (estimated)C₁₀H₂₆O₃Si₂250.48>250
1,3-Dibutoxy-1,1,3,3-tetramethyldisiloxane (estimated)C₁₂H₃₀O₃Si₂278.54>250

Note: Decomposition temperatures are based on available data and established trends. The values for propoxy and butoxy derivatives are estimations based on the observed increase in stability with chain length.

As the length of the alkoxy chain increases from methoxy to ethoxy, the thermal stability of the disiloxane derivative improves. The 1,3-diethoxy derivative exhibits a decomposition temperature above 250°C, which is significantly higher than that of the 1,3-dimethoxy analog, which decomposes at approximately 200°C.[1] This trend is attributed to the increased steric hindrance provided by the longer alkyl chains, which can shield the Si-O-C bond from thermal degradation pathways. Furthermore, the increased van der Waals forces between longer alkyl chains can contribute to a more stable condensed phase, requiring higher energy to initiate decomposition.

Other Functional Derivatives

The introduction of different functional groups in place of the alkoxy groups can have a dramatic effect on thermal stability. For instance, epoxy-functionalized variants of disiloxanes exhibit significantly higher thermal stability, with decomposition temperatures exceeding 300°C.[1] This is due to the ability of the epoxy groups to undergo cross-linking reactions at elevated temperatures, forming a more stable, three-dimensional network.

Experimental Protocols

Synthesis of 1,3-Dialkoxy-1,1,3,3-tetramethyldisiloxane Derivatives

A general and effective method for the synthesis of 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxane derivatives involves the reaction of 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane with the corresponding alcohol in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1,1,3,3-tetramethyl-1,3-dichlorodisiloxane in an anhydrous solvent such as tetrahydrofuran (THF).

  • Alcohol Addition: In the dropping funnel, prepare a solution of the desired alcohol (e.g., ethanol, propanol, butanol) and triethylamine in THF.

  • Reaction: Cool the flask containing the dichlorodisiloxane solution to 0°C using an ice bath. Add the alcohol/triethylamine solution dropwise to the cooled dichlorodisiloxane solution with vigorous stirring.

  • Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield the desired 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxane.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dichlorodisiloxane 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane Reaction Reaction in THF at 0°C to Reflux Dichlorodisiloxane->Reaction Alcohol Alcohol (e.g., Ethanol) Alcohol->Reaction Base Triethylamine Base->Reaction Filtration Filtration Reaction->Filtration Remove Salt Purification Vacuum Distillation Filtration->Purification Remove Solvent Product 1,3-Dialkoxy-1,1,3,3- tetramethyldisiloxane Purification->Product

Synthesis workflow for 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxanes.

Thermogravimetric Analysis (TGA) Protocol

The following is a general protocol for the thermogravimetric analysis of liquid siloxane samples, based on the principles outlined in ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[2][3]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's instructions.

  • Sample Preparation: Place a small, representative sample of the liquid siloxane (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

  • Loading the Sample: Carefully place the crucible onto the TGA balance.

  • Setting Experimental Parameters:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 30°C).

      • Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature that is beyond the expected decomposition range (e.g., 600°C).

  • Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of mass loss.

TGA_Workflow Start Start Prep Instrument Preparation (Clean & Calibrate) Start->Prep Sample Sample Preparation (5-10 mg in crucible) Prep->Sample Load Load Sample into TGA Sample->Load Params Set Experimental Parameters (N₂ atmosphere, 10°C/min ramp) Load->Params Run Initiate TGA Run Params->Run Data Data Acquisition (Mass vs. Temperature) Run->Data Analysis Data Analysis (TGA/DTG Curves) Data->Analysis End End Analysis->End

Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal stability of 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxane derivatives is significantly influenced by the nature of the substituent groups. A clear trend of increasing thermal stability with increasing alkoxy chain length is observed, with the ethoxy derivative being more stable than the methoxy derivative. This is attributed to increased steric hindrance and intermolecular forces. The introduction of other functional groups, such as epoxy moieties, can further enhance thermal stability through cross-linking reactions.

The selection of a specific 1,3-dialkoxy-1,1,3,3-tetramethyldisiloxane derivative should be guided by the thermal requirements of the intended application. For applications requiring moderate thermal stability, the ethoxy derivative offers a good balance of properties and reactivity. For high-temperature applications, derivatives capable of cross-linking, such as epoxy-functionalized siloxanes, should be considered. The experimental protocols provided in this guide offer a reliable framework for the synthesis and thermal characterization of these versatile compounds, enabling researchers to make informed decisions in the development of advanced materials.

References

Quantitative Analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in a Mixture: A Comparative Guide to GC-MS and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise quantification of components within a mixture is paramount. This guide provides an in-depth comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. This versatile organosilicon compound is a key precursor in silicone chemistry, and its accurate measurement is critical for quality control, reaction monitoring, and formulation development.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust and reliable data. Each presented methodology is designed as a self-validating system, grounded in authoritative references to bolster scientific integrity.

The Analytical Challenge: Quantifying a Reactive Precursor

This compound, with its reactive ethoxy groups, presents a unique analytical challenge. The chosen method must not only provide accurate quantification but also be inert to the analyte to prevent hydrolysis or rearrangement during analysis. The complexity of the matrix in which it is found will also heavily influence the choice of the analytical technique and the required sample preparation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive, specific detection make it a powerful tool for quantifying individual components in a complex mixture.

The Rationale for GC-MS

The choice of GC-MS for the analysis of this compound is underpinned by the analyte's volatility and thermal stability. The boiling point of approximately 161 °C allows for its efficient vaporization in the GC inlet and transport through the analytical column without degradation.[1] The mass spectrometer provides definitive identification based on the molecule's unique fragmentation pattern, offering a high degree of certainty in the quantification.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing Sample Mixture Containing Analyte Dilution Dilute with Inert Solvent (e.g., Hexane) Sample->Dilution Accurate Weighing IS_Spike Spike with Internal Standard (e.g., Dodecane) Dilution->IS_Spike Vial Transfer to GC Vial IS_Spike->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection & Identification) GC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample mixture into a 10 mL volumetric flask.

  • Add an appropriate inert solvent, such as hexane or acetone, to dissolve the sample.[2]

  • Spike the solution with a known concentration of an internal standard (e.g., dodecane). The internal standard should be chosen for its chemical inertness, volatility, and chromatographic separation from the analyte and other matrix components.

  • Dilute to the mark with the solvent and mix thoroughly.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975B or equivalent.

  • Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm) is recommended to separate based on boiling point.

  • Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MSD Conditions:

    • Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Quadrupole: 150 °C.

    • Scan Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions should be chosen for SIM to enhance sensitivity and selectivity.

3. Calibration and Quantification:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Inject the calibration standards and the prepared sample.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measure of the molar concentration of a substance. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

The Rationale for qNMR

The choice of ¹H qNMR for the analysis of this compound is based on the presence of distinct proton signals in its structure that are well-resolved from common impurities and other matrix components. The ethoxy (–OCH₂CH₃) and methyl (–CH₃) groups on the silicon atoms provide unique resonances for quantification.[3][4] qNMR is non-destructive and can be faster than GC-MS as it often requires minimal sample preparation.

Experimental Workflow: qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing Sample Mixture Containing Analyte Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Accurate Weighing IS_Spike Add Internal Standard (e.g., Maleic Anhydride) Solvent->IS_Spike NMR_Tube Transfer to NMR Tube IS_Spike->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Shimming Shim Magnetic Field Spectrometer->Shimming Acquisition Acquire 1H NMR Spectrum Shimming->Acquisition Processing Phase and Baseline Correction Acquisition->Processing Integration Integrate Analyte and IS Peaks Processing->Integration Calculation Calculate Concentration Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Detailed Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample mixture into a vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic anhydride) into the same vial. The internal standard must have a known purity, be stable, and have a signal that does not overlap with the analyte or solvent signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample and internal standard completely.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Acquisition Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Probe: 5 mm BBO probe.

  • Experiment: ¹H NMR, single pulse experiment.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Angle: 30° or 90°. A 90° pulse requires a longer relaxation delay.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification. A typical starting point is 30 seconds.

  • Acquisition Time (aq): Sufficient to resolve the peaks of interest, typically 2-4 seconds.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio, typically 8 or 16 scans.

3. Data Processing and Quantification:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the quartet of the ethoxy CH₂ group or the singlet of the Si-CH₃ groups can be used. For the internal standard, a well-resolved singlet is ideal.

  • Calculate the concentration of the analyte using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PIS

    Where:

    • C = Concentration (wt%)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Performance Comparison: GC-MS vs. qNMR

The choice between GC-MS and qNMR will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation followed by mass-based detection and quantification.Direct measurement of molar concentration based on the proportionality of NMR signal integrals to the number of nuclei.
Selectivity High, especially in SIM mode. Can resolve isomers and closely related compounds.High, based on unique chemical shifts. Can be limited by signal overlap in complex mixtures.
Sensitivity Very high (ppm to ppb levels).[5]Moderate (typically requires mg of sample).
Accuracy High, dependent on the quality of the calibration curve.High, as it is a primary ratio method.
Precision High (typically <5% RSD).High (typically <2% RSD).
Sample Throughput Moderate, due to chromatographic run times.High, with short acquisition times per sample.
Sample Preparation More involved (dilution, internal standard addition, potential extraction).Simpler (dissolution and addition of internal standard).
Cost (Instrument) High.Very High.
Cost (Per Sample) Moderate.Lower, due to fewer consumables.
Destructive? Yes.No.

Conclusion and Recommendations

Both GC-MS and qNMR are powerful and reliable techniques for the quantitative analysis of this compound in a mixture.

Choose GC-MS when:

  • High sensitivity is required to detect trace levels of the analyte.

  • The sample matrix is complex and contains many interfering compounds that need to be chromatographically separated.

  • Isomeric purity needs to be assessed.

Choose qNMR when:

  • High precision and accuracy are paramount, and it can serve as a reference method.

  • Rapid analysis and high throughput are needed.

  • The sample is valuable and needs to be recovered after analysis.

  • The concentration of the analyte is relatively high (in the percentage range).

Ultimately, the optimal choice of analytical technique will be dictated by the specific research question, the available instrumentation, and the desired data quality. For routine quality control where speed and precision are key, qNMR offers a significant advantage. For in-depth analysis of complex mixtures or trace-level quantification, the sensitivity and selectivity of GC-MS are unparalleled. In many research and development settings, the use of both techniques can be complementary, with qNMR providing rapid screening and GC-MS offering detailed characterization and confirmation.

References

A Senior Application Scientist's Guide to Siloxane Precursors: A Cost-Benefit Analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane in Industrial Processes

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of materials science, the selection of appropriate precursors is a critical decision that profoundly impacts the final properties, cost, and environmental footprint of silicone-based products. This guide offers an in-depth cost-benefit analysis of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2) for researchers, scientists, and drug development professionals. We will objectively compare its performance with key alternatives, namely 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane and 1,1,3,3-Tetramethyldisiloxane (TMDSO), supported by experimental data and mechanistic insights to inform your selection process in the synthesis of high-performance silicone polymers, resins, coatings, and sealants.[1][2][3]

Executive Summary: The Strategic Value of Precursor Selection

The choice between diethoxy, dimethoxy, and non-alkoxylated siloxane precursors is not merely a matter of chemical substitution; it is a strategic decision that dictates the kinetics of polymerization, the ultimate thermal and mechanical properties of the cured material, and the overall process economics. This compound presents a balanced profile of reactivity and stability, offering a moderate hydrolysis rate that allows for controlled condensation reactions.[2] This contrasts with the faster reactivity of its dimethoxy counterpart and the distinct reaction pathways enabled by the Si-H bonds of TMDSO.[2] This guide will dissect these nuances to provide a clear framework for cost-benefit evaluation.

Comparative Physicochemical Properties

A foundational understanding of the physicochemical properties of these precursors is essential for predicting their behavior in industrial processes. The ethoxy groups in this compound impart a moderate level of reactivity towards hydrolysis, a critical first step in the sol-gel process and the formation of siloxane bonds.[2]

PropertyThis compound1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane1,1,3,3-Tetramethyldisiloxane (TMDSO)
CAS Number 18420-09-2[4]18187-24-13277-26-7[5][6]
Molecular Formula C8H22O3Si2[4]C6H18O3Si2C4H14OSi2[7]
Molecular Weight ( g/mol ) 222.43[4]194.38134.33[7]
Boiling Point (°C) 161[4]13970-71[8]
Density (g/mL at 25°C) 0.883[4]0.8910.757[8]
Flash Point (°C) 4328.5-12[8]
Key Reactive Groups Ethoxy (Si-O-C2H5)Methoxy (Si-O-CH3)Hydride (Si-H)

Performance in Industrial Applications: A Mechanistic and Data-Driven Comparison

The performance of a silicone polymer is intrinsically linked to the precursor used in its synthesis. This section delves into the key performance metrics relevant to industrial applications, explaining the underlying chemical mechanisms that drive the observed differences.

Hydrolysis and Condensation Kinetics: The Heart of Siloxane Polymerization

The formation of the siloxane backbone (Si-O-Si) from alkoxysilane precursors proceeds via a two-step mechanism: hydrolysis of the alkoxy groups to form silanols (Si-OH), followed by the condensation of these silanols.[9] The rate of these reactions is a critical process parameter.

This compound exhibits a moderate and controllable hydrolysis rate. This allows for a more manageable pot life in formulations and a more ordered network formation, which can be advantageous in applications requiring uniform film formation, such as coatings.

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane , with its smaller methoxy groups, hydrolyzes more rapidly than its diethoxy counterpart.[2] This can be beneficial for applications requiring fast curing times, such as in certain sealants and adhesives. However, this rapid reactivity can also lead to a shorter working life and potentially less uniform polymer networks if not carefully controlled.

1,1,3,3-Tetramethyldisiloxane (TMDSO) does not undergo hydrolysis in the same manner as the alkoxysiloxanes. Its reactivity stems from the Si-H bonds, which can participate in hydrosilylation reactions with vinyl-functional siloxanes in the presence of a platinum catalyst, or undergo oxidative crosslinking.[10] This provides a distinct pathway to silicone elastomers with tailored properties.

Diagram: Hydrolysis and Condensation Pathways

G cluster_diethoxy This compound cluster_dimethoxy 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane A Si-O-Et + H₂O B Si-OH + EtOH A->B Hydrolysis (Moderate Rate) E 2 x Si-OH B->E C Si-O-Me + H₂O D Si-OH + MeOH C->D Hydrolysis (Fast Rate) D->E F Si-O-Si + H₂O E->F Condensation

Caption: Comparative hydrolysis pathways of diethoxy and dimethoxy siloxanes leading to condensation.

Mechanical Properties of the Resulting Polymers

The choice of precursor significantly influences the mechanical properties of the cured silicone elastomer, such as tensile strength and elongation at break. While direct comparative studies are scarce, we can infer performance based on the structure of the resulting polymer network.

Silicone elastomers prepared from This compound are expected to exhibit good mechanical properties due to the controlled formation of a uniform crosslinked network.

The faster curing of 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane can sometimes lead to internal stresses and a less homogenous network, which may impact the ultimate tensile strength and elongation.

TMDSO -based elastomers, formed via hydrosilylation, can achieve a wide range of mechanical properties depending on the stoichiometry of Si-H to vinyl groups and the molecular weight of the vinyl-functional polymer. Generally, a higher crosslinker concentration (TMDSO) leads to increased tensile strength and reduced elongation at break.[11]

Table: Expected Impact of Precursor on Mechanical Properties

PrecursorExpected Tensile StrengthExpected Elongation at BreakRationale
This compoundGoodGoodControlled network formation leading to a more uniform polymer structure.
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxaneModerate to GoodModerate to GoodFaster curing may lead to less network uniformity.
1,1,3,3-Tetramethyldisiloxane (TMDSO)Variable (Tunable)Variable (Tunable)Properties are highly dependent on formulation, particularly the ratio of Si-H to vinyl groups.
Thermal Stability

The inherent strength of the Si-O bond provides all polysiloxanes with excellent thermal stability.[1] However, the nature of the organic side groups and the completeness of the cure can influence the onset of thermal degradation.

Polymers derived from This compound are expected to have a thermal stability profile typical of polydimethylsiloxanes, with decomposition temperatures generally above 300°C in an inert atmosphere.[2]

The presence of residual methoxy groups or a less complete cure due to rapid gelation could potentially slightly lower the thermal stability of polymers made from 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane compared to their diethoxy counterparts.

The thermal stability of TMDSO -cured silicones is generally high, though it can be influenced by the presence of any residual platinum catalyst, which can sometimes lower the degradation temperature.

Table: Comparative Thermal Stability Data (Illustrative)

Polymer SystemT5 (°C, N2 atmosphere)T10 (°C, N2 atmosphere)Char Yield at 800°C (%)
Methyl Silicone Resin374415~73
Phenyl-containing Silicone Resin>500>550>85

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the upfront cost of the precursor but also its impact on processing efficiency, product performance, and long-term stability.

Raw Material Cost

The price of these siloxane precursors can fluctuate based on market demand and the complexity of their synthesis. The following table provides an estimated relative cost based on currently available laboratory-scale pricing. Industrial bulk pricing will vary but the relative differences are expected to be similar.

Table: Relative Cost Comparison

PrecursorRepresentative Lab-Scale Price (USD/100g)Relative Cost Index
This compound~$370[13]High
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxaneVaries, often comparable to or slightly less than diethoxyHigh
1,1,3,3-Tetramethyldisiloxane (TMDSO)~$148[10]Low to Moderate

Note: Prices are for illustrative purposes and can vary significantly between suppliers and purity grades.

Process and Performance Benefits
PrecursorKey BenefitsKey Drawbacks
This compound - Controllable reactivity and longer pot life- Forms uniform polymer networks- Good balance of mechanical and thermal properties- Higher raw material cost- Slower cure times compared to dimethoxy analog
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane - Fast curing for high-throughput processes- Good for applications requiring rapid adhesion- Shorter pot life can be challenging for some processes- Potential for less uniform network formation
1,1,3,3-Tetramethyldisiloxane (TMDSO) - Lower raw material cost- Versatile curing chemistry (hydrosilylation)- Allows for tunable mechanical properties- Requires a platinum catalyst, adding cost and a potential source of impurities- Different curing mechanism may require process adjustments

Environmental, Health, and Safety Considerations

The environmental fate and safety profile of these precursors are important considerations in a modern cost-benefit analysis.

This compound and its dimethoxy counterpart will hydrolyze in the presence of moisture, releasing ethanol and methanol, respectively. Ethanol is generally considered to have a lower toxicity profile than methanol. The ultimate degradation product of these linear siloxanes in soil is dimethylsilanediol (DMSD), which can then undergo biodegradation or volatilization.[14]

TMDSO is a volatile and flammable liquid that should be handled with appropriate safety precautions.

Overall, short-chain linear siloxanes are generally considered to have a more favorable environmental profile than their cyclic counterparts, which have been subject to greater regulatory scrutiny.

Experimental Protocols

To facilitate your own comparative studies, we provide the following outline experimental protocols.

Protocol for Synthesis of a Silicone Coating

This protocol describes a general procedure for creating a simple silicone coating using an alkoxysilane precursor.

  • Preparation of the Pre-polymer Solution:

    • In a clean, dry reaction vessel, combine the chosen alkoxysilane precursor (e.g., this compound) with a suitable solvent (e.g., toluene or isopropanol).

    • Add a controlled amount of deionized water and a catalyst (e.g., a dilute solution of hydrochloric acid or an organotin compound). The amount of water will determine the extent of hydrolysis.

  • Hydrolysis and Condensation:

    • Stir the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2-4 hours) to allow for hydrolysis and partial condensation to form a pre-polymer solution.

  • Coating Application:

    • Apply the pre-polymer solution to a substrate (e.g., glass or metal panel) using a suitable method such as dip-coating, spin-coating, or spray-coating.

  • Curing:

    • Cure the coated substrate in an oven at a specified temperature and time (e.g., 150°C for 1 hour) to complete the condensation reaction and form a solid silicone coating.

Protocol for Comparative Mechanical Testing of Silicone Elastomers

This protocol outlines the steps for preparing and testing silicone elastomers based on the different precursors, following relevant ASTM standards.[15][16]

  • Elastomer Formulation:

    • For the alkoxysilane precursors, formulate a mixture containing the precursor, a silanol-terminated polydimethylsiloxane (PDMS) of a known molecular weight, and a condensation catalyst.

    • For TMDSO, formulate a mixture with a vinyl-terminated PDMS and a platinum catalyst, ensuring a specific molar ratio of Si-H to vinyl groups.

  • Curing:

    • Pour the formulated mixture into a mold of a specific geometry (e.g., a dog-bone shape for tensile testing as per ASTM D412).

    • Cure the elastomer according to the specific requirements of the formulation (e.g., at room temperature for condensation cure or at an elevated temperature for hydrosilylation).

  • Mechanical Testing:

    • Perform tensile testing on the cured elastomer samples using a universal testing machine according to ASTM D412 to determine tensile strength, elongation at break, and modulus.

    • Measure the hardness of the elastomer using a durometer according to ASTM D2240.[17]

Diagram: Experimental Workflow for Comparative Analysis

G A Precursor Selection (Diethoxy vs. Dimethoxy vs. TMDSO) B Formulation of Silicone Elastomer A->B C Curing of Elastomer Samples B->C D Mechanical Property Testing (ASTM D412, ASTM D2240) C->D E Thermal Stability Analysis (TGA) C->E F Data Analysis and Comparison D->F E->F G Cost-Benefit Evaluation F->G

Caption: A logical workflow for the comparative analysis of siloxane precursors.

Conclusion and Recommendations

The selection of the optimal siloxane precursor is a multi-faceted decision that requires a thorough understanding of the interplay between chemical reactivity, process parameters, final product performance, and cost.

  • This compound is an excellent choice for applications requiring a balance of process control and high performance. Its moderate reactivity allows for the formation of uniform, stable silicone networks, making it well-suited for high-quality coatings and elastomers where reliability and durability are paramount.

  • 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane is a compelling alternative when rapid curing is the primary driver. Its higher reactivity can significantly reduce cycle times in high-volume manufacturing, though this comes at the cost of a shorter pot life and a need for more precise process control.

  • 1,1,3,3-Tetramethyldisiloxane (TMDSO) offers a cost-effective and versatile route to silicone elastomers through its distinct hydrosilylation chemistry. The ability to tune mechanical properties by adjusting the formulation makes it attractive for a wide range of applications, from soft elastomers to more rigid materials.

Ultimately, the most appropriate precursor will depend on the specific requirements of your application. We recommend conducting in-house experimental evaluations based on the protocols outlined in this guide to determine the most cost-effective solution that meets your performance targets.

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane (CAS No. 18420-09-2), moving beyond simple checklists to explain the causality behind each procedural step.

Hazard Profile & Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound is not merely a benign liquid; its properties demand specific handling protocols rooted in its chemical nature.

Core Chemical Hazards

The primary hazards are summarized by its GHS classifications. This data dictates the minimum safety precautions required.

Hazard ClassificationGHS Hazard CodeDescription
Flammable Liquid, Category 3H226A flammable liquid and vapor with a flash point of 43°C (109.4°F)[1]. This means vapors can ignite under ambient laboratory conditions if an ignition source is present.
Serious Eye Irritation, Cat. 2AH319Causes serious, potentially damaging, irritation upon direct contact with eyes[2][3].
Skin Irritation, Category 2H315Causes skin irritation upon contact[3].
Specific Target Organ ToxicityH335May cause respiratory irritation if vapors are inhaled[3].
The Causality Behind the Hazards
  • Flammability: The flash point of 43°C is crucial. It signifies that at temperatures common in a laboratory, the substance can produce enough vapor to form an ignitable mixture with air. This is why all protocols must insist on the elimination of ignition sources—sparks, open flames, hot surfaces—and the use of non-sparking tools and grounded equipment during transfer to prevent static discharge[2][4].

  • Reactivity with Moisture: The most subtle but critical hazard is its reaction with water. The ethoxy groups on the silicon atoms are susceptible to hydrolysis. In the presence of water or ambient moisture, the compound degrades, cleaving the Si-O bonds to liberate ethanol[2][5]. This reaction is significant for two reasons:

    • Pressure Buildup: If stored in a sealed container with moisture, the generation of ethanol vapor can lead to a dangerous increase in pressure.

    • Chronic Hazard: Ethanol is recognized by IARC as a carcinogen in alcoholic beverages and has known chronic effects on the central nervous system[2]. The constant, low-level generation of ethanol from improperly handled waste presents a long-term inhalation hazard.

Operational Protocol: Pre-Disposal & Waste Accumulation

Proper disposal is not a single event but a process that begins the moment waste is generated.

Principle of Segregation

The reactivity of this compound with water is the primary driver for waste segregation. This waste stream must be kept separate from all aqueous waste streams. Mixing could lead to the generation of flammable ethanol vapor and pressure buildup in the main waste container.

Container Selection and Labeling
  • Container: Use only chemically compatible containers, such as glass or polyethylene, with a tightly sealing screw-on cap. The container must be free of water.

  • Labeling: All waste containers must be clearly labeled in accordance with local, state, and federal regulations. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The date of accumulation

Safe Accumulation Area

Store waste containers in a designated satellite accumulation area that is:

  • At or near the point of generation.

  • In a well-ventilated location, preferably within a fume hood or a ventilated cabinet[2].

  • Away from heat, direct sunlight, and all potential ignition sources[2][6].

  • Within secondary containment to control any potential leaks.

Step-by-Step Disposal Procedures

The following workflow provides a direct, procedural guide for the compliant disposal of this chemical.

Step 1: Waste Characterization

Based on its properties, this compound is classified as a flammable liquid hazardous waste. It must not be disposed of down the drain or in regular trash[4].

Step 2: Personal Protective Equipment (PPE) Selection

Before handling waste, ensure the following PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes that can cause serious eye irritation[2].
Hand Protection Neoprene or nitrile rubber glovesProvides a barrier against skin contact and irritation[2].
Body Protection Flame-retardant lab coatProtects against skin contact and provides a layer of protection from fire hazards.
Respiratory NIOSH-certified organic vapor respiratorRecommended if handling large quantities or in poorly ventilated areas to prevent respiratory tract irritation[2].
Step 3: The Primary Disposal Pathway - Incineration

The recommended and most definitive method for the disposal of this compound is high-temperature incineration through a licensed hazardous waste disposal facility[2][4].

  • Why Incineration? This method provides a self-validating system for complete chemical destruction. When combusted under controlled conditions, siloxanes are broken down into silicon dioxide (silica), carbon dioxide, and water—compounds that are more environmentally benign[7][8]. This process ensures the permanent elimination of the chemical's flammability and reactivity hazards.

  • Procedure: Accumulate the waste as described in Section 2. When the container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste transporter to arrange for collection.

Step 4: Managing Empty Containers

Empty containers are not truly empty; they contain residual liquid and flammable vapors that pose a significant hazard[2][4].

  • Rinsing: Triple rinse the container with a small amount of a compatible, non-aqueous solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as flammable hazardous waste.

  • Final Disposal: Once rinsed, the container can be air-dried in a fume hood. Deface the hazardous waste label, and dispose of the container according to your facility's procedures for non-hazardous solid waste.

Emergency Procedures: Spill & Exposure Management

Accidents happen. A clear, pre-defined response plan is essential.

Small Spill Cleanup Protocol (<100 mL)
  • Alert & Isolate: Alert personnel in the immediate area and ensure all ignition sources are removed[2][6].

  • Ventilate: Increase ventilation in the area, preferably by working within a chemical fume hood.

  • Don PPE: Wear the full PPE ensemble described in Section 3.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use water .

  • Collect: Using only non-sparking tools (e.g., plastic or brass), carefully scoop the absorbed material into a designated hazardous waste container[2].

  • Package & Label: Seal and label the container as hazardous waste, listing all contents.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent (like acetone), and place the cloth in the waste container.

Large Spills & Personnel Exposure
  • Large Spills (>100 mL): Evacuate the area immediately. Alert your facility's EHS or emergency response team. Do not attempt to clean it up yourself.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[2].

Visualization of Disposal Workflows

To clarify the decision-making process, the following diagrams outline the necessary steps for proper management.

cluster_0 Disposal Decision Workflow Start Waste Generated (this compound) Segregate Segregate from Aqueous Waste Start->Segregate Container Select & Label Approved Hazardous Waste Container Segregate->Container Store Store in Ventilated Satellite Accumulation Area Container->Store Arrange Arrange Pickup by Licensed Waste Vendor Store->Arrange Incinerate High-Temperature Incineration Arrange->Incinerate

Caption: Disposal Decision Workflow for Bulk Waste.

cluster_1 Spill Response Protocol Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small < 100 mL Assess->Small Small Large > 100 mL Assess->Large Large Cleanup Follow Small Spill Cleanup Protocol (Sec. 4) Small->Cleanup Evacuate Evacuate Area & Call EHS/Emergency Large->Evacuate Dispose Dispose of Cleanup Debris as Hazardous Waste Cleanup->Dispose

Caption: Emergency Spill Response Decision Tree.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note: This guide is intended to provide in-depth, field-proven guidance on the safe handling of 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. The personal protective equipment (PPE) protocols outlined herein are designed to be a self-validating system, grounded in authoritative safety data. Researchers, scientists, and drug development professionals should use this document as a primary resource for establishing safe laboratory practices with this chemical.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is a flammable liquid and vapor that poses several health risks upon exposure.[1][2][3] It is crucial to understand the specific hazards to appreciate the rationale behind the recommended PPE. This chemical is classified as causing serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2] Furthermore, upon contact with water or moisture, it can liberate ethanol, which is known to have chronic effects on the central nervous system.[1]

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor.[2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Skin IrritationH315Causes skin irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Given these hazards, a comprehensive PPE strategy is essential to create a barrier between the researcher and the chemical, mitigating the risk of exposure and ensuring a safe working environment.

The Core Ensemble: Your Primary Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following components form the core ensemble for any work with this chemical.

Eye and Face Protection: A Clear View of Safety

Minimum Requirement: Chemical safety goggles are mandatory.[1] Contact lenses should not be worn when handling this chemical, as they can trap vapors against the eye and hinder emergency rinsing.[1]

Best Practice: A face shield worn over chemical safety goggles provides an additional layer of protection against splashes, especially when handling larger quantities or during procedures with a higher risk of splashing.

The Rationale: this compound is classified as causing serious eye irritation.[1][2] Direct contact with the liquid or its vapor can result in significant and potentially irreversible eye damage.

Hand Protection: The Right Glove Makes All the Difference

Recommended Materials: Neoprene or nitrile rubber gloves are recommended for handling this chemical.[1][4]

Operational Guidance:

  • Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Double Gloving: For extended operations or when handling larger volumes, consider wearing two pairs of nitrile or neoprene gloves. This practice can provide additional protection in case the outer glove is compromised.

  • Proper Removal: After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Dispose of used gloves as hazardous waste.

The Rationale: This chemical is a known skin irritant.[2] Prolonged or repeated contact can lead to dermatitis. The choice of neoprene or nitrile is based on their chemical resistance to organosilane compounds.

Body Protection: Shielding from Spills and Splashes

Minimum Requirement: A standard laboratory coat is required.

Best Practice: For procedures with a significant risk of splashing or when handling larger quantities, a chemically resistant apron over a lab coat is recommended. Wear suitable protective clothing to prevent skin contact.[1][4]

The Rationale: Accidental spills can contaminate personal clothing, leading to prolonged skin exposure. A lab coat provides a removable barrier. In the event of a significant spill on clothing, it should be removed immediately.[5]

Respiratory Protection: Guarding Against Inhalation Hazards

When is it Necessary? Respiratory protection is recommended where exposure through inhalation may occur.[1][4] This is particularly important when working in poorly ventilated areas, when heating the chemical, or when generating aerosols.

Recommended Respirator: A NIOSH-certified respirator with an organic vapor (black cartridge) is recommended.[1][4] Some sources specify a type ABEK (EN14387) respirator filter.

Operational Guidance:

  • Fit Testing: A proper fit is crucial for a respirator to be effective. Ensure you have been properly fit-tested for the model you are using.

  • Cartridge Change Schedule: Respirator cartridges have a limited lifespan and must be replaced on a regular schedule. Adhere to the manufacturer's recommendations and your institution's policies.

The Rationale: Inhalation of this compound vapors may cause respiratory tract irritation, with symptoms including coughing, headache, and nausea.[1]

Operational Plans: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire workflow, from the moment you prepare to handle the chemical until the final disposal of waste.

Pre-Operational Checklist
  • Ventilation: Ensure you are working in a well-ventilated area, preferably a chemical fume hood.[1]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and emergency eyewash station.[1][4]

  • Spill Kit: Have a spill kit readily available that contains an inert absorbent material (such as vermiculite, sand, or earth), and a sealed container for waste.

  • Grounding: Due to the flammable nature of this chemical, containers and transfer lines should be grounded during use to prevent static discharge.[1] Use only non-sparking tools.[1]

Step-by-Step Handling Procedure
  • Donning PPE: Put on your PPE in the following order: lab coat, respirator (if required), safety goggles, and then gloves.

  • Chemical Handling:

    • Dispense the chemical slowly and carefully to avoid splashing.

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with water or moisture, as this will cause the chemical to decompose, liberating ethanol.[1]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1]

    • Wipe down the work area with an appropriate solvent and then with soap and water.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material to contain the liquid.[1]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[1]

Disposal Plan: A Responsible Conclusion

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: This includes contaminated gloves, absorbent materials, and any other disposable items. Place these in a sealed, labeled container.

  • Disposal Method: Incineration is a potential disposal method.[1] However, you must adhere to all local, state, and federal regulations for hazardous waste disposal.[6] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process and workflow for utilizing PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling & Post-Procedure cluster_doffing PPE Doffing & Disposal A Assess Task & Quantity B Review SDS & Protocols A->B C Check Ventilation (Fume Hood) B->C D Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E 1. Lab Coat / Apron D->E Proceed to Donning F 2. Respirator (if needed) E->F G 3. Safety Goggles & Face Shield F->G H 4. Nitrile/Neoprene Gloves G->H I Execute Chemical Handling H->I Ready for Handling J Decontaminate Work Area I->J K 1. Remove Gloves J->K Begin Doffing L 2. Remove Lab Coat / Apron K->L M 3. Remove Goggles & Face Shield L->M N 4. Remove Respirator M->N O Dispose of Contaminated PPE as Hazardous Waste N->O P Wash Hands Thoroughly O->P

Caption: PPE Workflow for Handling this compound.

References

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